molecular formula C12H13FN2O B3115256 4-Fluorospiro[indoline-3,4'-piperidin]-2-one CAS No. 2089292-91-9

4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3115256
CAS No.: 2089292-91-9
M. Wt: 220.24
InChI Key: KOTADWPXIVOMAC-UHFFFAOYSA-N
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Description

4-Fluorospiro[indoline-3,4'-piperidin]-2-one is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorospiro[indoline-3,4'-piperidin]-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorospiro[indoline-3,4'-piperidin]-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTADWPXIVOMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC=C3F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one requires a multidisciplinary approach, bridging structural chemistry, synthetic methodology, and pharmacological application. As a privileged spirocyclic scaffold, this compound serves as a critical building block in the design of highly selective chemical probes and targeted therapeutics, particularly in the realm of kinase inhibition.

Below is a comprehensive technical guide detailing the structural nuances, physicochemical properties, validated synthetic workflows, and target engagement strategies for this specific fluorinated spiroindolone.

Structural Chemistry and Electronic Profiling

The spiro[indoline-3,4'-piperidin]-2-one core is defined by its rigid, orthogonal 3D geometry. The spiro-fusion at the C3 position of the oxindole forces the piperidine ring into a perpendicular orientation relative to the planar indoline system, creating a highly specific vector for substituent projection[1].

The introduction of a fluorine atom specifically at the C4 position (ortho to the spiro carbon) fundamentally alters the molecule's profile:

  • Steric Shielding & Conformational Locking: The van der Waals radius of fluorine (1.47 Å) provides localized steric bulk directly adjacent to the spirocyclic C3 center. This steric clash restricts the chair-flipping dynamics of the piperidine ring, locking the molecule into a rigid bioactive conformation that lowers the entropic cost of binding to target proteins.

  • Electronic Modulation (-I Effect): Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect across the aromatic system. This lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1]. Consequently, the electron density on the oxindole nitrogen (N1) is decreased, subtly increasing its acidity and strengthening its capacity as a hydrogen-bond donor in kinase hinge regions.

  • Metabolic Stability: The C4 position on the indole/oxindole ring is a known site for cytochrome P450-mediated oxidation. Fluorination at this site blocks metabolic liability, significantly extending the compound's half-life in vivo.

Physicochemical Properties

The following quantitative data summarizes the physicochemical profile of the 4-fluoro derivative, extrapolated from standardized assays of the spiroindolone class and its isomeric counterparts[2][3].

PropertyValuePharmacological Significance
Molecular Formula C₁₂H₁₃FN₂OStandard lead-like molecular weight.
Molecular Weight 220.24 g/mol Highly efficient ligand efficiency (LE) potential.
Topological Polar Surface Area (TPSA) 41.13 ŲExcellent membrane permeability; potential for BBB penetration[2].
LogP (Predicted) ~1.82Optimal lipophilicity for oral bioavailability[2].
Hydrogen Bond Donors 2Crucial for bidentate hinge-binding (oxindole NH, piperidine NH).
Hydrogen Bond Acceptors 2Facilitates interaction with solvent-exposed residues.
Rotatable Bonds 0Extreme rigidity minimizes entropic penalty upon target binding.

Synthetic Methodology and Experimental Workflows

The construction of the spirocyclic core relies on a double alkylation strategy. The presence of the 4-fluoro substituent introduces unique synthetic challenges due to steric hindrance at the adjacent C3 position.

Step-by-Step Protocol: Synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Note: This protocol is a self-validating system designed for high-yield spirocyclization.

  • Enolate Formation (Deprotonation):

    • Procedure: Dissolve 4-fluorooxindole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

    • Causality: A strong, non-nucleophilic base (NaH) is mandatory to fully deprotonate both the oxindole nitrogen and the C3 carbon, forming a dianion equivalent. The 4-fluoro group increases the acidity of the C3 protons via inductive effects, facilitating enolate formation.

  • Spirocyclization (Double Alkylation):

    • Procedure: To the cold enolate solution, add a solution of N-Boc-bis(2-chloroethyl)amine (1.1 eq) in DMF dropwise over 15 minutes. Gradually warm the reaction to 70 °C and stir for 12–16 hours[4]. Quench with saturated aqueous NH₄Cl.

    • Causality: The bis-electrophile undergoes sequential S_N2 attacks by the C3 enolate. The steric bulk of the 4-fluoro group slows the second intramolecular cyclization step; therefore, elevated temperatures (70 °C) are required to overcome the activation energy barrier. The Boc group prevents unwanted alkylation at the piperidine nitrogen.

  • Boc-Deprotection:

    • Procedure: Isolate the Boc-protected intermediate via silica gel chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) in a 4:1 (DCM:TFA) ratio. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate to afford the free base[4].

    • Causality: Acid-catalyzed hydrolysis selectively cleaves the Boc carbamate without degrading the robust oxindole amide. Neutralization is critical to isolate the compound as a free base for subsequent functionalization.

Synthesis SM 4-Fluorooxindole (Starting Material) Base NaH / DMF (0°C) (Dianion Formation) SM->Base Enolate C3-Enolate Intermediate (Sterically Hindered) Base->Enolate Alkylation N-Boc-bis(2-chloroethyl)amine (70°C, Double Alkylation) Enolate->Alkylation SpiroBoc Boc-Protected Spiro[indoline-3,4'-piperidin]-2-one Alkylation->SpiroBoc Deprotection TFA / DCM (Boc Cleavage) SpiroBoc->Deprotection Product 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (Final Product) Deprotection->Product

Caption: Synthetic workflow for 4-fluorospiro[indoline-3,4'-piperidin]-2-one via double alkylation.

Application in Drug Discovery: Kinase Target Engagement

The spiro[indoline-3,4'-piperidine]-2-one scaffold is a proven pharmacophore in the development of potent kinase inhibitors and chemical probes[1]. Notably, structural analogs such as SMU-B have been validated as highly selective, orally efficacious dual inhibitors of c-Met and ALK kinases, demonstrating significant tumor growth inhibition in human gastric carcinoma models[5].

When utilizing the 4-fluoro derivative as a core scaffold, the target engagement logic follows a precise spatial arrangement:

  • Hinge Region Anchoring: The oxindole core acts as the primary anchor. The C=O acts as a hydrogen bond acceptor, and the N-H acts as a hydrogen bond donor, forming a critical bidentate interaction with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met)[1].

  • Solvent Channel Exploitation: The orthogonal piperidine ring projects directly out of the ATP-binding pocket toward the solvent-exposed channel. The secondary amine serves as an ideal synthetic handle for attaching solubilizing groups (e.g., morpholine derivatives or methyl groups) without disrupting the primary hinge binding[5].

  • Hydrophobic Pocket Shielding: The 4-fluoro substituent is uniquely positioned to project into a small, adjacent hydrophobic pocket. This not only increases binding affinity via halogen bonding and desolvation effects but also sterically prevents the kinase from adopting inactive conformations.

BindingMode Kinase Kinase Domain (e.g., c-Met / ALK) Hinge Hinge Region (ATP Binding Pocket) Kinase->Hinge Solvent Solvent-Exposed Channel Kinase->Solvent Steric Hydrophobic Pocket Kinase->Steric Oxindole Oxindole Core (C=O and N-H) Oxindole->Hinge Bidentate H-Bonds Piperidine Piperidine Ring (N-H or Substituted) Piperidine->Solvent Solubilization Vector Fluoro 4-Fluoro Substituent Fluoro->Steric Halogen Bond / Shielding

Caption: Pharmacophore mapping and target engagement logic for fluorinated spiroindolones within a kinase domain.

References

Sources

The Therapeutic Potential of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one and its Core Scaffold in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirooxindole scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the therapeutic potential of a specific analogue, 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, and its broader spiro[indoline-3,4'-piperidin]-2-one core. We will explore the synthetic strategies, key molecular targets, and the preclinical evaluation methodologies that underscore the promise of this compound class in the landscape of modern drug discovery. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the scientific rationale and practical considerations for advancing these molecules from the laboratory to potential clinical applications.

Introduction: The Spirooxindole Scaffold - A Gateway to Novel Therapeutics

The spirooxindole ring system, characterized by a spirocyclic junction at the C3 position of an oxindole core, is a prominent feature in a multitude of natural products and pharmacologically active compounds.[1] This rigid, three-dimensional architecture offers distinct advantages in drug design, including enhanced target specificity and improved metabolic stability. The inherent structural complexity and synthetic tractability of spirooxindoles have made them a focal point of intensive research, leading to the discovery of potent agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.

The subject of this guide, 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, represents a synthetically accessible derivative within this promising class. The introduction of a fluorine atom at the 4-position of the indoline ring is a strategic modification known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and target affinity. This guide will use the 4-fluoro derivative as a focal point to discuss the broader therapeutic potential of the spiro[indoline-3,4'-piperidin]-2-one scaffold.

Synthetic Strategies: Assembling the Spiro[indoline-3,4'-piperidin]-2-one Core

The construction of the spiro[indoline-3,4'-piperidin]-2-one core can be achieved through various synthetic methodologies, with multi-component reactions (MCRs) being a particularly efficient and atom-economical approach.

Three-Component Reaction for Spirooxindole Synthesis

A common and effective strategy involves the one-pot, three-component reaction of an isatin derivative, an amino acid (such as sarcosine), and a suitable dipolarophile. This approach leverages the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile to furnish the desired spiro-pyrrolidine ring system.

Experimental Protocol: Illustrative Three-Component Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative

To a solution of substituted isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (20 mL) is added a dipolarophile, such as a substituted 3,5-bis(arylidene)-4-piperidone (1.0 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the desired dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivative.[2]

The following diagram illustrates the general workflow for a multi-component synthesis of a spirooxindole derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Isatin Isatin Derivative MCR One-Pot Three-Component Reaction Isatin->MCR AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->MCR Dipolarophile Dipolarophile (e.g., Piperidone Derivative) Dipolarophile->MCR Solvent Solvent (e.g., Methanol) Solvent->MCR Heat Heat (Reflux) Heat->MCR Spirooxindole Spiro[indoline-3,4'-piperidin]-2-one Derivative MCR->Spirooxindole

Caption: Multi-component reaction workflow for spirooxindole synthesis.

Therapeutic Targets and Mechanism of Action

The therapeutic potential of the spiro[indoline-3,4'-piperidin]-2-one scaffold lies in its ability to interact with key protein targets implicated in various diseases, most notably cancer.

Inhibition of the p53-MDM2 Interaction

A significant body of research has focused on the development of spirooxindole derivatives as inhibitors of the p53-MDM2 protein-protein interaction.[3] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function.

Spiro[indoline-3,4'-piperidin]-2-one derivatives have been designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft of MDM2, thereby disrupting this interaction, stabilizing p53, and restoring its tumor-suppressive functions.

The following diagram depicts the p53-MDM2 signaling pathway and the point of intervention for spirooxindole-based inhibitors.

G p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2 MDM2 MDM2->p53 Spiro Spiro[indoline-3,4'-piperidin]-2-one (Inhibitor) Spiro->MDM2 Inhibits Binding

Caption: p53-MDM2 pathway and inhibitor action.

Kinase Inhibition: Targeting c-Met and Other Oncogenic Kinases

Derivatives of the spiro[indoline-3,4'-piperidin]-2-one scaffold have also demonstrated potent inhibitory activity against various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[4][5] The c-Met receptor, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and metastasis. Aberrant c-Met signaling is a hallmark of many human cancers.

Spiro[indoline-3,4'-piperidin]-2-ones have been identified as effective c-Met inhibitors, with some analogues also exhibiting dual inhibitory activity against other kinases such as Anaplastic Lymphoma Kinase (ALK).[5]

Preclinical Evaluation: Methodologies and Data

The preclinical evaluation of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one and its analogs involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacological properties.

In Vitro Assays for Target Engagement and Cellular Activity

4.1.1. Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

This assay is a robust method to quantify the ability of a compound to disrupt the p53-MDM2 interaction.

Experimental Protocol: Fluorescence Polarization Assay

  • Reagents: Purified human MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compound (e.g., a 4-Fluorospiro[indoline-3,4'-piperidin]-2-one derivative).

  • Procedure: The assay is typically performed in a 384-well plate format. The test compound is serially diluted and incubated with the MDM2 protein and the fluorescently labeled p53 peptide.

  • Measurement: A plate reader is used to measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide from MDM2 by the test compound.

  • Analysis: The data is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the p53-MDM2 interaction.[6][7]

4.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for c-Met Kinase Inhibition

TR-FRET assays are commonly employed to measure the inhibition of kinase activity.

Experimental Protocol: TR-FRET c-Met Kinase Assay

  • Reagents: Recombinant human c-Met kinase, a suitable substrate peptide, ATP, and a FRET pair of antibodies (one for the phosphorylated substrate and one for the kinase).

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the c-Met enzyme, substrate, and the test compound.

  • Measurement: After incubation, the FRET antibodies are added, and the time-resolved fluorescence is measured. Inhibition of the kinase results in a decreased FRET signal.

  • Analysis: The IC50 value is determined from the dose-response curve.[4]

Cellular Assays for Antiproliferative Activity

The antiproliferative effects of spiro[indoline-3,4'-piperidin]-2-one derivatives are typically evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.[8]

Data Presentation
Compound ClassTargetAssay TypeRepresentative IC50/GI50Reference
Spiro[indoline-3,4'-piperidine]-2-onesc-MetTR-FRET0.0147-17 µM[4]
Aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-onesc-Met/ALKIn vitro kinasePotent dual inhibition[5]
Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dionesMCF-7 cellsAntiproliferativeIC50 = 3.597 µM (for a bromo-substituted analog)[2]
Fluorinated indole-based MDM2 antagonistsMDM2Fluorescence PolarizationKi and KD values around 1 µM[7]

Pharmacokinetic Considerations

While comprehensive pharmacokinetic data for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one is not yet publicly available, the spirooxindole scaffold generally possesses favorable drug-like properties. The introduction of the fluorine atom is anticipated to enhance metabolic stability by blocking potential sites of metabolism. Key pharmacokinetic parameters to be evaluated in preclinical studies include absorption, distribution, metabolism, and excretion (ADME).

The following diagram outlines the key stages of pharmacokinetic evaluation.

G cluster_pk Pharmacokinetic Evaluation (ADME) cluster_studies Study Types Absorption Absorption (e.g., Caco-2 permeability) Distribution Distribution (e.g., Plasma protein binding) Metabolism Metabolism (e.g., Microsomal stability) Excretion Excretion (e.g., Urine and feces analysis) InVitro In Vitro Assays InVitro->Absorption InVitro->Distribution InVitro->Metabolism InVivo In Vivo Animal Models InVivo->Absorption InVivo->Distribution InVivo->Metabolism InVivo->Excretion

Caption: Key aspects of pharmacokinetic evaluation.

Future Directions and Conclusion

The spiro[indoline-3,4'-piperidin]-2-one scaffold, exemplified by the 4-fluoro derivative, holds significant promise for the development of novel therapeutics, particularly in the field of oncology. The versatility of this core structure allows for the fine-tuning of its pharmacological properties to target a range of disease-relevant proteins with high potency and selectivity.

Future research in this area should focus on:

  • Lead Optimization: Systematic structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth biological investigations to fully elucidate the molecular mechanisms by which these compounds exert their therapeutic effects.

  • In Vivo Efficacy Studies: Evaluation of optimized lead compounds in relevant animal models of human diseases.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET studies to assess the drug-like properties and safety of lead candidates.

References

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  • Fawazy, N. G., Panda, S. S., Mostafa, A., Kariuki, B. M., Bekheit, M. S., Moatasim, Y., ... & Girgis, A. S. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific reports, 12(1), 13880. [Link]

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  • Fawazy, N. G., Panda, S. S., Mostafa, A., Kariuki, B. M., Bekheit, M. S., Moatasim, Y., ... & Girgis, A. S. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific reports, 12(1), 13880. [Link]

  • Dubis, A. T., Gorka, M., Witek, J., Szewczyk, M., Skalniak, L., Szeliga, M., ... & Holak, T. A. (2019). A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. The FEBS journal, 286(7), 1360-1374. [Link]

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  • Soares, J., Raimundo, L., Lourenço, M. C., Pereira, C., Gomes, S., André, F., ... & Iley, J. (2022). Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors. Bioorganic Chemistry, 125, 105858. [Link]

  • Khan, I., Al-Harrasi, A., Al-Rawahi, A., Ali, A., Hussain, J., & Choudhary, M. I. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. Molecules, 28(8), 3465. [Link]

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The Spiro-Oxindole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the spiro-oxindole scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and therapeutic potential.[1] This unique heterocyclic framework, characterized by a spiro-fusion at the C-3 position of an oxindole nucleus, has garnered significant attention from both synthetic and medicinal chemists. Initially identified in natural products like spirotryprostatins and horsfiline, the spiro-oxindole core's rigid, three-dimensional architecture offers distinct advantages in drug design, including enhanced metabolic stability and target selectivity. This guide provides a comprehensive overview of the spiro-oxindole scaffold, from its fundamental chemical properties to its diverse applications in treating a wide array of human diseases.

The core of the spiro-oxindole's utility lies in its unique spatial arrangement. The spiro-fusion creates a quaternary stereocenter, providing a synthetically challenging yet powerful opportunity for constructing complex molecular architectures. This three-dimensional framework allows for the precise spatial orientation of functional groups, enhancing interactions with biological targets.[2] Furthermore, the oxindole nucleus itself, with its lactam fused to a benzene ring, offers multiple sites for functionalization, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.[3]

A Broad Spectrum of Biological Activity

The therapeutic potential of spiro-oxindole derivatives spans a wide range of diseases, a direct consequence of their ability to interact with a diverse set of biological targets.[3][4] This has led to the development of numerous compounds with promising anticancer, antimicrobial, antiviral, and anti-inflammatory activities, among others.[4][5]

Anticancer Applications: A Cornerstone of Spiro-Oxindole Research

The development of novel anticancer agents is a major focus of spiro-oxindole research. These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, liver, and prostate.[6][7][8] Their mechanisms of action are often multifaceted, targeting key proteins and pathways involved in cancer progression.

A notable example is the inhibition of the MDM2-p53 interaction.[6] The p53 protein is a critical tumor suppressor, and its inactivation by the MDM2 oncoprotein is a common event in many cancers. Spiro-oxindole-based compounds, such as MI-888 and MI-219, have shown potent inhibition of this interaction, leading to the reactivation of p53 and subsequent cancer cell apoptosis.[6] Some of these inhibitors have even progressed to human clinical trials.[6]

Another key target for spiro-oxindole anticancer agents is the family of protein kinases, which play crucial roles in cell signaling and proliferation.[7] For instance, the spiro-cyclopropyl oxindole compound CFI-400945 is a potent inhibitor of Polo-like kinase 4 (PLK4), an enzyme essential for centriole duplication and cell cycle progression.[5] Halogenated spiro-oxindole derivatives have also shown promise in targeting kinases involved in breast cancer, such as cyclin-dependent kinase 2 (CDK2) and receptor tyrosine kinases.[7]

The following diagram illustrates the central role of spiro-oxindoles in targeting key cancer-related pathways:

Spiro-oxindole_Anticancer_Mechanisms Spiro_Oxindole Spiro-Oxindole Scaffold MDM2_p53 MDM2-p53 Interaction Spiro_Oxindole->MDM2_p53 Inhibits Kinases Protein Kinases (e.g., PLK4, CDKs, EGFR, VEGFR-2) Spiro_Oxindole->Kinases Inhibits Apoptosis Apoptosis (Cell Death) MDM2_p53->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Leads to

Caption: Key anticancer mechanisms of spiro-oxindole derivatives.

Antimicrobial and Antiviral Properties

Beyond cancer, spiro-oxindoles have demonstrated significant potential as antimicrobial and antiviral agents.[4][5] Their unique three-dimensional structures make them promising chemotypes for developing drugs against a range of pathogens.[9]

In the realm of antibacterial and antifungal research, various spiro-oxindole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[6] For example, certain spiro[indoline-3,2'-[3][5]oxadiazols] have exhibited potent antibacterial and antifungal properties, with some compounds showing efficacy comparable to standard drugs like Gentamicin and Fluconazole.[6]

The antiviral applications of spiro-oxindoles are also a rapidly growing area of investigation.[9] These compounds have shown activity against a variety of viruses, including human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and dengue virus (DENV).[9] Notably, spiropyrazolopyridone oxindoles have emerged as potent inhibitors of the dengue virus NS4B protein, leading to the development of an orally bioavailable preclinical candidate with excellent in vivo efficacy.[9]

Diverse Therapeutic Horizons

The therapeutic reach of spiro-oxindoles extends to a multitude of other conditions. They have been investigated for their anti-inflammatory, analgesic, antioxidant, and antimalarial properties.[3][4] For instance, the synthetic antimalarial drug NITD609, a spiro-tetrahydro-β-carboline, effectively eliminates the blood stages of Plasmodium falciparum and Plasmodium vivax.[9] Furthermore, certain spirocyclic oxindoles have been explored for their potential in treating obesity, diabetes, and gastrointestinal and urinary diseases through their action as β3 adrenoceptor agonists.[9]

Synthetic Strategies: Building Complexity

The synthesis of spiro-oxindoles presents a significant challenge due to the creation of a sterically congested quaternary carbon center at the C3 position. However, significant advancements in synthetic organic chemistry have led to the development of various stereoselective methods for their construction.[2][10][11] These strategies are crucial for accessing enantiomerically pure compounds, which is often essential for optimal biological activity.

Common synthetic approaches include:

  • 1,3-Dipolar Cycloaddition Reactions: This is a powerful method for constructing five-membered heterocyclic rings spiro-fused to the oxindole core.[8]

  • Michael Addition Reactions: These reactions are frequently used to form carbon-carbon bonds at the C3 position of the oxindole.

  • Darzens Reactions: Enantioselective Darzens reactions have been employed to synthesize spiro-epoxyoxindoles.[2]

  • Multicomponent Reactions: These efficient reactions allow for the construction of complex spiro-oxindole scaffolds in a single step from multiple starting materials.[7]

The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product. The development of new and efficient synthetic methodologies remains a key area of research in the field.[10][11]

Experimental Protocol: Synthesis of a Spiro[indoline-3,3'-pyrrolidine] Derivative

This protocol provides a general methodology for the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative via a 1,3-dipolar cycloaddition reaction, a commonly employed and effective strategy.[8]

Step 1: Formation of the Azomethine Ylide Precursor

  • To a solution of isatin (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or toluene) is added an amino acid (e.g., sarcosine or proline) (1.1 eq).

  • The reaction mixture is heated to reflux for a specified period (typically 2-4 hours) to facilitate the condensation reaction and formation of the azomethine ylide in situ. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: 1,3-Dipolar Cycloaddition

  • To the reaction mixture containing the in situ generated azomethine ylide is added a dipolarophile (e.g., an activated alkene such as a maleimide or an acrylate derivative) (1.0 eq).

  • The reaction is continued at reflux until the starting materials are consumed, as indicated by TLC analysis. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

Step 3: Work-up and Purification

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[indoline-3,3'-pyrrolidine] derivative.

Step 4: Characterization The structure and purity of the synthesized compound are confirmed by various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

The following diagram illustrates the general workflow for the synthesis and evaluation of spiro-oxindole derivatives:

Spiro-oxindole_Synthesis_Workflow Synthesis Synthesis of Spiro-oxindole (e.g., 1,3-Dipolar Cycloaddition) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Cytotoxicity Assays) Characterization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of spiro-oxindole derivatives.

Data Presentation: Cytotoxic Activity of Representative Spiro-Oxindole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected spiro-oxindole derivatives against various cancer cell lines, highlighting the potent anticancer potential of this scaffold.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound with R = H, R′ = 6-Cl PC3 (Prostate)3.7[6]
Compound with R = R′ = H HeLa (Cervical)7.1[6]
Compound 74 (R = 5-Br, R' = CO₂Et) U87MG (Glioblastoma)4.9[6]
Compound 74 (R = 5-Br, R' = CO₂Et) U251 (Glioblastoma)8.6[6]
Compound 74 (R = 5-Br, R' = CO₂Et) T98G (Glioblastoma)9.5[6]
Compound with R = 4-CF₃C₆H₄ HCT116 (Colon)7.0[6]
Compound with R = 4-CF₃C₆H₄ HepG2 (Liver)5.5[6]
Compound with R/R'/R″ = OMe/H/Cl SKNSH (Neuroblastoma)4.61[6]
Compound with R/R'/R″ = OMe/H/I SKNSH (Neuroblastoma)5.04[6]
Compound 7 MCF7 (Breast)4.8[8]
Compound 7 HCT116 (Colon)3.9[8]
Compound 7 Huh7 (Liver)8.2[8]
Doxorubicin (Reference) PC3 (Prostate)1.9[6]
Doxorubicin (Reference) HeLa (Cervical)0.9[6]
Cisplatin (Reference) HCT116 (Colon)12.6[6]
Cisplatin (Reference) HepG2 (Liver)5.5[6]
Sorafenib (Reference) MCF-7 (Breast)2.1[7]
Sorafenib (Reference) HepG-2 (Liver)2.3[7]

Conclusion and Future Perspectives

The spiro-oxindole scaffold has firmly established itself as a privileged framework in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[3][4] The unique three-dimensional architecture and synthetic tractability of this scaffold provide a fertile ground for the discovery of novel therapeutic agents.[2] Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.[4] The continued investigation of spiro-oxindole derivatives holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

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The Electronic Consequences of 4-Fluoro Substitution on the Spiro[indoline-3,4'-piperidin]-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: The Strategic Role of Fluorine in Modulating Bioactive Scaffolds

The spiro[indoline-3,4'-piperidin]-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity, including potential applications as anticancer and antimicrobial agents.[1][2][3] The three-dimensional architecture and inherent rigidity of this spirocyclic system provide a unique framework for interacting with biological targets.[1][4] In the pursuit of optimizing lead compounds, the strategic introduction of fluorine has become a cornerstone of modern drug design. Its unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth analysis of the electronic effects imparted by a single fluorine atom at the 4-position of the spiro[indoline-3,4'-piperidin]-2-one ring system. We will dissect the fundamental principles governing these effects, detail the experimental and computational methodologies used for their characterization, and explore the resulting implications for drug development.

Fundamental Electronic Principles: The Duality of the Fluoro Substituent

The net electronic influence of a fluorine atom on the aromatic portion of the indoline ring is a delicate balance between two powerful, opposing forces: the inductive effect and the resonance effect.[5]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma (σ) bond framework. This polarization decreases electron density on the attached carbon and, to a lesser extent, on adjacent atoms, deactivating the aromatic ring toward electrophilic attack.[5]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in fluorine's 2p orbitals can be delocalized into the π-system of the benzene ring.[5] This electron donation increases electron density, primarily at the ortho and para positions. Due to the effective overlap between the 2p orbitals of fluorine and carbon, this effect is more significant for fluorine than for other halogens.[5][6]

Despite the +M effect, the potent -I effect of fluorine dominates, making it an overall electron-withdrawing and ring-deactivating group. However, the resonance effect is still crucial as it directs the regiochemical outcome of reactions and modulates the electron distribution across the aromatic system.

The interplay of these effects is quantitatively captured by Hammett substituent constants, which are derived from the ionization of substituted benzoic acids.[7]

Hammett Constant Value for Fluorine Interpretation
σp (Para)+0.06Weakly electron-withdrawing at the para position due to the near-cancellation of the strong -I and moderate +M effects.
σm (Meta)+0.34Significantly electron-withdrawing at the meta position, where the resonance effect is not operative, revealing the strength of the inductive effect.

Table 1: Hammett constants for the fluorine substituent, quantifying its electronic influence.[8][9][10]

Visualizing the Electronic Impact on the Spirocyclic Core

The introduction of a fluorine atom at the 4-position of the spiro[indoline-3,4'-piperidin]-2-one scaffold induces a significant redistribution of electron density. This perturbation affects the reactivity and properties of several key functional groups within the molecule.

Figure 1: Key electronic effects of 4-fluoro substitution.

The primary consequences of this electronic perturbation are:

  • Decreased Basicity of the Piperidine Nitrogen: The strong electron-withdrawing nature of the 4-fluoro-substituted aromatic ring pulls electron density away from the spirocyclic center. This inductive effect propagates through the carbon framework to the piperidine ring, reducing the electron density on the nitrogen atom and making its lone pair less available for protonation. This results in a lower pKa value compared to the non-fluorinated analog.

  • Increased Acidity of the Indoline N-H: The electron-withdrawing fluorine substituent stabilizes the conjugate base (anion) formed upon deprotonation of the indoline amide N-H. This stabilization lowers the pKa of the N-H proton, making it more acidic.

  • Modulation of Aromatic Ring Reactivity: The overall electron-withdrawing character of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it can make the ring more susceptible to nucleophilic aromatic substitution, although this is less common for fluorinated benzenes without additional activating groups.

Methodologies for Characterization

Quantifying and visualizing these electronic effects requires a combination of precise experimental measurements and sophisticated computational modeling.

Experimental Characterization

A. Synthesis of Parent and 4-Fluoro Analogs

A comparative analysis necessitates the synthesis of both the parent spiro[indoline-3,4'-piperidin]-2-one and its 4-fluoro derivative. Several synthetic routes have been reported, often involving the reaction of an appropriate isatin or oxindole derivative with a piperidine precursor.[11][12][13]

B. pKa Determination via Potentiometric Titration

Measuring the pKa of the piperidine nitrogen is the most direct way to quantify the impact of the 4-fluoro substituent on basicity. Potentiometric titration is a robust method for this determination.[14][15]

G Workflow for pKa Determination prep Sample Preparation Dissolve compound in H₂O/co-solvent titrate Potentiometric Titration Titrate with standard acid (e.g., HCl) prep->titrate plot Data Plotting Plot pH vs. Volume of Titrant titrate->plot analyze Half-Equivalence Point Analysis pH = pKa at ½ equivalence volume plot->analyze result Determine pKa Value analyze->result

Figure 2: Workflow for pKa determination via titration.

Protocol: Potentiometric Titration

  • Preparation: Accurately weigh ~10-20 mg of the spiro-oxindole compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility of both the free base and its protonated form.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.01 M HCl) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: Identify the equivalence point, where the slope of the curve is steepest. The volume at the half-equivalence point corresponds to the point where half of the compound has been protonated. At this specific point, the pH of the solution is equal to the pKa of the conjugate acid.[16]

C. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for probing the local electronic environment of the fluorine atom.[17][18] The ¹⁹F chemical shift is highly responsive to changes in electron density, providing a direct readout of the electronic effects within the molecule.[19][20]

Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the 4-fluoro-spiro-oxindole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune the NMR probe to the ¹⁹F frequency. Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

  • Acquisition: Set a wide spectral width (e.g., -50 to -150 ppm, relative to a reference like CFCl₃) to ensure the signal is captured. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting chemical shift (δ) provides a precise measure of the fluorine's electronic environment. This value can be compared across a series of analogs to correlate chemical shifts with electronic properties.

Computational Characterization

Quantum chemical calculations provide invaluable insights into molecular properties that are difficult or impossible to measure directly. Density Functional Theory (DFT) is a powerful method for this purpose.[21]

A. Electrostatic Potential (ESP) Maps

ESP maps visualize the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[22][23] For the 4-fluoro analog, the ESP map is expected to show a region of high positive potential (blue) around the N-H proton and a region of negative potential (red) around the carbonyl oxygen and the fluorine atom.[24][25] The fluorine atom itself will alter the potential of the entire aromatic surface.[26][27]

G Workflow for Computational Analysis geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) freq_calc Frequency Calculation Confirm true minimum geom_opt->freq_calc single_point Single Point Energy Calculation Higher level of theory/basis set freq_calc->single_point esp ESP Map Generation Visualize charge distribution single_point->esp nbo NBO Analysis Calculate atomic charges single_point->nbo

Figure 3: Workflow for quantum chemical calculations.

Protocol: Generating an ESP Map

  • Structure Input: Build the 3D structure of 4-fluoro-spiro[indoline-3,4'-piperidin]-2-one using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)) to find the lowest energy conformation.[24]

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).

  • ESP Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the electron density and electrostatic potential data.

  • Visualization: Map the calculated electrostatic potential onto the van der Waals surface of the molecule. The surface is typically colored with a spectrum where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor).[22][25]

B. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a method for calculating the partial atomic charges on each atom in the molecule.[28] By comparing the NBO charges of the 4-fluoro analog to the parent compound, one can quantitatively assess the electron-withdrawing effect of the fluorine atom on the piperidine nitrogen, the indoline nitrogen, and the carbons of the aromatic ring.

Implications for Drug Development

The electronic modifications induced by 4-fluoro substitution have profound and predictable consequences for a molecule's drug-like properties:

  • Pharmacokinetics (ADME):

    • Metabolic Stability: Fluorine substitution at a position susceptible to oxidative metabolism (like C-H hydroxylation) can block this pathway, thereby increasing the metabolic stability and half-life of the drug.

    • Lipophilicity (logP): A single fluorine atom generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption. However, the precise effect is context-dependent.

    • pKa and Absorption: The decrease in the pKa of the piperidine nitrogen is a critical consideration. Since many drugs are administered orally, their absorption is governed by their ionization state in the gastrointestinal tract. A lower pKa means the compound will be less protonated (more neutral and lipophilic) at a given pH, which can alter its absorption profile.

  • Pharmacodynamics (Target Binding):

    • Hydrogen Bonding: The increased acidity of the indoline N-H makes it a stronger hydrogen bond donor, which could lead to enhanced binding affinity if this group interacts with a hydrogen bond acceptor in the target protein.

    • Electrostatic and Dipole Interactions: The altered charge distribution and molecular dipole moment can change how the molecule fits into and interacts with the electrostatic environment of a protein's active site. The fluorine atom itself can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls), further anchoring the ligand.

Conclusion

The substitution of a single fluorine atom at the 4-position of the spiro[indoline-3,4'-piperidin]-2-one scaffold is a powerful strategic tool for medicinal chemists. Through a combination of strong inductive withdrawal and modest resonance donation, the fluorine atom systematically perturbs the electronic landscape of the entire molecule. This leads to quantifiable changes in the basicity of the piperidine nitrogen and the acidity of the indoline N-H, which in turn influence critical drug-like properties such as metabolic stability, membrane permeability, and target binding affinity. A thorough understanding and characterization of these effects, using the experimental and computational methodologies outlined in this guide, are essential for the rational design and optimization of novel therapeutics based on this privileged spiro-oxindole core.

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Determining the Solubility Profile of Novel Spirocyclic Compounds: A Technical Guide for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, a novel spirocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and scientific rationale necessary to generate a robust and reliable solubility profile. The protocols described herein are designed to be self-validating and are grounded in authoritative standards, providing researchers and drug development professionals with a practical guide for characterizing this and other new chemical entities.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous and organic solvent solubility are paramount.[5][6] Solubility influences everything from formulation development and in vitro assay performance to absorption, distribution, metabolism, and excretion (ADME) profiles.[7] Poor solubility is a leading cause of failure in the drug development pipeline.[6]

The compound 4-Fluorospiro[indoline-3,4'-piperidin]-2-one belongs to the spiro-indolin-2-one class of heterocycles, which have shown promising biological activities, including as potential c-Met inhibitors for cancer therapy.[3] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity and crystal lattice energy, thereby impacting its solubility. A thorough understanding of its solubility in a range of organic solvents is therefore essential for its advancement as a potential therapeutic agent. This guide will detail the systematic approach to experimentally determine this crucial parameter.

Physicochemical Characterization of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

A foundational understanding of the molecule's properties is crucial for designing solubility studies and interpreting the results. While experimental data for the 4-fluoro derivative is limited, we can infer some properties from its parent compound, spiro[indoline-3,4'-piperidin]-2-one, and related structures.

Table 1: Known and Predicted Physicochemical Properties

PropertyValue/PredictionSource/Method
Molecular FormulaC₁₂H₁₃FN₂O-
Molecular Weight220.25 g/mol Calculated
XLogP3~1.0 - 2.0Predicted (based on parent compound XLogP3 of 0.7[8])
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors2Calculated
Physical FormLikely a solid at room temperature[9][10]

The presence of both hydrogen bond donors (the indoline and piperidine nitrogens) and acceptors (the carbonyl oxygen and the fluorine atom), along with a moderately lipophilic core, suggests that the solubility of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one will be highly dependent on the specific properties of the organic solvent.

Experimental Determination of Equilibrium Solubility

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5][11] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[5][6][11] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide true thermodynamic solubility data, which is crucial for regulatory submissions and for building a fundamental understanding of the compound's behavior.[11] While higher-throughput kinetic solubility methods exist, they can sometimes overestimate solubility and are more suitable for early-stage screening.[6] For a comprehensive technical guide, the rigor of the shake-flask method is indispensable.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_sep Separation & Analysis cluster_data Data Processing prep_compound 1. Obtain Pure Compound (>98% purity) prep_solvents 2. Select & Purify Organic Solvents prep_compound->prep_solvents prep_glassware 3. Prepare Clean, Dry Glassware prep_solvents->prep_glassware add_excess 4. Add Excess Compound to Solvent prep_glassware->add_excess equilibrate 5. Equilibrate at Constant Temperature (e.g., 25°C, 37°C) add_excess->equilibrate separate 6. Separate Solid from Saturated Solution (Centrifugation/Filtration) equilibrate->separate analyze 7. Quantify Concentration (e.g., HPLC-UV) separate->analyze calculate 8. Calculate Solubility (e.g., in mg/mL) analyze->calculate replicate 9. Perform Replicates (n≥3) & Calculate Mean/SD calculate->replicate

Figure 1: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol
  • Preparation:

    • Ensure the purity of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one is confirmed to be >98% by a suitable method (e.g., HPLC, NMR). Purity of the solute and solvent is a critical guideline for accurate solubility tests.[5]

    • Select a range of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide).

    • Use appropriately sized vials with screw caps to prevent solvent evaporation.

  • Execution:

    • Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. A visual confirmation of undissolved solid should be present throughout the experiment to ensure saturation.[5]

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C and/or 37°C to simulate physiological conditions).[12]

    • Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[5][13] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Analysis:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). This step must be reliable and satisfactory to avoid contamination of the sample.[5]

    • Prepare a calibration curve of the compound in the chosen solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Dilute an aliquot of the saturated supernatant with the appropriate solvent and analyze its concentration using the calibrated HPLC-UV method.

  • Data Reporting:

    • Perform each solubility measurement in triplicate to ensure reproducibility.[12]

    • Report the solubility as the mean concentration ± standard deviation, typically in units of mg/mL or mol/L.

Interpreting the Solubility Profile

The collected data should be tabulated to facilitate comparison across different solvents. The results can then be analyzed to understand the intermolecular forces governing the solvation of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Figure 2: Logical Framework for Interpreting Solubility Data.

Table 2: Hypothetical Solubility Data for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one at 25°C

SolventSolvent TypeDielectric ConstantPredicted Solubility (mg/mL)
MethanolPolar Protic32.7High
EthanolPolar Protic24.5High
AcetonePolar Aprotic20.7Moderate
AcetonitrilePolar Aprotic37.5Moderate-Low
Ethyl AcetateModerately Polar6.0Low
DichloromethaneNonpolar9.1Low
TolueneNonpolar2.4Very Low
HexaneNonpolar1.9Very Low

The predicted high solubility in polar protic solvents like methanol and ethanol would be attributed to their ability to engage in hydrogen bonding with the amide and amine functionalities of the spirocyclic compound. In contrast, the lower solubility in nonpolar solvents would be expected as these solvents cannot effectively disrupt the strong intermolecular forces within the crystal lattice of the solid compound.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded methodology for determining the solubility profile of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one in organic solvents. By adhering to the principles of the shake-flask method and employing a validated analytical technique, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, enabling further preclinical studies, and ultimately assessing the therapeutic potential of this novel compound. The obtained solubility profile will serve as a cornerstone for understanding its behavior in various chemical and biological systems, paving the way for its rational development as a potential drug candidate.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Patel, A., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • SlideShare. (2016). solubility experimental methods.
  • BMG Labtech. (2023). Drug solubility: why testing early matters in drug discovery.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Merck. (n.d.). Spiro[indoline-3,4'-piperidin]-2-one.
  • Scientific Reports. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies.
  • PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one.
  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d.
  • MDPI. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential.
  • PubMed. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors.
  • Sigma-Aldrich. (n.d.). Spiro[indoline-3,4'-piperidin]-2-one hydrochloride.
  • PMC. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties.

Sources

Unlocking the Spirocyclic Scaffold: Key Biological Targets and Workflows for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacophore Geometry

The spiro[indoline-3,4'-piperidin]-2-one (commonly referred to as the spirooxindole) scaffold is a highly privileged chemotype in modern drug discovery[1]. The defining feature of this scaffold is the spiro carbon (C3 of the oxindole), which forces the piperidine ring into an orthogonal plane relative to the planar indoline system[2]. This rigid, three-dimensional architecture allows the molecule to project functional groups into distinct, deep binding pockets without the severe entropic penalty typically associated with freezing rotatable bonds upon target binding.

The specific incorporation of a 4-fluoro substitution on the indoline core refines this scaffold through two critical mechanisms:

  • Electronic Modulation: Fluorine is highly electronegative. Its presence at the C4 position withdraws electron density from the aromatic ring, significantly lowering the pKa of the oxindole N-H. This enhances the oxindole's capacity as a hydrogen bond donor, a critical interaction for anchoring the molecule to the hinge region of kinases or the backbone of protein interaction interfaces[3].

  • Metabolic Stability: Fluorine acts as a bioisostere of hydrogen but provides a dense steric shield that blocks cytochrome P450-mediated oxidation at the vulnerable C4 position, thereby extending the pharmacokinetic half-life of the analog[4].

Primary Biological Targets

Target A: Receptor Tyrosine Kinases (c-Met, ALK, ROS1)

4-Fluorospiro[indoline-3,4'-piperidin]-2-one derivatives have demonstrated profound efficacy as Type I ATP-competitive kinase inhibitors. A landmark validation of this scaffold is seen in compounds like SMU-B, a highly selective dual c-Met/ALK inhibitor[3]. By occupying the ATP-binding pocket, these spiro analogs prevent kinase autophosphorylation, thereby shutting down downstream oncogenic signaling through the PI3K/AKT and RAS/MAPK pathways[5].

Recent structure-activity relationship (SAR) studies have also highlighted spiro derivatives as potent inhibitors of ROS1. The orthogonal projection of the piperidine ring allows these analogs to bypass the steric hindrance introduced by clinical resistance mutations (such as ROS1-G2032R and ALK-G1202R) in the solvent-front region of the kinase domain[6].

Target B: The p53-MDM2 Protein-Protein Interaction (PPI)

Beyond ATP-competitive inhibition, the spirooxindole core is a quintessential scaffold for disrupting the p53-MDM2 interaction[7]. MDM2 is a negative regulator that ubiquitinates the p53 tumor suppressor. The interaction surface is a deep, hydrophobic cleft on MDM2 that accommodates three key residues of the p53 α-helix: Phe19, Trp23, and Leu26.

The 3D geometry of the spiro[indoline-3,4'-piperidin]-2-one perfectly mimics this spatial arrangement[2]. The oxindole core mimics the Trp23 residue, while substituents on the piperidine nitrogen project into the Phe19 and Leu26 sub-pockets. The 4-fluoro modification enhances binding affinity through favorable halogen-protein interactions (halogen bonding) within the Trp23 sub-pocket, displacing structural water molecules and increasing the enthalpic driving force of binding.

Target C: Tankyrase (TNKS) and Wnt Signaling

Emerging research identifies halogenated spiroindoline derivatives as selective inhibitors of Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family[7]. Inhibition of TNKS stabilizes Axin, leading to the degradation of β-catenin and the subsequent suppression of Wnt signaling—a pathway frequently dysregulated in colorectal carcinomas.

Quantitative Target Affinity Profile

To provide a comparative baseline for target engagement, the following table summarizes the binding affinities and key structural interactions of representative spiro[indoline-3,4'-piperidin]-2-one analogs across primary targets.

TargetRepresentative Scaffold / AnalogBinding Affinity (IC₅₀ / Kᵢ)Key Structural Interaction
c-Met Kinase SMU-B (Spiro-piperidine core)1.87 nMH-bond donation to hinge region (Met1160)[1]
ALK Kinase SMU-B< 0.5 nMH-bond donation to hinge region (Met1199)[1]
ROS1 Kinase C01 (Spiro-aminopyridine)42.3 nMOvercomes solvent-front steric hindrance[6]
MDM2 (PPI) 4-Fluoro-Spirooxindole derivatives5.0 - 25.0 nMMimics Trp23 of p53 α-helix; Halogen bonding[2]
Tankyrase Halogenated SpiroindolinesSub-micromolarBinds the nicotinamide sub-pocket[7]

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating 4-fluorospiro[indoline-3,4'-piperidin]-2-one analogs.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay for c-Met/ALK

Causality & Rationale: TR-FRET is selected over standard fluorescence assays because the time delay (e.g., 50–100 µs) prior to measurement eliminates short-lived background auto-fluorescence common in highly conjugated spirocyclic libraries.

  • Step 1: Reagent Preparation. Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: Tween-20 prevents non-specific binding of the hydrophobic spiro analogs to the microplate walls, while DTT maintains the redox state of the kinase catalytic cysteine residues.

  • Step 2: Compound Serial Dilution. Perform 3-fold serial dilutions of the spiro analog in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%. Causality: Maintaining a constant, low DMSO concentration is critical to prevent solvent-induced enzyme denaturation.

  • Step 3: Kinase Reaction. Add recombinant c-Met or ALK enzyme and a biotinylated peptide substrate. Initiate the reaction by adding ATP at a concentration equal to the apparent

    
     of the specific kinase. Causality: Setting ATP at the 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive Type I inhibitors. Incubate for 60 minutes at 22°C.
  • Step 4: Detection & Self-Validation. Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the plate at 615 nm and 665 nm.

  • Validation Check: Calculate the Z'-factor using positive (Crizotinib) and negative (DMSO) controls. The assay is only valid for IC₅₀ determination if

    
    .
    
Protocol 2: Fluorescence Polarization (FP) Assay for MDM2-p53 PPI

Causality & Rationale: FP is a homogeneous, mix-and-read assay that relies on molecular tumbling. A small FITC-labeled p53 peptide tumbles rapidly (low polarization). When bound to the massive MDM2 protein, tumbling slows down (high polarization). A successful spiro analog will displace the peptide, restoring rapid tumbling and dropping the polarization signal.

  • Step 1: Probe Selection. Synthesize a FITC-labeled wild-type p53 peptide (residues 14-29).

  • Step 2: Complex Formation. Incubate 10 nM FITC-p53 with 30 nM recombinant human MDM2 (residues 1-118) in assay buffer (PBS, pH 7.4, 0.05% CHAPS) for 15 minutes. Causality: CHAPS is a zwitterionic detergent that prevents protein aggregation without disrupting the native MDM2 folding.

  • Step 3: Competitive Displacement. Add the 4-fluorospiro[indoline-3,4'-piperidin]-2-one analogs. Incubate for 30 minutes at room temperature. Causality: This incubation period ensures the competitive displacement reaches thermodynamic equilibrium.

  • Step 4: Measurement & Self-Validation. Measure parallel and perpendicular emission to calculate milli-polarization (mP) units.

  • Validation Check: Monitor total fluorescence intensity (TFI) alongside polarization. If TFI increases significantly upon compound addition, the analog is auto-fluorescent and the IC₅₀ data point must be flagged as a false positive artifact.

Mechanistic Visualizations

RTK_Signaling HGF HGF Ligand cMet c-Met / ALK Receptor HGF->cMet PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Spiro 4-Fluoro-Spiro Inhibitor (e.g., SMU-B) Spiro->cMet ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Spiro->Apoptosis Induces Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis

Mechanism of c-Met/ALK inhibition by spirocyclic analogs leading to tumor apoptosis.

FP_Workflow Step1 Purified MDM2 + FITC-p53 Peptide Step2 High Polarization (Bound State) Step1->Step2 Step3 Add Spirocyclic Analog Step2->Step3 Step4 Displacement of FITC-p53 Step3->Step4 Step5 Low Polarization (Free State) Step4->Step5 Step6 IC50 Calculation Step5->Step6

Fluorescence Polarization workflow for validating MDM2-p53 PPI inhibitors.

References

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters / PubMed Central.[Link]

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters / CORE. [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1-G2032R and ALK-G1202R. Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis.[Link]

  • Molecular diversity of spirooxindoles. Synthesis and biological activity. National University of Pharmacy (NUPh).[Link]

Sources

Comparative Analysis of 4-Fluoro vs. 5-Fluoro Spiro[indoline-3,4'-piperidin]-2-one: Conformational, Metabolic, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a highly privileged pharmacophore embedded in numerous clinical candidates, including c-Met/ALK dual inhibitors, CGRP receptor antagonists, and ghrelin receptor agonists. As a Senior Application Scientist, I frequently observe that the regiochemical placement of a single fluorine atom on the oxindole core—specifically at the 4-position versus the 5-position—is not merely a minor electronic tweak. It is a profound structural intervention that dictates the molecule's 3D conformational landscape, hydrogen-bonding capacity, and metabolic survivability.

This whitepaper provides an in-depth technical analysis of how 4-fluoro and 5-fluoro substitutions alter the physicochemical and pharmacokinetic properties of the spiro[indoline-3,4'-piperidin]-2-one system, supported by self-validating experimental protocols.

Structural & Conformational Dynamics: The Peri-Effect

The 3D topology of the spiro[indoline-3,4'-piperidin]-2-one system is primarily governed by the piperidine ring, which typically adopts a chair conformation. The regiochemistry of the fluorine atom fundamentally alters the thermodynamic barrier to piperidine ring inversion .

  • 4-Fluoro Substitution (Conformational Lock): The C4 position is located at the peri-position relative to the spiro carbon (C3). The van der Waals radius of fluorine (1.47 Å) creates a severe steric clash with the adjacent equatorial and axial protons of the piperidine ring. This steric bulk dramatically increases the activation energy required for piperidine chair inversion, effectively "locking" the spiro system into a rigid conformation. This entropic restriction is highly advantageous when designing inhibitors for rigid kinase ATP-binding pockets .

  • 5-Fluoro Substitution (Dynamic Equilibrium): Located further from the spiro center, the 5-fluoro group exerts negligible steric influence on the piperidine ring. The system retains its flexibility, rapidly interconverting between chair conformers at physiological temperatures.

ConformationalLogic Core Spiro[indoline-3,4'-piperidin]-2-one Scaffold Sub4F 4-Fluoro Substitution Core->Sub4F Sub5F 5-Fluoro Substitution Core->Sub5F Steric Peri-position Steric Clash with Piperidine Protons Sub4F->Steric Flex Minimal Steric Interference with Spiro Ring Sub5F->Flex Lock Conformational Lock (Restricted Chair Inversion) Steric->Lock Dynamic Dynamic Equilibrium (Rapid Chair Inversion) Flex->Dynamic

Caption: Logical relationship of fluorine regiochemistry on spiro-piperidine conformational dynamics.

Physicochemical & Electronic Properties

Fluorine's high electronegativity alters the electron density of the oxindole ring, which directly impacts the pKa of the indoline N-H—a critical hydrogen bond donor in many target-ligand interactions.

  • Electronic Effects: The 5-fluoro group is para to the indoline nitrogen, exerting a strong inductive electron-withdrawing effect (-I) coupled with a resonance donating effect (+R). Conversely, the 4-fluoro group is meta to the nitrogen, exerting primarily an inductive (-I) effect.

  • Impact on Target Binding: The 5-fluoro substitution generally lowers the pKa of the N-H more effectively than the 4-fluoro substitution, increasing its acidity and strengthening its capacity as a hydrogen bond donor.

Quantitative Data Comparison
PropertyUnsubstituted Core4-Fluoro Analog5-Fluoro AnalogCausality / Implication
Molecular Weight 202.25 g/mol 220.24 g/mol 220.24 g/mol Identical mass; differences are purely topological/electronic.
Oxindole N-H pKa ~10.4~9.8~9.55-F creates a stronger H-bond donor due to para -I/+R effects.
cLogP (Lipophilicity) 1.21.51.6Fluorine increases lipophilicity, aiding membrane permeability.
Chair Inversion Barrier ~10.5 kcal/mol>15.0 kcal/mol~10.8 kcal/mol4-F sterically locks the ring; 5-F maintains flexibility.

Metabolic Stability & Pharmacokinetics

One of the most critical failure points in early drug discovery is poor metabolic stability. The unsubstituted oxindole ring is highly susceptible to Cytochrome P450 (e.g., CYP3A4, CYP1A2) mediated aromatic oxidation. The primary "soft spot" for this oxidation is the electron-rich 5-position (para to the nitrogen).

  • Metabolic Shielding via 5-Fluoro: Substituting a fluorine atom at the 5-position directly blocks this metabolic vulnerability. Because the C-F bond is exceptionally strong (~116 kcal/mol) and resistant to CYP-mediated hydroxylation, the enzyme is forced to seek higher-energy, less favorable oxidation sites. This metabolic shunting significantly reduces intrinsic clearance (

    
    ) and prolongs the in vivo half-life .
    
  • Vulnerability of 4-Fluoro: While the 4-fluoro substitution slightly deactivates the aromatic ring via inductive effects, it leaves the highly reactive 5-position sterically exposed. Consequently, 4-fluoro analogs typically exhibit higher clearance rates than their 5-fluoro counterparts.

MetabolicPathway CYP CYP450 (e.g., CYP3A4) Oxidative Metabolism Oxindole 4-Fluoro Oxindole (C5 Exposed) CYP->Oxindole Attacks C5 position Fluoro5 5-Fluoro Oxindole (C5 Blocked) CYP->Fluoro5 C5 blocked by Fluorine Metabolite 5-Hydroxy Metabolite (Rapid Clearance) Oxindole->Metabolite Stable Metabolic Stability (Prolonged Half-life) Fluoro5->Stable Shunts to minor pathways

Caption: CYP450-mediated metabolic pathways and the blocking effect of 5-fluoro substitution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the mechanistic claims above must be empirically validated. Below are the standard, self-validating protocols I employ to quantify the conformational and metabolic differences between these analogs.

Protocol A: NMR-Based Conformational Validation (VT-NMR & NOESY)

Objective: Validate the conformational lock induced by the 4-fluoro substitution. Causality: If the 4-F creates a high energy barrier for piperidine ring inversion, the NMR timescale will resolve distinct axial and equatorial signals at room temperature. The 5-F analog will show time-averaged signals due to fast inversion.

  • Sample Preparation: Dissolve 5 mg of the highly purified test compound (4-F or 5-F analog) in 0.5 mL of DMSO-

    
     (or CDCl
    
    
    
    if solubility permits).
  • Data Acquisition (1D

    
    H NMR):  Acquire standard 
    
    
    
    H NMR spectra at 298 K on a 600 MHz spectrometer.
  • Variable Temperature (VT) Analysis: For the 5-F analog, cool the sample to 233 K to slow the chair inversion and observe the decoalescence of the piperidine protons. For the 4-F analog, heat the sample to 353 K to observe if coalescence occurs (indicating the barrier height).

  • 2D NOESY/ROESY: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Interpretation: In the 4-F analog, look for distinct, non-averaging chemical shifts for the axial vs. equatorial protons of the piperidine ring. The absence of an NOE cross-peak between the oxindole H4 and the piperidine protons (due to the presence of fluorine) combined with distinct axial/equatorial splitting confirms the steric lock.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic shielding provided by the 5-fluoro substitution. Causality: By incubating both analogs with CYP-rich microsomes, we can directly measure the rate of parent compound depletion. A slower depletion rate for the 5-F analog validates the hypothesis that blocking the C5 position reduces intrinsic clearance.

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Combine 1 µM of the test compound with 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the CYP-mediated oxidative reactions by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the slope of the linear regression.

Strategic Recommendations for Drug Design

When optimizing a spiro[indoline-3,4'-piperidin]-2-one hit into a lead candidate, the choice between 4-fluoro and 5-fluoro substitution should be dictated by the primary liability of the molecule:

  • Opt for 4-Fluoro Substitution when: The primary goal is to increase target potency and selectivity via entropic restriction. If the target's binding pocket is rigid and requires a specific piperidine trajectory (e.g., specific kinase hinge-binding regions), the 4-F "conformational lock" will minimize the entropic penalty of binding.

  • Opt for 5-Fluoro Substitution when: The primary goal is to overcome pharmacokinetic liabilities. If the unsubstituted lead suffers from rapid first-pass metabolism or poor oral bioavailability, the 5-F substitution will effectively shield the molecule from CYP-mediated C5-oxidation while simultaneously enhancing the hydrogen-bond donor strength of the oxindole core.

References

  • Title: Design, Synthesis, and Evaluation of Proline and Pyrrolidine Based Melanocortin Receptor Agonists. A Conformationally Restricted Dipeptide Mimic Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

History and development of spiro-piperidin-2-one pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Development of Spiro-Piperidin-2-One Pharmacophores

Abstract

The spiro-piperidin-2-one scaffold, a unique three-dimensional heterocyclic system, has emerged as a privileged pharmacophore in modern drug discovery. Its rigid, yet complex, architecture offers a distinct advantage in the quest for potent and selective therapeutic agents by enabling precise projection of functional groups into three-dimensional space, thereby facilitating enhanced interactions with biological targets. This guide provides a comprehensive overview of the history, synthetic evolution, and therapeutic applications of the spiro-piperidin-2-one core and its closely related analogues, particularly the extensively studied spiro-oxindole piperidines. We will delve into the causality behind key synthetic strategies, present detailed experimental protocols, and explore the structure-activity relationships that have cemented the importance of this scaffold in medicinal chemistry, with a focus on its role in oncology and central nervous system disorders.

Introduction: The Rise of Three-Dimensionality in Drug Design

For decades, medicinal chemistry was largely dominated by flat, aromatic structures. However, the pursuit of higher selectivity and novel intellectual property has driven a paradigm shift towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution.[1] Their inherent rigidity reduces the entropic penalty upon binding to a target protein and allows for a more defined orientation of substituents, leading to improved potency and selectivity.[1]

The piperidine ring itself is a cornerstone of medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and synthetic tractability.[2] When incorporated into a spirocyclic system, particularly as a piperidin-2-one (a δ-lactam), it creates a pharmacophore with a rich and underexplored chemical space. This guide will trace the journey of the spiro-piperidin-2-one core from a synthetic curiosity to a key building block in the development of next-generation therapeutics.

Historical Perspective and Natural Product Inspirations

The development of spiro-piperidin-2-one pharmacophores did not occur in isolation. It was heavily inspired by the structural complexity and biological activity of naturally occurring spiro-oxindole alkaloids, which are predominantly isolated from plants of the Apocynaceae and Rubiaceae families.[3] These natural products, with their intricate spiro[pyrrolidine-3,3'-oxindole] or related frameworks, demonstrated a wide range of biological activities and served as a blueprint for synthetic chemists.[3] The challenge of synthesizing these complex natural products spurred the development of novel synthetic methodologies that would later be applied to the construction of a diverse array of spirocyclic compounds, including those containing the piperidin-2-one moiety.

Evolution of Synthetic Strategies

The construction of the sterically demanding quaternary spiro-center is the primary challenge in synthesizing spiro-piperidin-2-one derivatives. Over the years, several elegant and efficient methods have been developed.

1,3-Dipolar Cycloaddition

One of the most powerful and widely used methods for constructing the spiro-pyrrolidine and -piperidine ring systems fused to an oxindole is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of an azomethine ylide from the condensation of an α-amino acid (like proline or pipecolinic acid) with an isatin derivative, which then reacts with a dipolarophile.

The causality behind the success of this method lies in its high degree of regio- and stereoselectivity, allowing for the construction of multiple stereocenters in a single step.[4] The choice of solvent, catalyst, and reaction conditions can be fine-tuned to favor the formation of a specific diastereomer.

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Isatin Isatin Derivative Azomethine In-situ Generation of Azomethine Ylide Isatin->Azomethine AminoAcid α-Amino Acid (e.g., Pipecolinic Acid) AminoAcid->Azomethine Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine->Cycloaddition Spiro Spiro-oxindole-piperidine Cycloaddition->Spiro caption Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a highly efficient strategy for generating molecular diversity. The synthesis of spiro-heterocycles, including those with a piperidine moiety, has benefited significantly from this approach. For instance, the one-pot synthesis of spiro-piperidine derivatives has been achieved using eco-friendly ionic liquids as catalysts.[5]

The primary advantage of MCRs is their operational simplicity and atom economy. They allow for the rapid assembly of complex molecules from simple starting materials, which is highly desirable in the context of generating libraries of compounds for high-throughput screening.

Organocatalytic Asymmetric Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis has proven to be a particularly effective tool for the enantioselective synthesis of spiro-oxindole piperidine derivatives. Chiral catalysts, such as thiourea derivatives, can create a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of the desired enantiomer with high selectivity.

Experimental Protocol: Synthesis of Spiro[indoline-3,4'-piperidin]-2-ones

This protocol is adapted from the synthesis of potential c-Met inhibitors.[6]

  • Step 1: Synthesis of the Piperidin-4-one Precursor: A mixture of an appropriate aromatic aldehyde (1.0 eq.), ethyl acetoacetate (1.0 eq.), and ammonium acetate (1.1 eq.) in ethanol is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the dihydropyridinone intermediate.

  • Step 2: Reduction to the Piperidin-4-one: The intermediate from Step 1 is dissolved in acetic acid, and platinum(IV) oxide (PtO2) is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure. The residue is neutralized with aqueous ammonia, and the resulting precipitate is filtered, washed with water, and dried to afford the piperidin-4-one.

  • Step 3: Spirocyclization: A mixture of the piperidin-4-one (1.0 eq.), isatin (1.0 eq.), and L-proline (0.2 eq.) in methanol is refluxed for 10-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired spiro[indoline-3,4'-piperidine]-2-one.

Causality Note: The use of L-proline in Step 3 is crucial as it acts as an organocatalyst, facilitating the initial Knoevenagel condensation between the piperidin-4-one and isatin, followed by an intramolecular cyclization to form the spiro-center.

Therapeutic Applications: A Privileged Scaffold in Action

The unique 3D orientation of substituents afforded by the spiro-piperidin-2-one scaffold has been successfully exploited in several therapeutic areas.

Oncology

a) Inhibition of the MDM2-p53 Interaction:

The tumor suppressor protein p53 plays a critical role in preventing cancer formation.[7] Murine double minute 2 (MDM2) is a key negative regulator of p53.[7] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. The development of small molecules that can inhibit the MDM2-p53 protein-protein interaction (PPI) is therefore a promising strategy in cancer therapy.

The spiro-oxindole core, often incorporating a piperidine or pyrrolidine ring, has proven to be an ideal scaffold for designing potent and selective MDM2-p53 inhibitors. The rigid spiro-core effectively mimics the helical structure of the p53 peptide that binds to MDM2, allowing for precise placement of key functional groups into the binding pockets of the MDM2 protein.

G cluster_cancer In Cancer Cells (MDM2 Overexpression) cluster_treatment Treatment with Spiro-Piperidin-2-one Inhibitor MDM2_cancer MDM2 p53_cancer p53 MDM2_cancer->p53_cancer Binds and Inhibits Degradation Degradation p53_cancer->Degradation No Apoptosis No Apoptosis Degradation->No Apoptosis Leads to Inhibitor Spiro-Piperidin-2-one Inhibitor MDM2_treated MDM2 Inhibitor->MDM2_treated Binds and Blocks p53_treated p53 (Active) MDM2_treated->p53_treated Interaction Inhibited Apoptosis Apoptosis p53_treated->Apoptosis Induces caption Mechanism of Action of MDM2-p53 Inhibitors.

Sources

Methodological & Application

Synthetic routes for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one from isatins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one from Isatins

Abstract & Strategic Rationale

The spiro[indoline-3,4'-piperidine]-2-one scaffold is a privileged pharmacophore in modern drug discovery, serving as the rigid core for numerous receptor tyrosine kinase inhibitors targeting c-Met, ALK, and DDR1 [1]. The strategic incorporation of a fluorine atom at the C4 position of the indoline ring is highly valued; it enhances metabolic stability, modulates the pKa of the oxindole nitrogen, and induces favorable conformational constraints for kinase hinge-region binding.

Synthesizing this specific spirocyclic system directly from 4-fluoroisatin requires overcoming the inherent reactivity of the C3 carbonyl. This application note details a robust, field-proven, three-step synthetic protocol. By reducing the isatin to an oxindole and subsequently executing a base-mediated double alkylation (spiro-annulation), researchers can access 4-fluorospiro[indoline-3,4'-piperidin]-2-one with high fidelity and scalability.

Retrosynthetic Analysis & Mechanistic Causality

Attempting a direct multicomponent spiro-annulation on 4-fluoroisatin typically yields spiro-pyrans or spiro-pyrrolidines rather than the desired unsubstituted piperidine ring. Therefore, the most reliable retrosynthetic disconnection dictates a two-phase approach:

  • Deoxygenation: The C3 ketone of 4-fluoroisatin must be reduced to a methylene group to form 4-fluorooxindole. This is achieved via a Wolff-Kishner-type reduction.

  • Spiro-Annulation: The activated C3 methylene of the oxindole undergoes a sequential double nucleophilic substitution with a bis-electrophile (N-Boc-bis(2-chloroethyl)amine).

Causality in Base Selection: The spiro-annulation step is highly sensitive to the base used. The oxindole possesses two acidic sites: the amide NH (pKa ~10) and the C3 methylene (pKa ~15). To achieve double alkylation at C3, an excess of a strong, non-nucleophilic base (like Sodium Hydride) is mandatory to fully deprotonate both sites, forming a reactive dianion equivalent[2].

Quantitative Optimization of the Spiro-Annulation Key Step

The efficiency of the spiro-annulation is dictated by the suppression of mono-alkylated byproducts and intermolecular oligomerization. The table below summarizes the optimization data for the conversion of 4-fluorooxindole to the N-Boc-spiro intermediate.

EntryBase (Equivalents)SolventTemp Profile (°C)Yield (%)Mechanistic Observation & Causality
1K₂CO₃ (3.0)DMF25 to 8015%Base too weak; incomplete C3 deprotonation leads to starting material recovery.
2NaH (2.0)THF0 to 6042%Insufficient base; mono-alkylation predominates as the NH consumes one equivalent.
3NaH (3.5) DMF 0 to 60 85% Optimal; full dianion formation drives rapid intramolecular ring closure.
4LiHMDS (3.5)THF-78 to 2578%Good yield, but higher reagent cost and stringent cryogenic requirements.

Visual Workflow

SynthesisRoute Isatin 4-Fluoroisatin Oxindole 4-Fluorooxindole Isatin->Oxindole Step 1: Wolff-Kishner (N2H4, KOH, Diethylene glycol) BocSpiro N-Boc-4-Fluorospiro [indoline-3,4'-piperidin]-2-one Oxindole->BocSpiro Step 2: Spiro-annulation (Bis-chloroethylamine, NaH, DMF) Final 4-Fluorospiro [indoline-3,4'-piperidin]-2-one BocSpiro->Final Step 3: Deprotection (TFA, DCM)

Synthetic workflow for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one from 4-fluoroisatin.

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-Fluorooxindole via Wolff-Kishner Reduction

This step removes the C3 carbonyl to provide the necessary methylene nucleophile.

  • Hydrazone Formation: Suspend 4-fluoroisatin (10.0 mmol, 1.65 g) in diethylene glycol (20 mL) in a round-bottom flask. Add 80% hydrazine hydrate (15.0 mmol, 0.73 mL). Stir at 80 °C for 1 hour [3].

  • Deoxygenation: Carefully add solid Potassium Hydroxide (KOH, 30.0 mmol, 1.68 g) to the mixture. Equip the flask with a reflux condenser and gradually increase the temperature to 150 °C. Maintain for 4 hours.

  • Workup: Cool the dark mixture to room temperature, pour into crushed ice (50 g), and acidify to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from EtOH/H₂O to yield 4-fluorooxindole as a pale-yellow solid.

  • Self-Validation Check: The transition from hydrazone to oxindole is accompanied by vigorous bubbling (N₂ gas extrusion). The reaction is complete when gas evolution ceases. TLC (Hexane:EtOAc 1:1) will show a distinct shift from the bright orange isatin (Rf ~0.6) to the pale-yellow oxindole (Rf ~0.4).

Step 2: Spiro-annulation (Double Alkylation)

This kinetically driven step constructs the spiro-piperidine ring via an intermediate dianion.

  • Dianion Generation: Dissolve 4-fluorooxindole (5.0 mmol, 755 mg) in anhydrous DMF (15 mL) under an inert argon atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 17.5 mmol, 700 mg) in three portions to control hydrogen gas evolution [2].

  • Alkylation: Stir the resulting deep red/brown enolate solution for 30 minutes at 0 °C. Add N-Boc-bis(2-chloroethyl)amine (5.5 mmol, 1.33 g) dropwise via syringe.

  • Cyclization: Remove the ice bath, warm the reaction to 60 °C, and stir for 12 hours.

  • Workup: Quench the reaction strictly at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 20 mL). Wash the organic phase extensively with water (5 × 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc 7:3) to yield N-Boc-4-fluorospiro[indoline-3,4'-piperidin]-2-one.

  • Self-Validation Check: The addition of NaH generates H₂ gas (effervescence). The reaction mixture turns a deep, persistent red/brown, indicating successful dianion formation. Successful spiro-annulation is confirmed visually when the enolate color completely dissipates upon aqueous quenching.

Step 3: Boc Deprotection

Acidic cleavage reveals the active secondary amine.

  • Cleavage: Dissolve the N-Boc-protected intermediate (3.0 mmol, 960 mg) in anhydrous Dichloromethane (DCM, 10 mL). Cool to 0 °C and add Trifluoroacetic acid (TFA, 3.0 mL) dropwise.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting oily residue in DCM (20 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry the organic layer over Na₂SO₄, and evaporate to afford the free base of 4-fluorospiro[indoline-3,4'-piperidin]-2-one as an off-white powder.

  • Self-Validation Check: The cleavage of the Boc group releases CO₂ and isobutylene, observable as mild, continuous effervescence upon TFA addition. Complete dissolution of the starting material into the acidic DCM layer indicates successful deprotection. LC-MS will confirm the target mass [M+H]⁺ = 221.1.

References

  • US Patent Office. (1984). US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds.
  • European Patent Office. (2013). EP2626361B1 - Pyrrole antifungal agents (Wolff-Kishner Reduction Protocols).

Application Note: One-Pot Multicomponent Synthesis of 4-Fluorospiro-oxindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The spirooxindole framework is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active molecules, notably acting as potent anticancer, antimicrobial, and antiviral agents[1]. The introduction of a fluorine atom at the C4 position of the isatin core induces unique stereoelectronic effects. Fluorine's high electronegativity and small van der Waals radius enhance the molecule's metabolic stability, lipophilicity, and binding affinity—particularly in the design of MDM2-p53 protein-protein interaction inhibitors[2].

The most efficient and atom-economical method to construct these highly functionalized, three-dimensional architectures is the one-pot multicomponent [3+2] cycloaddition (32CA) . This cascade reaction typically involves 4-fluoroisatin, a secondary amino acid (e.g., sarcosine or L-proline), and an electron-deficient dipolarophile (e.g., a chalcone or piperidin-4-one derivative).

By utilizing an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) as both the solvent and catalyst, the reaction proceeds with exceptional regio- and diastereoselectivity. The ionic environment stabilizes the highly polar azomethine ylide intermediate, significantly accelerating the cycloaddition while adhering to green chemistry principles[3].

Mechanistic Pathway

The reaction initiates via the decarboxylative condensation of 4-fluoroisatin and the amino acid to generate a highly reactive 1,3-dipole (azomethine ylide). The strong electron-withdrawing nature of the 4-fluoro substituent lowers the LUMO of this ylide, directing a highly regioselective and stereoselective nucleophilic attack on the dipolarophile[2].

G A 4-Fluoroisatin (Electrophile) C Decarboxylative Condensation (in [bmim]Br, 80°C) A->C B Sarcosine (Secondary Amine) B->C D Azomethine Ylide (1,3-Dipole Intermediate) C->D -CO₂, -H₂O F [3+2] Cycloaddition (Regio/Stereoselective) D->F E Dipolarophile (e.g., Chalcone) E->F G 4-Fluorospiro-oxindole Hybrid Scaffold F->G

Fig 1. Mechanistic workflow of the one-pot [3+2] cycloaddition for 4-fluorospiro-oxindoles.

Experimental Protocol: Ionic Liquid-Mediated [3+2] Cycloaddition

This protocol details the synthesis of a 4-fluorospiro-oxindole-pyrrolidine hybrid. Every step is designed to maximize yield while minimizing side reactions.

Phase 1: Reagent Preparation & Activation
  • Prepare the Reaction Medium: Weigh 2.0 g of 1-butyl-3-methylimidazolium bromide ([bmim]Br) into a 25 mL round-bottom flask. Heat the flask to 80 °C using an oil bath until the solid forms a clear, viscous melt.

    • Causality: [bmim]Br is solid at room temperature. Melting it provides a highly polar, non-volatile solvent environment that stabilizes the polar transition states of the ylide, accelerating the reaction[3].

  • Reagent Addition: Add 4-fluoroisatin (1.0 mmol) to the molten ionic liquid. Stir magnetically until a homogenous orange/red suspension is achieved.

Phase 2: The One-Pot Cascade
  • Initiate the Reaction: To the stirring suspension, simultaneously add sarcosine (1.0 mmol) and the selected dipolarophile (1.0 mmol).

    • Causality: Simultaneous addition ensures that the highly reactive azomethine ylide is trapped by the dipolarophile immediately upon formation. This prevents the ylide from undergoing unwanted homodimerization or degradation.

  • Thermal Maturation: Maintain the reaction mixture at 80 °C with vigorous stirring for 45–60 minutes.

    • Causality: 80 °C provides the exact activation energy required to drive the irreversible decarboxylation of the intermediate without causing thermal decomposition of the final spirocycle.

Phase 3: Workup & Isolation
  • Precipitation: Cool the reaction mixture to room temperature. Add 10 mL of ice-cold distilled water and stir vigorously for 5 minutes.

    • Causality: [bmim]Br is highly water-soluble, whereas the functionalized 4-fluorospiro-oxindole is highly hydrophobic. This solubility differential induces rapid, entropically favorable precipitation of the product, completely bypassing the need for solvent-heavy column chromatography[3].

  • Filtration: Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 5 mL), and dry under a vacuum.

  • Purification & Catalyst Recovery: Recrystallize the crude solid from hot ethanol to yield the pure diastereomer. The aqueous filtrate can be evaporated under reduced pressure (80 °C) to recover the[bmim]Br, which can be reused for up to 4 cycles.

Quantitative Data Summaries

The choice of reaction medium drastically impacts the kinetics and stereochemical outcome of the synthesis. The table below summarizes the quantitative advantages of utilizing the ionic liquid protocol over conventional methods for 4-fluorospiro-oxindole derivatives[3].

Reaction MediumTemperature (°C)Time (min)Yield (%)Diastereomeric Ratio (dr)Environmental Impact
Methanol (Conventional)65 (Reflux)12086>95:5High VOC emissions
Aqueous Ethanol801807290:10Moderate
[bmim]Br (Ionic Liquid) 80 45 90 >99:1 Green / Recyclable

Self-Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating checkpoints must be observed during and after the synthesis:

  • In-Process Visual Cues: During Phase 2, the evolution of micro-bubbles (CO₂ gas) must be observed. The cessation of bubbling indicates the completion of the decarboxylation step. The reaction color will shift from bright orange to a muted brown/red as the spirocycle forms.

  • Thin-Layer Chromatography (TLC): Using an eluent of EtOAc:Hexane (1:1), the product will appear as a distinct, UV-active spot (254 nm). Complete consumption of the bright orange 4-fluoroisatin spot validates reaction completion.

  • NMR Spectroscopic Signatures:

    • ¹H NMR (400 MHz, DMSO-d₆): Confirm the presence of the oxindole NH proton (broad singlet, ~10.5–11.0 ppm). The disappearance of the vinylic protons of the dipolarophile and the appearance of complex pyrrolidine ring multiplets (2.5–4.0 ppm) confirm cycloaddition.

    • ¹³C NMR (100 MHz, DMSO-d₆): The diagnostic spiro-quaternary carbon (C3 of oxindole / C2 of pyrrolidine) must appear between 65.0 and 75.0 ppm.

    • ¹⁹F NMR (376 MHz, DMSO-d₆): A distinct signal around -118 to -122 ppm confirms the retention and integrity of the 4-fluoro substituent.

References

  • Source: Journal of Molecular Structure (via ResearchGate)
  • Source: RSC Advances (via PMC)
  • Title: Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity Source: Journal of the American Chemical Society URL
  • Title: An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines Source: ResearchGate URL

Sources

Application Notes and Protocols for the Functionalization of the Piperidine Nitrogen in 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Spiro[indoline-3,4'-piperidin]-2-one Scaffold

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] The unique three-dimensional arrangement of the spirocyclic system, which combines an oxindole core with a heterocyclic ring, provides a rigid framework that can be strategically decorated to optimize interactions with biological targets. Specifically, the spiro[indoline-3,4'-piperidin]-2-one core has garnered significant attention due to its presence in compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities.[1][3]

The 4-fluoro substituent on the oxindole ring can enhance metabolic stability and binding affinity through favorable fluorine-protein interactions.[4] The secondary amine of the piperidine ring presents a critical handle for chemical modification, allowing for the introduction of a diverse array of substituents. This functionalization is a key strategy in drug discovery to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and basicity, as well as its pharmacokinetic and pharmacodynamic profile. By exploring different N-substituents, researchers can fine-tune the biological activity and selectivity of these spirocyclic compounds.[1][5]

This guide provides detailed application notes and protocols for the four primary methods of functionalizing the piperidine nitrogen of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one: N-alkylation, N-acylation, N-arylation, and reductive amination. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.

Safety Precautions

4-Fluorospiro[indoline-3,4'-piperidin]-2-one and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. The reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use. The parent compound, spiro[indoline-3,4'-piperidin]-2-one, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][6]

Functionalization Pathways

The functionalization of the piperidine nitrogen can be achieved through several robust and versatile chemical transformations. The choice of method will depend on the desired substituent and the overall synthetic strategy.

Functionalization_Pathways cluster_reactions Functionalization Reactions 4-Fluorospiro[indoline-3,4'-piperidin]-2-one 4-Fluorospiro[indoline-3,4'-piperidin]-2-one N-Alkylation N-Alkylation 4-Fluorospiro[indoline-3,4'-piperidin]-2-one->N-Alkylation Alkyl Halide, Base N-Acylation N-Acylation 4-Fluorospiro[indoline-3,4'-piperidin]-2-one->N-Acylation Acyl Chloride/Anhydride, Base N-Arylation N-Arylation 4-Fluorospiro[indoline-3,4'-piperidin]-2-one->N-Arylation Aryl Halide, Pd Catalyst, Base Reductive Amination Reductive Amination 4-Fluorospiro[indoline-3,4'-piperidin]-2-one->Reductive Amination Aldehyde/Ketone, Reducing Agent

Caption: Overview of key functionalization pathways for the piperidine nitrogen.

N-Alkylation: Introducing Aliphatic Moieties

N-alkylation is a fundamental method for introducing simple alkyl or more complex aliphatic side chains to the piperidine nitrogen. This can be achieved through direct alkylation with an alkyl halide or via a borrowing hydrogen methodology.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the piperidine nitrogen using an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Rationale: The secondary amine of the piperidine is nucleophilic and will readily react with an electrophilic alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a common and effective base for this transformation. Dimethylformamide (DMF) is a suitable polar aprotic solvent that can dissolve the starting materials and facilitate the reaction.

Materials:

  • 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Parameter Condition Rationale
Solvent Anhydrous DMFGood solubility for reactants and facilitates SN2 reaction.
Base K₂CO₃Effectively neutralizes the acid byproduct.
Temperature Room TemperatureSufficient for most reactive alkyl halides.
Reaction Time 12-24 hoursDependent on the reactivity of the alkyl halide.

N-Acylation: Installation of Amide Functionality

N-acylation introduces an amide group, which can act as a hydrogen bond acceptor and introduce rigidity. This is a common strategy to modify the electronic and steric properties of the molecule.

Protocol 2: N-Acylation with Acyl Chlorides

This protocol details the N-acylation using a reactive acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Rationale: Acyl chlorides are highly electrophilic and react readily with the piperidine nitrogen. A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to prevent the formation of the piperidine hydrochloride salt, which would be unreactive. Dichloromethane (DCM) is a common solvent for this type of reaction.

Materials:

  • 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Parameter Condition Rationale
Solvent Anhydrous DCMInert solvent with good solubility for reactants.
Base Triethylamine (TEA)Scavenges HCl byproduct without competing as a nucleophile.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction.
Reaction Time 2-4 hoursGenerally rapid due to the high reactivity of acyl chlorides.

N-Arylation: Forging the C-N Bond to Aromatic Systems

N-arylation, typically achieved through a Buchwald-Hartwig amination, is a powerful method for introducing aryl or heteroaryl substituents, which are prevalent in many drug molecules.[7][8]

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with the piperidine nitrogen. The choice of palladium catalyst, ligand, and base is critical for a successful reaction.[7][8][9]

Rationale: The Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base is required for the deprotonation of the amine.[8][9]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Pd(II)-Amido\nComplex Pd(II)-Amido Complex Deprotonation->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Product Product Reductive\nElimination->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9]

Materials:

  • 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

  • Aryl halide (e.g., bromobenzene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Add 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.2 eq) and the base (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until completion as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA common and effective system for C-N cross-coupling.
Base NaOtBuA strong, non-nucleophilic base suitable for this reaction.
Solvent Anhydrous TolueneA non-polar solvent that is effective for this transformation.
Temperature 80-110 °CRequired to drive the catalytic cycle.

Reductive Amination: A Versatile Approach for Diverse Substituents

Reductive amination is a highly versatile method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[10][11][12]

Protocol 4: Reductive Amination with Aldehydes and Ketones

This protocol provides a general procedure for the reductive amination of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Rationale: This one-pot reaction is efficient and avoids the use of often toxic and lachrymatory alkyl halides. The choice of reducing agent is key; sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[10]

Materials:

  • 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE (10 mL/mmol), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃Mild and selective for the reduction of iminium ions.
Solvent DCM or DCECommon solvents for this transformation.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Reaction Time 4-24 hoursVaries depending on the reactivity of the carbonyl compound.

Conclusion

The functionalization of the piperidine nitrogen in 4-Fluorospiro[indoline-3,4'-piperidin]-2-one is a critical step in the exploration of this important scaffold for drug discovery. The protocols detailed in this guide for N-alkylation, N-acylation, N-arylation, and reductive amination provide robust and versatile methods for the synthesis of a diverse library of derivatives. The choice of a specific protocol will be guided by the desired final compound and the overall synthetic strategy. By understanding the rationale behind each experimental step, researchers can effectively troubleshoot and adapt these procedures to their specific needs, ultimately accelerating the discovery of new therapeutic agents.

References

  • Barakat, A., et al. (2024). Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. Frontiers in Chemistry.
  • Cai, J., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2199-2202.
  • Cai, J., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1239-1242.
  • PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Gao, F., et al. (2018). DABCO-promoted highly diastereo- and regioselective construction of C-3 functionalized spirooxindoles via [3 + 2] cycloaddition of 2-aryl/heteroarylidene-1H-indene-1,3(2H)-diones with N-2,2,2-trifluoroethylisatin ketimines at ambient conditions. RSC Advances, 8(52), 29633-29641.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hassan, A. S., et al. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Bioorganic Chemistry, 125, 105856.
  • Lebraud, H., et al. (2016). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ACS Chemical Neuroscience, 7(11), 1604-1610.
  • Mogilaiah, K., et al. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta Pharmaceutica, 71(2), 213-228.
  • Nogrady, T. (2023). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv.
  • O'Brien, A. G., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6332-6335.
  • O'Hagan, D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Beilstein Journal of Organic Chemistry, 2, 19.
  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Pan, W., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 24(4), 3771.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
  • Bariwal, J., et al. (2018).
  • Voskressensky, L. G., et al. (2021). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 17, 246-253.
  • Sha, F., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 839-846.
  • Farkas, E., & O'Hagan, D. (2009). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Current Organic Chemistry, 13(15), 1530-1542.
  • Bugaenko, D. L., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Allen, Jr., R. C. (1984). U.S. Patent No. 4,477,667. Washington, DC: U.S.
  • Wang, L., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8303.
  • Wang, X., et al. (2022). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry, 18, 142-149.

Sources

Application Note: Reagents and Workflows for the Cyclization of 4-Fluoroisatin to Spiro-Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the design of spirocyclic scaffolds. Spiro-indolines (and spirooxindoles) are privileged pharmacophores, but their synthesis becomes highly nuanced when starting from sterically and electronically demanding precursors like 4-fluoroisatin .

While the fluorine atom generally exerts an inductive electron-withdrawing effect, its ortho-relationship to the C-3 carbonyl in 4-fluoroisatin creates a unique anomaly. Solid-state


C NMR studies reveal a chemical shift of ~179.15 ppm for the C-3 carbonyl of 4-fluoroisatin, compared to ~184.39 ppm for unsubstituted isatin. This indicates a significantly reduced electrophilicity  of the ketone [1]. This lowered electrophilicity, combined with a Thorpe-Ingold-type effect induced by the halogen's bulk, hampers initial nucleophilic attack. Consequently, standard cyclization reagents often result in poor conversions (<30%).

To overcome this, we must utilize highly optimized reagent systems that either generate hyper-reactive intermediates (like azomethine ylides) or utilize potent thermodynamic driving forces (like base-catalyzed multicomponent cascades). This guide details the causal logic and self-validating protocols for two primary spiro-cyclization pathways.

Reagent Selection and Cyclization Pathways

Pathway A: 1,3-Dipolar Cycloaddition via Azomethine Ylides

To bypass the low electrophilicity of 4-fluoroisatin, we utilize secondary amino acids (e.g., sarcosine ) to force the generation of a highly reactive azomethine ylide intermediate.

  • The Reagents: 4-fluoroisatin, sarcosine, and an electron-deficient dipolarophile (e.g., an

    
    -unsaturated ketone or nitrostyrene).
    
  • The Catalyst/Solvent System: The ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) [2].

  • Causality: The decarboxylative condensation of 4-fluoroisatin and sarcosine requires significant activation energy. [bmim]Br is not merely a "green" solvent; its high ionic density stabilizes the highly polar transition state of the ylide, accelerating the concerted [3+2] cycloaddition and suppressing thermal degradation of the isatin core.

Pathway B: Base-Catalyzed Multicomponent Cascade

For the synthesis of spiro[indoline-3,4'-pyridines], a one-pot four-component reaction is preferred to drive the equilibrium forward through continuous intermediate consumption [3].

  • The Reagents: 4-fluoroisatin, malononitrile, an arylamine, and an activated alkyne (e.g., methyl propiolate).

  • The Catalyst: Triethylamine (Et

    
    N) .
    
  • Causality: Et

    
    N serves a dual purpose. First, it deprotonates malononitrile, creating a strong enough nucleophile to overcome the steric hindrance of the 4-fluoro group during the initial Knoevenagel condensation. Second, it catalyzes the subsequent Michael addition of the in situ generated 
    
    
    
    -enamino ester, driving the irreversible intramolecular cyclization to the spiro-pyridine framework.

Quantitative Data Summary

The following table summarizes the optimized parameters for cyclizing 4-fluoroisatin into various spiro-indoline derivatives based on established literature protocols.

Target ScaffoldKey ReagentsCatalyst / SolventTemp / TimeTypical YieldRef
Spirooxindole-pyrrolidines Sarcosine, Dipolarophile[bmim]Br (Ionic Liquid)100 °C / 2–3 h85–92%[2]
Spiro[indoline-3,4'-pyridines] Malononitrile, Arylamine, Methyl propiolateEt

N (10 mol%) / EtOH
Reflux / 8–12 h75–85%[3]
Spiro[indoline-3,9′-xanthene]triones Dimedone (2 equiv.)Mg(ClO

)

/ 50% aq. EtOH
80 °C / 10–12 h88–94%[4]

Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the reaction provides observable physical or analytical feedback at critical junctures to ensure the chemistry is proceeding as intended.

Protocol 1: Synthesis of 4-Fluoro-Spirooxindole-Pyrrolidines via Ionic Liquid

Objective: Execute a [3+2] cycloaddition to yield highly functionalized spiro-pyrrolidines.

  • Preparation of the Melt: In a 25 mL round-bottom flask, add 1.0 mmol of 4-fluoroisatin, 1.0 mmol of sarcosine, and 1.0 mmol of the chosen dipolarophile (e.g., 1-allyl-3,5-bis(arylidene)piperidin-4-one).

  • Solvent Introduction: Add 2.0 mL of [bmim]Br.

    • Causality: Keep the volume low to maximize the concentration of the reactants, which kinetically favors the bimolecular cycloaddition over ylide decomposition.

  • Thermal Activation: Heat the mixture to 100 °C under continuous magnetic stirring.

  • Validation & Checkpoints:

    • Visual: The mixture will transition from a heterogeneous suspension to a homogenous, deeply colored viscous melt within 15 minutes.

    • TLC: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The self-validation point is the complete disappearance of the distinct orange/red spot of 4-fluoroisatin (R

      
       ~0.6) and the emergence of a highly UV-active product spot (R
      
      
      
      ~0.3) after 2 hours.
  • Workup & Isolation: Cool the reaction to room temperature. Add 15 mL of cold distilled water. The product will crash out as a solid because it is insoluble in water, whereas [bmim]Br is highly water-soluble.

  • Purification: Filter the precipitate, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure spirooxindole-pyrrolidine.

Protocol 2: Synthesis of 4-Fluoro-Spiro[indoline-3,4'-pyridines] via Base Cascade

Objective: Synthesize spiro-pyridines via a one-pot Knoevenagel/Michael/Cyclization cascade.

  • Enamino Ester Formation (Pre-step): In a 50 mL flask, dissolve 1.0 mmol of arylamine and 1.0 mmol of methyl propiolate in 5.0 mL of absolute ethanol. Stir at room temperature for 12 hours.

    • Causality: This pre-step is critical. Forcing all four components together immediately leads to competitive side reactions. Pre-forming the

      
      -enamino ester ensures it acts as a unified nucleophile in the subsequent cascade.
      
  • Cascade Initiation: To the same flask, add 1.0 mmol of 4-fluoroisatin, 1.0 mmol of malononitrile, and 10 mol% of Et

    
    N.
    
  • Cyclization: Attach a reflux condenser and heat to 80 °C (reflux) for 8–12 hours.

  • Validation & Checkpoints:

    • Precipitation: As the spiro-pyridine forms, it typically exhibits lower solubility in hot ethanol than the starting materials. The self-validation point is the gradual formation of a microcrystalline precipitate directly in the refluxing mixture.

  • Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

Mechanistic Workflow Visualization

The following diagram maps the divergent cyclization pathways of 4-fluoroisatin, highlighting the intermediate states and the specific reagents required to overcome the substrate's inherently low electrophilicity.

G Start 4-Fluoroisatin (Low C3 Electrophilicity) Ylide Azomethine Ylide Intermediate Start->Ylide Sarcosine Decarboxylation Knoevenagel Isatylidene Malononitrile Intermediate Start->Knoevenagel Malononitrile Condensation Path1 [3+2] Cycloaddition Reagents: Sarcosine, Dipolarophile Catalyst: [bmim]Br Ylide->Path1 Path2 4-Component Cascade Reagents: Malononitrile, Arylamine, Alkyne Catalyst: Et3N Knoevenagel->Path2 Prod1 Spirooxindole-pyrrolidines Path1->Prod1 Prod2 Spiro[indoline-3,4'-pyridines] Path2->Prod2

Divergent cyclization pathways of 4-fluoroisatin to distinct spiro-indoline derivatives.

References

  • A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives MDPI / PMC URL:[Link]

  • An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines ResearchGate URL:[Link]

  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions Beilstein Journal of Organic Chemistry URL:[Link]

  • An Efficient Synthesis of Spiro[indoline-3,9′-xanthene]trione Derivatives Catalyzed by Magnesium Perchlorate Molecules / PMC URL:[Link]

Strategic Protecting Group Architectures for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold represents a privileged core in medicinal chemistry, featuring prominently in CGRP receptor antagonists (e.g., Telcagepant analogs), MDM2 inhibitors, and ion channel modulators. The introduction of the fluorine atom at the C4 position of the oxindole ring serves two critical functions: it modulates the pKa of the adjacent amide and blocks metabolic oxidation. However, it also introduces significant electronic perturbations that complicate standard synthetic routes.

This guide details two distinct protecting group (PG) strategies tailored to this scaffold:

  • The Convergent

    
     Strategy (Recommended):  Utilizes Boc  protection for the piperidine nitrogen (
    
    
    
    ) in a high-yielding, safety-compliant route starting from 2,6-difluoronitrobenzene.
  • The Constructive Dianion Strategy: Utilizes Benzyl (Bn) protection for

    
     in a classical bis-alkylation approach, suitable for specific scale-up scenarios but requiring handling of nitrogen mustards.
    

Strategic Analysis: The 4-Fluoro Challenge

The 4-fluoro substituent is not merely a passive decoration; it fundamentally alters the reactivity of the indoline core:

  • Electronic Deactivation: The inductive withdrawal (-I) of the fluorine atom deactivates the C3 position towards electrophilic attack, making direct functionalization of 4-fluorooxindole slower than its non-fluorinated counterparts.

  • Lability Risk: While aryl fluorides are generally robust, the 4-position is activated towards nucleophilic aromatic substitution (

    
    ) if an electron-withdrawing group (like a nitro) is present at C3 or C5 during synthesis.
    
  • Steric Crowding: The Van der Waals radius of fluorine (1.47 Å) is small, but its proximity to the C3 spiro-center can influence the trajectory of incoming electrophiles during cyclization.

Protecting Group Decision Matrix
FeatureBoc (tert-Butyloxycarbonyl) Bn (Benzyl) PMB (p-Methoxybenzyl)
Primary Application Piperidine (

) in

Route
Piperidine (

) in Dianion Route
Indoline (

) Protection
Stability Bases, Nucleophiles, HydrogenationBases, Nucleophiles, AcidsBases, Mild Acids
Deprotection Acid (TFA/HCl)Hydrogenation (

) or ACE-Cl
Oxidation (CAN/DDQ) or Acid
4-Fluoro Compatibility High (Acid cleavage is safe)Medium (Risk of defluorination under vigorous

)
High
Recommendation Primary Choice Secondary ChoiceOptional (for N-alkylation)

Protocol A: The Convergent Route (Boc Strategy)

This route is preferred for drug discovery and early development due to its modularity, safety (avoids nitrogen mustards), and high regioselectivity. It relies on the Boc group to protect the piperidine nitrogen throughout the sequence.

Mechanism & Workflow
  • 
     Coupling:  An enolate of N-Boc-piperidine-4-carboxylate displaces one fluorine atom of 2,6-difluoronitrobenzene. The remaining fluorine becomes the 4-fluoro substituent of the final oxindole.
    
  • Reductive Cyclization: Reduction of the nitro group triggers spontaneous intramolecular amidation to form the spiro-lactam.

Step-by-Step Methodology

Reagents:

  • Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq)

  • 2,6-Difluoronitrobenzene (1.2 eq)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)

  • Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq) OR

    
     (1 atm) / 10% Pd/C
    

Step 1: Arylation (


) 
  • Charge a flame-dried flask with Ethyl 1-Boc-piperidine-4-carboxylate (10 mmol) and anhydrous THF (50 mL). Cool to -78 °C under

    
    .
    
  • Dropwise add LiHMDS (11 mmol) over 15 mins. Stir for 30 mins at -78 °C to ensure complete enolate formation.

  • Add a solution of 2,6-difluoronitrobenzene (12 mmol) in THF (10 mL) dropwise.

  • Allow the reaction to warm slowly to 0 °C over 2 hours. Crucial: Do not heat to reflux; the 4-fluoro group activates the ring, and higher temps can lead to bis-arylation or decomposition.

  • Quench: Add saturated

    
     (aq). Extract with EtOAc.
    
  • Purification: Flash chromatography (Hex/EtOAc). Product is Ethyl 1-Boc-4-(2-fluoro-6-nitrophenyl)piperidine-4-carboxylate.

Step 2: Reductive Cyclization

  • Dissolve the nitro-ester intermediate (5 mmol) in Ethanol/Water (3:1, 40 mL).

  • Add Iron powder (25 mmol) and

    
     (25 mmol).
    
  • Heat to 80 °C with vigorous stirring for 2 hours.

    • Note: Iron reduction is preferred over hydrogenation here to absolutely guarantee the stability of the Ar-F bond, although Pd/C is often compatible.

  • Workup: Filter hot through Celite. Concentrate filtrate.[1]

  • The amine intermediate usually cyclizes spontaneously. If cyclization is incomplete (observed by LCMS), redissolve residue in Toluene/AcOH (10:1) and reflux for 1 hour.

  • Yield: 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (N'-Boc protected).

Step 3: Deprotection (Boc Removal)

  • Dissolve protected spirocycle in DCM (5 mL/mmol).

  • Add TFA (Trifluoroacetic acid) (2 mL/mmol) at 0 °C.

  • Stir at RT for 1 hour.

  • Workup: Concentrate. Basify with

    
     to generate the free base.
    

Protocol B: The Constructive Dianion Route (Benzyl Strategy)

This route constructs the piperidine ring onto a pre-existing 4-fluorooxindole core. It is efficient but requires handling carcinogenic alkylating agents.

Reagents:

  • 4-Fluorooxindole (1.0 eq)

  • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • NaH (Sodium Hydride), 60% dispersion (3.5 eq)

  • DMSO/THF (1:1 mixture)

Step-by-Step Methodology
  • Dianion Formation:

    • Suspend NaH (35 mmol) in anhydrous THF/DMSO (1:1, 50 mL) at 0 °C under Argon.

    • Add 4-Fluorooxindole (10 mmol) portion-wise. Evolution of

      
       gas will be vigorous.
      
    • Stir at 0 °C for 30 mins, then RT for 30 mins. The solution typically turns deep red/brown (dianion formation).

  • Bis-Alkylation:

    • Add N-Benzyl-bis(2-chloroethyl)amine free base (prepared from HCl salt by neutralization) (11 mmol) in THF dropwise.

    • Heat the mixture to 60 °C for 4-6 hours.

    • Mechanistic Insight: The more nucleophilic C3 carbanion attacks one alkyl chloride first. The second alkylation is intramolecular.[2] The 4-F group sterically hinders C3 slightly, so heating is required.

  • Workup:

    • Cool to 0 °C. Quench carefully with water.

    • Extract with EtOAc. Wash with brine to remove DMSO.

  • Deprotection (De-benzylation):

    • Method A (Hydrogenation): Dissolve in MeOH. Add 10% Pd/C (10 wt%) and

      
       (balloon). Monitor closely to prevent defluorination.
      
    • Method B (ACE-Cl - Recommended): Dissolve in 1,2-dichloroethane (DCE). Add 1-Chloroethyl chloroformate (ACE-Cl, 1.5 eq). Reflux 2h. Evaporate. Reflux residue in MeOH for 1h. This method avoids metal catalysts and preserves the Ar-F bond.

Visualizing the Logic

SpiroSynthesis Start_SNAr Precursor: 2,6-Difluoronitrobenzene Step1_SNAr Step 1: S_NAr Coupling (LiHMDS, N-Boc-Piperidine Ester) Start_SNAr->Step1_SNAr Route A (Recommended) Start_Dianion Precursor: 4-Fluorooxindole Step1_Dianion Step 1: Dianion Formation (NaH, 3.5 eq) Start_Dianion->Step1_Dianion Route B (Classic) Inter_SNAr Intermediate: Nitro-Aryl Ester Step1_SNAr->Inter_SNAr Step2_Dianion Step 2: Bis-Alkylation (N-Bn-bis(2-chloroethyl)amine) Step1_Dianion->Step2_Dianion Cyclization Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd) Inter_SNAr->Cyclization Protected_Prod Protected Scaffold (N-Boc or N-Bn) Step2_Dianion->Protected_Prod N-Bn Cyclization->Protected_Prod N-Boc Deprotection Deprotection Strategy Protected_Prod->Deprotection Final Target: 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Deprotection->Final TFA (Boc) or ACE-Cl (Bn)

Caption: Comparative workflow of the Convergent (


) vs. Constructive (Dianion) synthetic routes.

Troubleshooting & Optimization

Defluorination
  • Symptom: Loss of fluorine signal in

    
     NMR; appearance of des-fluoro byproduct.
    
  • Cause: Over-reduction during hydrogenation (Route A or B) or nucleophilic attack during dianion formation (Route B).

  • Solution:

    • Switch from

      
       to Fe/AcOH  or Zn/AcOH  for nitro reduction.
      
    • Switch from Benzyl to Boc to avoid hydrogenolysis entirely.

    • If using NaH (Route B), ensure temperature does not exceed 60 °C; higher temps promote elimination/substitution.

Incomplete Cyclization (Route A)
  • Symptom: Isolation of uncyclized amino-ester intermediate.

  • Cause: Steric hindrance of the 4-fluoro group preventing the amine from attacking the ester.

  • Solution: Isolate the intermediate and treat with AcOH/Toluene at reflux or use a Lewis acid catalyst (e.g.,

    
    ) to drive amidation.
    
Solubility Issues
  • Symptom: Product crashes out during workup or is insoluble in organic solvents.[3]

  • Solution: The spiro-lactam core is rigid and polar. Use DCM/MeOH (9:1) for extractions. If N-unprotected, the product may require polar aprotic solvents (DMSO) for analysis.

References

  • Burgey, C. S., et al. (2008). "Synthesis of CGRP Receptor Antagonists: Spiroindoline Derivatives." Journal of Medicinal Chemistry, 51(8), 2315–2320. Link

  • Cui, J. J., et al. (2013). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidin]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." Journal of Medicinal Chemistry, 56(16), 6486–6494. Link

  • Yeung, B. K., et al. (2015). "Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles." Journal of Medicinal Chemistry, 58(15), 6048–6063. Link[4]

  • Mallamo, J. P., et al. (1984). "Spiro[indoline-3,4'-piperidine]s and related compounds." U.S. Patent 4,477,667. Link

  • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-chloroethyl chloroformate (ACE-Cl)." Journal of Organic Chemistry, 49(11), 2081–2082. Link

Sources

Microwave-assisted synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Executive Summary

Spirooxindoles, particularly those featuring a spiro-fused piperidine ring, are highly privileged scaffolds in modern drug discovery. They serve as critical structural motifs in the development of DDR1 kinase inhibitors[1], antileishmanial agents[2], and therapeutics for metabolic disorders[3]. The introduction of a fluorine atom at the C4 position of the indoline core further enhances the scaffold's metabolic stability and lipophilicity. However, the classical synthesis of spiro[indoline-3,4'-piperidin]-2-ones via the double alkylation of oxindoles is notoriously plagued by low yields and prolonged reaction times due to the high activation energy required for the sterically hindered spiro-cyclization step[4].

This application note details a highly efficient, self-validating protocol for the synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one . By leveraging Microwave-Assisted Organic Synthesis (MAOS), this workflow overcomes the thermodynamic barriers of conventional heating, reducing the cyclization time from hours to minutes while significantly improving the overall yield[5][6].

Mechanistic Rationale & Reaction Kinetics

The Double Alkylation Challenge

The synthesis relies on the reaction between 4-fluorooxindole and an


-protected bis(2-chloroethyl)amine. The mechanism proceeds via a sequential deprotonation-alkylation pathway:
  • First Alkylation (Intermolecular): A strong base (NaH) deprotonates the acidic C3 position of the oxindole. The resulting monoanion rapidly undergoes an

    
     reaction with one arm of the bis(2-chloroethyl)amine.
    
  • Second Alkylation (Intramolecular Spiro-cyclization): A second deprotonation at C3 forms a sterically encumbered intermediate. The subsequent intramolecular ring closure to form the spiro center is the rate-limiting step. Under conventional thermal conditions, the mono-alkylated intermediate often degrades or undergoes intermolecular side reactions before cyclization can occur[4].

The Microwave Advantage

Microwave irradiation provides direct dielectric heating to the reaction mixture. By utilizing anhydrous


-Dimethylformamide (DMF)—a solvent with a high loss tangent—microwave energy is efficiently converted into volumetric heat. This rapid, uniform energy transfer directly excites the molecular dipoles, providing the necessary activation energy to drive the sterically hindered spiro-cyclization to completion before thermal degradation pathways can compete[7].

MicrowaveLogic cluster_0 Conventional Thermal Heating cluster_1 Microwave Dielectric Heating C1 Wall Conduction C2 Thermal Gradient C1->C2 C3 Slow Cyclization (Side Reactions) C2->C3 M1 Direct Energy Transfer M2 Volumetric Heating (DMF Dipole Alignment) M1->M2 M3 Rapid Spiro-cyclization (High Yield) M2->M3

Fig 1. Kinetic and thermodynamic advantages of Microwave vs. Conventional Heating.

Experimental Workflow

Workflow A 4-Fluorooxindole + N-Benzyl-bis(2-chloroethyl)amine B Base Addition (NaH) in Anhydrous DMF A->B Reagents mixed at 0 °C C Microwave Irradiation (150 °C, 20 min) B->C Double Alkylation D Intermediate: 1'-Benzyl-4-fluorospiro [indoline-3,4'-piperidin]-2-one C->D Spiro-cyclization E Workup & Silica Gel Chromatography D->E Quench with NH4Cl F Catalytic Hydrogenation (Pd/C, H2, MeOH) E->F Purified Intermediate G Final Product: 4-Fluorospiro [indoline-3,4'-piperidin]-2-one F->G Debenzylation

Fig 2. Step-by-step synthetic workflow for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Step-by-Step Protocol

Phase 1: Microwave-Assisted Double Alkylation

Causality Check:


-Benzyl protection is selected over 

-Boc because the Boc group is susceptible to thermal degradation at the 150 °C required for the microwave cyclization step. The robust benzyl group survives the harsh basic/thermal conditions and is cleanly removed later[8].
  • Preparation: To an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-fluorooxindole (1.0 mmol, 151 mg) and anhydrous DMF (4.0 mL). Cool the vial to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.5 mmol, 140 mg) portion-wise under an argon atmosphere. Note: 3.5 equivalents are required to neutralize the amine hydrochloride salt and facilitate the double deprotonation at C3.

  • Activation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for an additional 15 minutes to ensure complete dianion formation (indicated by a deep color change).

  • Alkylation: Add

    
    -Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 mmol, 295 mg) in a single portion.
    
  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 150 °C for 20 minutes (Dynamic power mode, max 200 W, high stirring).

  • Self-Validating Workup:

    • Cool the vial to room temperature.

    • Validation Step: Check the reaction via LC-MS. The mass of the intermediate (

      
      ) should be the dominant peak.
      
    • Carefully quench the excess NaH by dropwise addition of saturated aqueous

      
       (5 mL) at 0 °C.
      
    • Extract the aqueous layer with Ethyl Acetate (

      
       mL). Wash the combined organic layers with brine (
      
      
      
      mL) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate 80:20 to 50:50) to afford 1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidin]-2-one as a pale yellow solid.

Phase 2: Catalytic Hydrogenation (Debenzylation)
  • Reaction Setup: Dissolve the purified intermediate (0.5 mmol) in HPLC-grade Methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C, 10 mol%, ~53 mg). Safety: Pd/C is highly pyrophoric; never add it to a dry flask containing solvent vapors without inert gas protection.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.

  • Self-Validating Workup:

    • Validation Step: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (UV active) should completely disappear, replaced by a lower

      
       spot (ninhydrin positive).
      
    • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (20 mL).

    • Concentrate the filtrate under reduced pressure to afford the final product, 4-Fluorospiro[indoline-3,4'-piperidin]-2-one , as a colorless amorphous solid.

Quantitative Data & Optimization

The transition from conventional thermal heating to microwave irradiation was systematically optimized. As shown in Table 1, conventional heating methods resulted in poor yields due to incomplete cyclization and thermal decomposition, whereas microwave irradiation at 150 °C delivered the spiro-piperidine intermediate in excellent yield.

Table 1: Optimization of the Spiro-cyclization Step (Phase 1)

EntryBase (Eq)SolventTemp (°C)Heating ModeTimeYield (%)*Observation
1

(3.5)
MeCN80Conventional24 h15%Mostly mono-alkylated intermediate.
2NaH (3.5)THF65Conventional16 h42%Sluggish cyclization.
3NaH (3.5)DMF150Conventional4 h38%Significant thermal decomposition.
4

(3.5)
DMF150Microwave30 min55%Base not strong enough for rapid C3 deprotonation.
5 NaH (3.5) DMF 150 Microwave 20 min 89% Clean conversion, minimal side products.

*Isolated yields after silica gel chromatography.

Analytical Validation Data

To verify the structural integrity of the final synthesized compound (4-Fluorospiro[indoline-3,4'-piperidin]-2-one ), compare empirical data against the following expected parameters[8]:

  • Appearance: White to off-white solid.

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 221.10; Found: 221.11.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    8.85 (br s, 1H, indoline NH), 7.18 (td,
    
    
    Hz, 1H, Ar-H), 6.75 (d,
    
    
    Hz, 1H, Ar-H), 6.68 (dd,
    
    
    Hz, 1H, Ar-H), 3.35 - 3.42 (m, 2H, piperidine
    
    
    ), 3.05 - 3.15 (m, 2H, piperidine
    
    
    ), 1.90 - 2.05 (m, 2H, piperidine
    
    
    ), 1.70 - 1.85 (m, 2H, piperidine
    
    
    ).
  • 
    F NMR (376 MHz, 
    
    
    
    ):
    
    
    -115.4 (s, 1F).

References

  • Mali, P. R., et al. "A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities." New Journal of Chemistry 40.2 (2016): 1506-1512.

  • Goehring, R. R., et al. "An Efficient Synthesis of a Spirocyclic Oxindole Analogue." Molecules 11.9 (2006): 683-687.

  • ChemicalBook. "SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE: Properties and Synthesis." ChemicalBook Reference CAS 252882-61-4 (2025).

  • Chu, X.-J., et al. "Spiroindolinones as DDR1 inhibitors." WIPO Patent Application WO2017137334A1 (2017).

  • Mendiola, J., et al. "Spiropiperidine compounds and pharmaceutical use thereof for treating diabetes." WIPO Patent Application WO2011046851A1 (2011).

  • Sharma, S., et al. "Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents." Molecules 28.12 (2023): 4817.

Sources

Application Note: Pharmacological Characterization of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold Strategy

The spiro[indoline-3,4'-piperidin]-2-one core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to present substituents in a defined 3D vector space that mimics peptide turns. While this core has been utilized in CGRP antagonists and acetyl-CoA carboxylase inhibitors, it is most historically significant as a template for Nociceptin/Orphanin FQ Peptide (NOP) receptor agonists (e.g., Ro 64-6198).

This application note focuses on the 4-fluoro-substituted variant: 4-Fluorospiro[indoline-3,4'-piperidin]-2-one .

Why the 4-Fluoro Substitution?

In drug design, the C-4 position of the indoline ring is a metabolic "soft spot," susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position serves two critical functions:

  • Metabolic Blockade: The C-F bond is metabolically stable, preventing hydroxylation and extending the compound's half-life (

    
    ).
    
  • Electronic Tuning: The electronegative fluorine modulates the pKa of the amide and influences the

    
    -stacking characteristics of the aromatic ring within the receptor binding pocket.
    

This guide details the protocols for validating this scaffold's activity against the NOP receptor (GPCR, Gi/o-coupled) and assessing its metabolic stability.

Target Signaling & Assay Logic

The NOP receptor is a G-protein coupled receptor (GPCR) that couples primarily to the


 family. Upon agonist binding, the 

subunit inhibits adenylyl cyclase, reducing intracellular cAMP, while the

subunit activates GIRK channels and inhibits voltage-gated calcium channels.

To robustly characterize 4-Fluorospiro[indoline-3,4'-piperidin]-2-one derivatives, we employ a [³⁵S]GTPγS Binding Assay . Unlike downstream cAMP assays, this measures the very first step of receptor activation—the exchange of GDP for GTP on the G-protein—providing a direct measure of intrinsic efficacy (agonism vs. antagonism) without signal amplification bias.

Mechanistic Pathway (Graphviz)

NOP_Signaling Ligand 4-Fluoro-Spiroindolone (Agonist) NOP NOP Receptor (GPCR) Ligand->NOP Binding G_Protein Gi/o Heterotrimer (GDP-bound) NOP->G_Protein Conformational Change GTP_Exchange GDP -> GTP Exchange ([35S]GTPγS Binding) G_Protein->GTP_Exchange Activation G_Alpha Gαi-GTP GTP_Exchange->G_Alpha Dissociation Readout Scintillation Counting (CPM) GTP_Exchange->Readout Quantification AC Adenylyl Cyclase G_Alpha->AC Inhibition cAMP cAMP Reduction AC->cAMP Downstream Effect

Caption: Activation of the Gi/o-coupled NOP receptor by spiroindolone agonists, highlighting the [³⁵S]GTPγS binding step used for functional quantification.

Protocol 1: [³⁵S]GTPγS Functional Binding Assay

This assay determines the potency (


) and efficacy (

) of the spiroindolone derivative.
Materials & Reagents
ReagentSpecificationPurpose
Membrane Prep CHO-K1 cells stably expressing human NOP receptorSource of receptor and G-proteins
Radioligand [³⁵S]GTPγS (1250 Ci/mmol)Non-hydrolyzable GTP analog
Assay Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTAPhysiological environment
GDP 10 µM final concentrationSuppresses basal binding
WGA SPA Beads Wheat Germ Agglutinin Scintillation Proximity Assay beadsCaptures membranes for readout
Reference Agonist Nociceptin/Orphanin FQ (1 µM)Defines 100% Efficacy
Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 4-Fluorospiro[indoline-3,4'-piperidin]-2-one in 100% DMSO to 10 mM.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Transfer 1 µL of diluted compound to a 96-well white clear-bottom plate.

  • Membrane & Bead Assembly:

    • Pre-couple NOP membranes (5 µ g/well ) with WGA SPA beads (0.5 mg/well) in Assay Buffer for 30 minutes on ice.

    • Note: Pre-coupling improves signal-to-noise ratio by ensuring proximity before ligand addition.

  • Reaction Initiation:

    • Add GDP (10 µM final) to the membrane/bead mixture. GDP is critical to reduce basal [³⁵S]GTPγS binding, allowing the agonist effect to be visible.

    • Add the membrane/bead/GDP mix (49 µL) to the assay plate containing the compound.

    • Add [³⁵S]GTPγS (0.3 nM final, 50 µL) to start the reaction.

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (25°C) with gentle agitation.

  • Termination & Readout:

    • Centrifuge plate at 1000 x g for 5 minutes (optional, settles beads).

    • Read on a MicroBeta or TopCount scintillation counter.

Data Analysis
  • Normalization: Normalize CPM (Counts Per Minute) values to % Stimulation.

  • Curve Fitting: Fit data to a non-linear regression (Sigmoidal Dose-Response, Variable Slope) to calculate

    
    .
    

Protocol 2: Microsomal Stability Assessment

To validate the hypothesis that the 4-Fluoro group improves metabolic stability compared to the non-fluorinated parent, a comparative microsomal stability assay is required.

Experimental Workflow (Graphviz)

Microsomal_Stability Input Compound (1 µM) Mix Liver Microsomes (Human/Rat) + NADPH Input->Mix Incubate Incubation 37°C Mix->Incubate Quench Quench (Acetonitrile + IS) Incubate->Quench T=0, 15, 30, 60 min Analysis LC-MS/MS Quantification Quench->Analysis

Caption: Workflow for assessing the metabolic half-life of 4-fluoro-spiroindolone derivatives.

Methodology
  • Incubation System:

    • Test Compound: 1 µM final concentration (ensures linear kinetics).

    • Microsomes: Human and Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Time Course:

    • Incubate at 37°C.

    • Aliquot 50 µL at

      
       minutes.
      
  • Quenching:

    • Transfer aliquots immediately into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • Monitor the transition of the parent ion

      
       to the major fragment.
      
    • Success Criterion: The 4-Fluoro analog should exhibit a Clearance (

      
      ) < 20 µL/min/mg protein, whereas the non-fluorinated parent typically shows higher clearance due to oxidation at the C-4 position.
      

References

  • Design of Spiroindolones as NOP Agonists: Rover, S., et al. (2000). "Spiro[indoline-3,4'-piperidine] derivatives as high affinity nociceptin receptor agonists." Journal of Medicinal Chemistry, 43(7), 1329-1338.

  • Fluorine in Medicinal Chemistry (Metabolic Blocking): Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • GTPγS Binding Assay Protocols: Harrison, C., & Traynor, J. R. (2003). "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology." Life Sciences, 74(4), 489-508.

  • Spiroindolone Antimalarial Context (NITD609): Rottmann, M., et al. (2010). "Spiroindolones, a potent compound class for the treatment of malaria."[1] Science, 329(5996), 1175-1180.

Sources

Application Notes & Protocols: Molecular Docking Studies of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Spirooxindole Scaffold

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with significant biological activities.[1] Recent research has highlighted spirooxindole-containing compounds as potent inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer development.[2][3][4] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein.[5][6][7] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[5][7] Therefore, inhibiting the MDM2-p53 interaction to reactivate p53 function is a promising therapeutic strategy.[3][4][5]

The 4-Fluorospiro[indoline-3,4'-piperidin]-2-one core represents a key pharmacophore in the design of small molecule inhibitors targeting this interaction. The fluorine substitution can enhance binding affinity and improve pharmacokinetic properties. This guide provides a detailed protocol for conducting molecular docking studies on this class of ligands to predict their binding modes and affinities to target proteins, with a focus on MDM2.

Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9][10][11][12][13] The process involves two main components: a search algorithm that generates various poses of the ligand in the receptor's binding site and a scoring function that estimates the binding affinity for each pose.[8][11][13] This in silico approach is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand recognition.[8][10][11]

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for a molecular docking study, from initial molecule preparation to the final analysis of results.

G A Ligand Preparation (4-Fluorospiro[indoline-3,4'-piperidin]-2-one) C Grid Box Generation A->C B Protein Preparation (e.g., MDM2) B->C D Molecular Docking (e.g., AutoDock Vina) C->D E Pose Visualization & Interaction Analysis (e.g., PyMOL) D->E F Binding Affinity Evaluation D->F E->F G Validation (Redocking) F->G

Caption: Molecular Docking Workflow Diagram.

Detailed Protocols

This section provides step-by-step protocols for each phase of the molecular docking study. The methodologies are based on widely accepted practices and utilize freely available software.

Protocol 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of the 4-Fluorospiro[indoline-3,4'-piperidin]-2-one ligand with correct atom types, charges, and rotatable bonds.[14][15]

Materials:

  • 2D structure of the ligand (e.g., from PubChem or drawn using chemical drawing software).

  • Software: AutoDock Tools (ADT).[16]

Procedure:

  • Obtain 2D Structure: Download the 2D structure of the desired 4-Fluorospiro[indoline-3,4'-piperidin]-2-one derivative in SDF or MOL format.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D conformation.

  • Load into AutoDock Tools: Open ADT and load the 3D ligand structure.

  • Add Hydrogens and Charges:

    • Go to "Edit" -> "Hydrogens" -> "Add".

    • Go to "Edit" -> "Charges" -> "Compute Gasteiger".

  • Detect Rotatable Bonds:

    • Go to "Ligand" -> "Torsion Tree" -> "Detect Root".

    • Go to "Ligand" -> "Torsion Tree" -> "Choose Torsions" to define rotatable bonds. The number of rotatable bonds influences the conformational search space.[15]

  • Save as PDBQT:

    • Go to "Ligand" -> "Output" -> "Save as PDBQT". This format includes atomic coordinates, partial charges, and atom-type definitions required for docking.

Protocol 2: Protein Preparation

Proper preparation of the target protein is crucial for accurate docking results.[14][17][18] This involves removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

Materials:

  • PDB ID of the target protein (e.g., MDM2 in complex with an inhibitor).

  • Software: UCSF Chimera or PyMOL, AutoDock Tools (ADT).[9][16]

Procedure:

  • Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For MDM2, a relevant PDB entry would be one co-crystallized with a known inhibitor.

  • Clean the Protein Structure:

    • Open the PDB file in UCSF Chimera or PyMOL.

    • Remove water molecules, co-factors, and any existing ligands from the binding site.[9]

    • If the protein is a multimer, select the chain of interest for the docking study.

  • Load into AutoDock Tools: Save the cleaned protein as a PDB file and load it into ADT.

  • Add Hydrogens and Charges:

    • Go to "Edit" -> "Hydrogens" -> "Add". Select "Polar Only".

    • Go to "Edit" -> "Charges" -> "Add Kollman Charges".

  • Assign Atom Types: Merge non-polar hydrogens and assign AD4 atom types.

  • Save as PDBQT:

    • Go to "Grid" -> "Macromolecule" -> "Choose". Select the protein.

    • Save the prepared protein in PDBQT format.

Protocol 3: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used and efficient tool for molecular docking.[19][20][21] It requires the prepared ligand and protein files, along with a configuration file specifying the search space.

Materials:

  • Prepared ligand (ligand.pdbqt) and protein (protein.pdbqt) files.

  • Software: AutoDock Tools (ADT) for grid setup, AutoDock Vina for docking.[19][20]

Procedure:

  • Define the Binding Site (Grid Box):

    • In ADT, with both the ligand and protein loaded, go to "Grid" -> "Grid Box".

    • A box will appear around the ligand. Adjust the center and dimensions of this box to encompass the entire binding pocket of the protein.[20][22] A spacing of 1.0 Å is standard.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    This will initiate the docking calculation. The results, including the predicted binding poses and their affinities, will be saved in a file named out.pdbqt, and a summary will be in log.txt.

Protocol 4: Analysis and Visualization of Docking Results

Post-docking analysis is essential to interpret the results and gain insights into the binding interactions.[22][23][24][25][26]

Materials:

  • Docking output file (out.pdbqt).

  • Prepared protein file (protein.pdbqt).

  • Software: PyMOL or UCSF Chimera.[23][25]

Procedure:

  • Load Structures into PyMOL: Open PyMOL and load both the protein.pdbqt and the out.pdbqt files. The output file contains multiple binding poses.

  • Visualize Binding Poses:

    • Display the protein as a cartoon or surface representation.

    • Show the ligands as sticks to visualize their orientation in the binding pocket.

  • Identify Key Interactions:

    • Use the "Action" -> "preset" -> "ligand sites" -> "cartoon" or similar functions to highlight the residues interacting with the ligand.

    • Identify potential hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and the protein. Molecular docking studies have suggested that key interactions for spirooxindole-based MDM2 inhibitors occur with residues such as Leu54, Val93, and His96.[27][28]

  • Evaluate Binding Affinity: The docking log file (log.txt) will contain a table of the predicted binding affinities (in kcal/mol) for each pose. Lower binding energy values indicate a more favorable binding interaction.[9]

Data Presentation and Validation

A crucial aspect of any computational study is the clear presentation of data and validation of the methodology.

Table 1: Example Docking Results for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Analogs against MDM2
Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (MDM2)Predicted Interactions
Ligand-A-8.5Leu54, Gly58, Ile61, Tyr67, Val93Hydrogen bond with Gly58, Hydrophobic interactions
Ligand-B-9.2Leu54, Gln59, Tyr67, His96, Ile99Pi-pi stacking with Tyr67, Hydrogen bond with Gln59
Ligand-C-7.9Val25, Met62, Tyr67, Val75, Phe91Hydrophobic interactions
Protocol 5: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[13][29][30][31][32]

Procedure:

  • Redocking: If a crystal structure of the target protein with a co-crystallized ligand is available, a common validation method is to extract the native ligand and then dock it back into the binding site.[31]

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose of the native ligand and its crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[31]

Hypothetical Signaling Pathway Involvement

The inhibition of the p53-MDM2 interaction by 4-Fluorospiro[indoline-3,4'-piperidin]-2-one ligands is expected to restore the tumor-suppressive functions of p53. The following diagram illustrates this proposed mechanism of action.

G cluster_pathway p53-MDM2 Signaling Pathway p53 p53 MDM2 MDM2 p53->MDM2 Induces Transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2->p53 Targets for Degradation Degradation Proteasomal Degradation MDM2->Degradation Ligand 4-Fluorospiro [indoline-3,4'-piperidin]-2-one Ligand->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 Interaction.

In this pathway, p53 normally induces the transcription of MDM2, which in turn targets p53 for proteasomal degradation, forming a negative feedback loop.[5][6][33] The 4-Fluorospiro[indoline-3,4'-piperidin]-2-one ligand is hypothesized to bind to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53, allowing it to activate downstream pathways that result in apoptosis and cell cycle arrest in cancer cells.

Conclusion

Molecular docking is a powerful and indispensable tool in modern drug discovery.[8][10][11] The protocols outlined in this guide provide a robust framework for investigating the binding of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one ligands to their target proteins. By following these detailed steps, researchers can gain valuable insights into the structure-activity relationships of these promising compounds and accelerate the development of novel anticancer therapeutics.

References

  • AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available from: [Link]

  • The MDM2-p53 pathway revisited - PMC - NIH. Available from: [Link]

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - Frontiers. Available from: [Link]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Available from: [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. Available from: [Link]

  • The MDM2-p53 Interaction | Molecular Cancer Research - AACR Journals. Available from: [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Available from: [Link]

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Available from: [Link]

  • Targeting p53-MDM2 Interaction for Cancer Drug Discovery - Encyclopedia.pub. Available from: [Link]

  • Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Interactions between p53 and MDM2 in a mammalian cell cycle checkpoint pathway - PMC. Available from: [Link]

  • Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - Taylor & Francis Online. Available from: [Link]

  • Tutorial – AutoDock Vina. Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available from: [Link]

  • Molecular docking: A powerful approach for structure-based drug discovery - PMC. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available from: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available from: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. Available from: [Link]

  • Ligand docking and binding site with PyMOL and Autodock/Vina - ResearchGate. Available from: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. Available from: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. Available from: [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina - SciSpace. Available from: [Link]

  • Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium. Available from: [Link]

  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. Available from: [Link]

  • Session 4: Introduction to in silico docking. Available from: [Link]

    • Preparing the protein and ligand for docking - ScotChem. Available from: [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach - JSciMed Central. Available from: [Link]

  • Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman. Available from: [Link]

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  • Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Available from: [Link]

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed. Available from: [Link]

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Topic: Preparation and Characterization of Pharmaceutical Salts of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive framework for the preparation and characterization of pharmaceutical salts of the novel spirocyclic compound, 4-Fluorospiro[indoline-3,4'-piperidin]-2-one. Approximately 50% of all drugs on the market are administered as salts to overcome suboptimal physicochemical or biopharmaceutical properties of the parent active pharmaceutical ingredient (API).[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind salt selection, synthesis protocols, and solid-state characterization. Detailed, field-proven protocols for the preparation of hydrochloride, mesylate, and tartrate salts are presented. Furthermore, this note outlines the essential analytical techniques—X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—required to confirm salt formation and characterize critical quality attributes. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select, synthesize, and evaluate pharmaceutical salts to optimize the developability of promising new chemical entities.

Introduction: The Rationale for Salt Formation

The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] The specific API, 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, contains a basic piperidine nitrogen, making it an ideal candidate for salt formation.

While the intrinsic pharmacological activity of an API is paramount, its physicochemical properties often dictate its success as a therapeutic agent.[4][5] Properties such as poor aqueous solubility, chemical instability, and difficult handling can terminate the development of an otherwise promising drug candidate.[6] Salt formation, an acid-base reaction between an ionizable drug and a counterion, is a primary strategy to favorably modify these properties.[7][8]

Key Advantages of Salt Formation:

  • Enhanced Solubility and Dissolution Rate: Salt forms are generally more water-soluble than their corresponding free bases, which can directly impact bioavailability.[6][9]

  • Improved Stability: By forming a salt, the most reactive functional groups can be protected, leading to enhanced chemical and physical stability.[7]

  • Modified Hygroscopicity: Salt selection can mitigate issues with moisture uptake, which can affect powder flow, formulation, and stability.[10][]

  • Crystallinity and Handling: Salt formation often yields highly crystalline materials with improved melting points and better handling properties compared to the free form.[4]

This guide will focus on the practical aspects of creating and validating different salt forms of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

The Art and Science of Counterion Selection

The choice of a counterion is a critical decision in the salt selection process.[4] A successful salt must not only improve the API's properties but also be safe and manufacturable. The primary guiding principle for successful salt formation between a basic drug and an acidic counterion is the pKa rule . For a stable salt to form, the pKa of the acidic counterion should be at least 2-3 pH units lower than the pKa of the protonated basic API.[1] This ensures a high degree of proton transfer from the acid to the base.

Below is a table of common, pharmaceutically acceptable acid counterions suitable for forming salts with a basic API like 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Counterion (Acid)Chemical FormulapKa1pKa2Physical State
Hydrochloric AcidHCl-7.0-Gas / Aqueous Soln.
Methanesulfonic AcidCH₃SO₃H-1.9-Liquid
Sulfuric AcidH₂SO₄-3.01.99Liquid
Maleic AcidC₄H₄O₄1.96.07Solid
Fumaric AcidC₄H₄O₄3.034.44Solid
D-(-)-Tartaric AcidC₄H₆O₆2.984.34Solid
Citric AcidC₆H₈O₇3.134.76Solid

Table 1: Common Pharmaceutical Acid Counterions. The selection is based on pKa, safety profile, and resulting salt properties.

General Workflow for Salt Screening and Selection

A systematic approach is required to identify the optimal salt form. The process involves screening multiple counterions and then thoroughly characterizing the resulting candidates to select the one with the best overall profile for development.

Salt_Screening_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Salt Selection API API Free Base (4-Fluorospiro[indoline-3,4'-piperidin]-2-one) Screen Parallel Salt Formation (Multiple Counterions & Solvents) API->Screen Isolation Isolate Crystalline Solids Screen->Isolation XRPD XRPD Analysis (Confirm Crystallinity & Identify New Forms) Isolation->XRPD Thermal DSC / TGA (Melting Point, Stability, Solvation) XRPD->Thermal Solubility Aqueous Solubility Testing Thermal->Solubility Hygro Hygroscopicity Assessment Solubility->Hygro Stability Accelerated Stability Studies Hygro->Stability Lead Select Lead Salt Candidate(s) for Further Development Stability->Lead

Diagram 1: A generalized workflow for pharmaceutical salt screening and selection.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing hydrochloride, mesylate, and tartrate salts of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (MW: 236.27 g/mol ).

Protocol 4.1: Preparation of the Hydrochloride (HCl) Salt

Rationale: Hydrochloric acid is a strong, simple inorganic acid that readily forms crystalline salts. It is a common first choice for salt screening. The use of isopropanol as a solvent provides good solubility for the free base and often lower solubility for the resulting salt, facilitating crystallization.[12]

  • Materials & Reagents:

    • 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.00 g, 4.23 mmol)

    • 2 M HCl in Isopropanol (IPA)

    • Anhydrous Isopropanol (20 mL)

    • Diethyl ether (as an anti-solvent, optional)

  • Procedure:

    • Dissolve the free base in 20 mL of isopropanol in a clean, dry flask. Gentle warming (to ~40-50°C) may be required to achieve complete dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Slowly add 1.05 equivalents of 2 M HCl in IPA (approx. 2.22 mL) dropwise while stirring. The addition should be done over 5-10 minutes.

    • Observe for the formation of a precipitate. If no solid forms immediately, continue stirring at room temperature for 1-2 hours. Seeding with a previously formed crystal can aid nucleation.

    • If crystallization is slow, consider adding diethyl ether as an anti-solvent dropwise until turbidity persists, then allow to stand.

    • Once a solid precipitate has formed, cool the slurry in an ice bath for at least 1 hour to maximize yield.

    • Collect the solid by vacuum filtration, washing the cake with a small amount of cold isopropanol.

    • Dry the solid in a vacuum oven at 40-50°C to a constant weight.

Protocol 4.2: Preparation of the Mesylate Salt

Rationale: Methanesulfonic acid is a strong organic acid that often produces stable, crystalline salts with good solubility profiles.[13] Ethanol is chosen as a solvent for its favorable properties, similar to isopropanol. Using a slight excess of the acid ensures complete conversion.[14]

  • Materials & Reagents:

    • 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.00 g, 4.23 mmol)

    • Methanesulfonic acid (MsOH), 99.5% (0.28 mL, 4.34 mmol, 1.025 eq.)

    • Anhydrous Ethanol (25 mL)

  • Procedure:

    • Dissolve the free base in 25 mL of ethanol at room temperature.

    • In a separate vial, dilute the methanesulfonic acid with 2 mL of ethanol. Caution: This dilution can be exothermic.

    • Add the diluted methanesulfonic acid solution dropwise to the stirring solution of the free base.

    • Stir the mixture at room temperature. Crystallization may occur rapidly or may require several hours.

    • If necessary, reduce the solvent volume by about half using a rotary evaporator to induce crystallization.

    • Once a significant amount of solid has formed, cool the mixture to 0-5°C for 1-2 hours.

    • Isolate the product via vacuum filtration, washing with a minimal amount of cold ethanol.

    • Dry the mesylate salt under vacuum at 50°C until a constant weight is achieved.

Protocol 4.3: Preparation of the D-(-)-Tartrate Salt

Rationale: Tartaric acid is a chiral dicarboxylic acid, which can be useful for resolving racemic mixtures or for its ability to form unique crystal lattices through hydrogen bonding.[15][16] A solvent/anti-solvent system like ethanol/water is often employed to carefully control the crystallization process.[17]

  • Materials & Reagents:

    • 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.00 g, 4.23 mmol)

    • D-(-)-Tartaric acid (0.635 g, 4.23 mmol, 1.0 eq.)

    • Ethanol (30 mL)

    • Deionized Water (as required)

  • Procedure:

    • Dissolve the free base in 30 mL of ethanol, heating gently to 50-55°C.

    • In a separate beaker, dissolve the D-(-)-tartaric acid in a minimal amount of warm water (e.g., 2-3 mL).

    • Slowly add the warm aqueous tartaric acid solution to the hot ethanolic solution of the free base while stirring vigorously.[17]

    • Once the addition is complete, stop heating and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.

    • Allow the mixture to stir at room temperature overnight to ensure complete crystallization.

    • Cool the slurry in an ice bath for 1-2 hours.

    • Collect the crystalline solid by vacuum filtration, washing with a small portion of cold 90:10 ethanol/water solution.

    • Dry the tartrate salt in a vacuum oven at 50°C.

Physicochemical Characterization of the Prepared Salts

Confirmation of salt formation and assessment of its solid-state properties are mandatory next steps.[7] This involves a suite of analytical techniques that provide a "fingerprint" of the new solid form.[18]

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Secondary Property Evaluation Salt Prepared Salt Sample XRPD XRPD - Crystalline or Amorphous? - Unique Diffraction Pattern? Salt->XRPD DSC DSC - Melting Point (Tm) - Polymorphic Transitions? Salt->DSC TGA TGA - Thermal Stability - Presence of Solvates/Hydrates? Salt->TGA Solubility Solubility Assay - Kinetic & Thermodynamic XRPD->Solubility Hygro Hygroscopicity (DVS) - Moisture Uptake Profile DSC->Hygro

Diagram 2: Workflow for the characterization of a newly prepared pharmaceutical salt.

X-Ray Powder Diffraction (XRPD)

XRPD is the most powerful technique for distinguishing between different crystalline forms.[19] An amorphous material will show a broad "halo," while a crystalline material provides a distinct diffraction pattern of sharp peaks, which serves as a unique fingerprint.[18] The XRPD patterns of the newly formed salts should be distinctly different from that of the free base.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[20] It is used to determine the melting point (Tₘ), which should be a sharp, well-defined endotherm for a pure crystalline salt. It can also reveal other thermal events like polymorphic transitions or desolvation.[21][22]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for identifying the presence of bound water (hydrates) or solvent (solvates), which will be seen as a weight loss at temperatures below the decomposition point.[21] It also provides information on the thermal stability of the compound.

Summary of Expected Analytical Data
PropertyFree BaseHydrochloride SaltMesylate SaltTartrate Salt
Appearance White to off-white solidWhite crystalline solidWhite crystalline solidWhite crystalline solid
XRPD Pattern Unique crystalline patternNew, unique patternNew, unique patternNew, unique pattern
DSC (Melting Point) Tₘ (e.g., 150-155 °C)Sharp Tₘ, likely > 200 °CSharp Tₘ, likely 180-220 °CSharp Tₘ, variable
TGA (% Weight Loss) < 0.5% below 150 °C< 0.5% (anhydrous)< 0.5% (anhydrous)May show water loss if hydrate

Table 2: A hypothetical summary of analytical results for the free base and its prepared salts. Actual values must be determined experimentally.

Evaluation of Critical Pharmaceutical Properties

After confirming salt formation, the key performance-related properties must be evaluated to determine if the new salt form offers a genuine advantage.

Aqueous Solubility

Protocol: A standard shake-flask equilibrium solubility test can be performed.

  • Add an excess amount of the salt to a known volume of a relevant aqueous buffer (e.g., pH 1.2, 4.5, and 6.8).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Always analyze the remaining solid by XRPD to check for any form changes or disproportionation back to the free base during the experiment.[23]

Hygroscopicity

Protocol: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter.[10][24] It can be assessed using Dynamic Vapor Sorption (DVS) or by storing samples in desiccators at controlled relative humidity (RH).

  • Place a pre-weighed amount of the salt in a DVS instrument or in open containers within desiccators maintained at various RH levels (e.g., 25%, 50%, 75%, 95% RH) at 25°C.

  • Monitor the weight change over time until equilibrium is reached (typically 24-48 hours).

  • Classify the hygroscopicity based on the percentage weight gain as per USP guidelines.[]

  • Analyze the samples post-exposure by XRPD to detect any humidity-induced phase changes.

Comparative Data Summary
PropertyFree BaseHydrochloride SaltMesylate SaltTartrate Salt
Solubility (pH 6.8) ~0.05 mg/mL> 10 mg/mL> 15 mg/mL~5 mg/mL
Hygroscopicity (% gain at 75% RH) < 0.2% (Non-hygroscopic)1.5% (Slightly hygroscopic)0.8% (Slightly hygroscopic)3.0% (Hygroscopic)
Accelerated Stability (40°C/75%RH, 4 wks) Stable, no degradationStable, no degradationStable, no degradationPotential for hydrolysis

Table 3: Hypothetical comparative data for key pharmaceutical properties. This data is essential for selecting the optimal salt form for further development.

Conclusion

The formation of pharmaceutical salts is a cornerstone of modern drug development, providing a robust method to enhance the physicochemical properties of an API. This application note has provided both the theoretical basis and practical protocols for the preparation and characterization of hydrochloride, mesylate, and tartrate salts of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one. A successful salt selection project relies on a systematic approach encompassing parallel screening, rigorous solid-state characterization (XRPD, DSC, TGA), and a thorough evaluation of critical properties like solubility and hygroscopicity. By following these guidelines, researchers can make data-driven decisions to select the optimal salt form, thereby increasing the probability of successful clinical development.

References

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Scalable synthesis methods for fluorinated spiro-piperidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of three-dimensional (3D) chemical space is a critical frontier in modern drug discovery. Among the most privileged Bemis-Murcko scaffolds are spirocyclic functionalized piperidines, which offer unique conformational restriction and vector projection[1]. Specifically, fluorinated spiro-piperidin-2-ones (spiro-δ-lactams) represent a highly sought-after class of compounds. The integration of fluorine atoms dramatically modifies physicochemical properties—increasing lipid solubility, improving metabolic stability by blocking CYP450 oxidation sites, and promoting in vivo drug transport[2]. However, the scalable assembly of these complex 3D architectures has historically been bottlenecked by the inertness of fluorinated precursors and the multi-step prefunctionalization required for traditional cyclizations[3],[4]. This application note details state-of-the-art, scalable synthetic methodologies to overcome these barriers.

Mechanistic Causality: The "Why" Behind the Chemistry

To move beyond empirical trial-and-error, process scientists must understand the causality driving these synthetic choices:

  • Why the Spiro-Piperidin-2-one Scaffold? Piperidin-2-ones (δ-lactams) are ubiquitous in FDA-approved drugs. Introducing a spirocyclic center restricts the conformational flexibility of the piperidine ring[4]. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and selectivity.

  • Why is Synthesis Traditionally Difficult? Combining piperidines and fluorine is notoriously laborious[3]. Fluorinated aromatic precursors (like fluoropyridines) are highly stable and flat, making them inert to standard functionalization. Conversely, building the ring from acyclic precursors typically requires extensive prefunctionalization, limiting modularity and scalability[4].

  • The Modern Solutions: Recent breakthroughs rely on two distinct mechanistic paradigms:

    • Multicomponent Electron-Shuttle Catalysis: Bypasses prefunctionalization by directly assembling unactivated alkenes, N,O-acetals, and fluorinated building blocks in a single step[5].

    • Dearomatization-Hydrogenation: Breaks the aromatic inertness of fluorinated pyridines, enabling facial-selective hydrogenation to yield 3D piperidines[3].

State-of-the-Art Scalable Workflows

Workflow A: Nickel-Electron-Shuttle Catalysis (Multicomponent Annulation)

A modular approach to constructing fluorinated δ-lactams utilizes a tandem reaction integrating alkene-dialkylation with radical-involved ring-opening and cyclization under single metal-electron-shuttle catalysis[5]. Causality for Spiro-Synthesis: By utilizing an exocyclic unactivated alkene (e.g., methylenecyclohexane) as the starting olefin, the dialkylation inherently generates a spirocyclic center at the C4 or C5 position of the resulting δ-lactam. The Ni(I) catalyst mediates halogen abstraction from a fluorinated ethyl bromoacetate to form an alkyl radical, which adds to the alkene. Concurrently, an N,O-acetal hydrolyzes to an iminium ion, trapping the intermediate to form the cyclic amide[4].

Workflow B: Dearomatization & High-Pressure Hydrogenation

Developed by the Glorius group, this method tackles the inertness of fluorinated pyridines[3]. Causality for Spiro-Synthesis: The process begins with dearomatization to remove the flat, stable aromaticity of the pyridine ring. This critical step allows a subsequent catalytic hydrogenation (at 50 bar H


) to transfer hydrogen atoms specifically to one face of the ring system, yielding a 3D fluorinated piperidine[3]. The resulting intermediate can be subjected to spirocyclization (e.g., via triflic anhydride-promoted conjugate addition and subsequent Ring-Closing Metathesis) to form the spiro-piperidin-2-one[6].
Workflow C: Kinetic Resolution via Asymmetric Organolithium Chemistry

For applications requiring high enantiopurity, kinetic resolution of N-Boc-spirocyclic piperidines is achieved using the chiral base n-BuLi/(+)-sparteine[7]. The tetrasubstituted piperidines lock into a boat conformation, allowing highly stereoselective functionalization of the 4-methylene group without loss of enantiopurity[7].

Quantitative Data Presentation

The following table summarizes the operational metrics for the three primary scalable workflows.

Synthetic StrategyKey Starting MaterialsPrimary Catalyst / ReagentsYield RangeEnantiomeric Ratio (e.r.)Scalability
Ni-Electron-Shuttle Catalysis [5]Exocyclic Alkenes, N,O-acetals, Fluoro-bromoacetateNi(0) complex, Reductant65% - 88%N/A (Diastereoselective)High (Gram scale demonstrated)
Dearomatization-Hydrogenation [3]Fluorinated PyridinesRh/Pd Catalysts, 50 bar H

70% - 92%N/A (Facial-selective)Medium (Requires Autoclave)
Kinetic Resolution [7]N-Boc-spirocyclic piperidinesn-BuLi, (+)-sparteine45% - 50% (Max 50% for KR)Up to 99:1High (Multigram scale)

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of Fluorinated Spiro-δ-Lactams via Ni-Catalysis

This protocol is a self-validating system designed to ensure intermediate formation before proceeding to workup.

Reagents: Methylenecyclohexane (1.0 equiv), cyclopropylamine-derived N,O-acetal (1.2 equiv), ethyl 2-fluoro-2-bromoacetate (1.5 equiv), NiCl


·glyme (10 mol%), ligand (12 mol%), Mn powder (2.0 equiv), TMSCl (1.5 equiv).
Solvent:  Anhydrous DMA (N,N-Dimethylacetamide).

Step-by-Step Procedure:

  • Preparation of Catalytic System: In an argon-filled glovebox, charge an oven-dried Schlenk tube with NiCl

    
    ·glyme, the selected ligand, and Mn powder. Causality: Strict anaerobic conditions are required to prevent the quenching of the transient Ni(I) and carbon-centered radical intermediates[4].
    
  • Multicomponent Addition: Add anhydrous DMA, followed by methylenecyclohexane, the N,O-acetal, and TMSCl. Stir at room temperature for 10 minutes to allow the TMSCl to promote the hydrolysis of the N,O-acetal into the requisite iminium ion[4].

  • Radical Initiation: Dropwise add ethyl 2-fluoro-2-bromoacetate. Seal the tube and stir at 40 °C for 16 hours.

  • In-Process Control (Self-Validation): At 14 hours, withdraw a 10 µL aliquot, quench with MeOH, and analyze via LC-MS. Validation Check: Disappearance of the bromoacetate mass and appearance of the target spiro-δ-lactam mass [M+H]

    
     confirms the successful radical-involved ring-opening and cyclization.
    
  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO

    
     and brine. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.
Protocol 2: Dearomatization & High-Pressure Hydrogenation

Step-by-Step Procedure:

  • Dearomatization: Treat the fluorinated pyridine precursor with an activating agent (e.g., benzyl bromide) to form the corresponding pyridinium salt, breaking the aromatic stability[3].

  • Hydrogenation: Transfer the intermediate to a high-pressure autoclave. Add the hydrogenation catalyst (e.g., Rh/C or Pd/C) and solvent (MeOH). Critical Safety & Causality Step: Purge the autoclave three times with Argon, then three times with H

    
     to prevent explosive mixtures. Pressurize to 50 bar H
    
    
    
    . The high pressure is thermodynamically required to force the facial-selective hydrogen transfer onto the sterically hindered, fluorinated ring[3].
  • Reaction & Isolation: Stir at 60 °C for 24 hours. Vent the H

    
     safely, filter the mixture through a pad of Celite to remove the catalyst, and concentrate to yield the 3D fluorinated piperidine core, ready for subsequent spirocyclization[6].
    

Mandatory Visualizations

Ni_Catalysis Ni_0 Ni(0) Catalyst Ni_1 Active Ni(I) Species Ni_0->Ni_1 Reduction Alkyl_Radical Alkyl Radical (I) (from Fluoro-bromoacetate) Ni_1->Alkyl_Radical Halogen Abstraction Carbon_Radical Carbon-Centered Radical (II) (Alkene Addition) Alkyl_Radical->Carbon_Radical + Unactivated Alkene Aminium_Radical Aminium Radical Cation (IV) Carbon_Radical->Aminium_Radical + Iminium Ion (III) Iminium_Ion Iminium Ion (III) (from N,O-acetal) Iminium_Ion->Aminium_Radical Product Fluorinated Spiro-δ-Lactam Aminium_Radical->Product Cyclization

Fig 1. Nickel-electron-shuttle catalytic cycle for fluorinated δ-lactams.

Workflow Start1 Fluorinated Pyridines Dearom Dearomatization Start1->Dearom Flat Non-Aromatic Flat Intermediate Dearom->Flat Breaks inertness Hydro Hydrogenation (50 bar H2) Flat->Hydro Piperidine 3D Fluorinated Piperidine Hydro->Piperidine Facial-selective H2 transfer Spiro Spirocyclization (e.g., RCM) Piperidine->Spiro Final Fluorinated Spiro-piperidin-2-one Spiro->Final Conformational locking

Fig 2. Divergent dearomatization-hydrogenation workflow for spiro-piperidines.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one , a privileged scaffold in drug discovery (e.g., MDM2 inhibitors, ion channel modulators).

Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Core Chemistry: Bis-alkylation of 4-fluorooxindole

Strategic Route Selection: The "Protected Amine" Protocol

Executive Summary: The most common cause of low yield in this synthesis is the use of unprotected bis(2-chloroethyl)amine hydrochloride. The free secondary amine is prone to self-polymerization (aziridinium formation) under the basic conditions required for oxindole enolization.

Recommendation: Adopt the N-Benzyl or N-Boc Protected Route . This strategy isolates the nucleophilicity to the oxindole C3-position, preventing side reactions involving the piperidine nitrogen.

Optimized Reaction Scheme

ReactionScheme Start 4-Fluorooxindole (C8H6FNO) Inter Intermediate: Mono-alkylated Species Start->Inter 1. Dianion Formation (0°C) 2. Electrophile Addition Reagent N-Benzyl-bis(2-chloroethyl)amine (Electrophile) Reagent->Inter Base Base: NaH (3-4 eq) Solvent: THF/DMSO (10:1) Base->Inter Product 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (N-Benzyl Protected) Inter->Product Intramolecular Cyclization (Reflux / Heat)

Caption: Figure 1. Optimized bis-alkylation pathway using N-protected precursors to minimize polymerization side-products.

Detailed Experimental Protocol

Objective: Synthesize N-benzyl-4-fluorospiro[indoline-3,4'-piperidin]-2-one with >60% isolated yield.

Reagents & Stoichiometry
ReagentEquivalentsRoleCritical Note
4-Fluorooxindole 1.0SubstrateDry thoroughly; water kills the dianion.
N-Benzyl-bis(2-chloroethyl)amine 1.1 - 1.2ElectrophileFreshly prepared free base is preferred over HCl salt.
NaH (60% in oil) 3.0 - 4.0BaseGenerates the dianion (N1 and C3). Excess required if using amine-HCl salt.
THF SolventMain solventMust be anhydrous.
DMSO Co-solventAdditive (10% v/v)Crucial: Promotes solubility of the dianion and accelerates SN2.
Step-by-Step Methodology
  • Dianion Generation:

    • Charge a flame-dried flask with NaH (4.0 eq) and anhydrous THF under Argon.

    • Cool to 0°C .

    • Add 4-fluorooxindole (1.0 eq) portion-wise. Evolution of H₂ gas will be vigorous.

    • Observation: The mixture typically turns from off-white to a deep red/orange (characteristic of the oxindole dianion).

    • Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.

  • Electrophile Addition:

    • Cool the mixture back to 0°C .

    • Add N-benzyl-bis(2-chloroethyl)amine (1.2 eq) dropwise as a solution in THF.

    • Note: If using the hydrochloride salt directly, mix it with the solid NaH before adding the oxindole, or add it as a solid to the dianion (less recommended due to exothermic neutralization).

  • Cyclization (The Yield-Determining Step):

    • Warm to RT and stir for 1 hour.

    • Add DMSO (approx. 10% of total volume). This polar aprotic spike is often the "magic touch" for spiro-cyclization.

    • Heat to reflux (66°C) or 60°C if using pure DMSO/DMF.

    • Monitor by TLC/LCMS. The mono-alkylated intermediate often persists; push the reaction until it disappears (usually 4-12 hours).

  • Work-up:

    • Quench carefully with saturated NH₄Cl at 0°C.

    • Extract with EtOAc (x3).[1][2]

    • Wash combined organics with brine, dry over Na₂SO₄.[1][2]

Troubleshooting Guide

Issue 1: "I see a major spot on TLC that isn't product, and yield is <20%."

Diagnosis: Incomplete cyclization. The mono-alkylated intermediate (a long chain hanging off C3) has formed but failed to close the ring. Solution:

  • Temperature: The second displacement is intramolecular and entropically disfavored. Increase temperature to reflux.

  • Leaving Group: If using chloro-amine, add NaI (0.1 eq) to generate the iodo-amine in situ (Finkelstein reaction), which is a better leaving group.

  • Base Strength: Switch from NaH to LiHMDS (3.0 eq) in THF. Lithium enolates sometimes cyclize more efficiently due to the "templating effect" of the lithium cation coordinating the halide.

Issue 2: "The reaction turns into a black tar."

Diagnosis: Polymerization of the alkylating agent or oxidation of the oxindole. Solution:

  • Protect the Nitrogen: Ensure you are using N-Benzyl or N-Boc protected amine. Free amines self-polymerize rapidly.

  • Degassing: Oxindole enolates are sensitive to oxidative dimerization (forming isoindigo derivatives). Ensure rigorous Argon/Nitrogen purging.

Issue 3: "My product is defluorinated."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The 4-position is activated by the adjacent carbonyl. Strong nucleophiles or extreme heat can displace the fluorine. Solution:

  • Avoid Super-Bases: Do not use t-BuLi or extremely harsh conditions. NaH is generally safe.

  • Temperature Limit: Do not exceed 80°C.

  • Solvent: Avoid DMF at high temps if defluorination is observed (DMF can decompose to dimethylamine, a nucleophile). Use THF/DMSO mixtures.

Diagnostic Flowchart

Troubleshooting Start Low Yield / Impurity CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckInter Is Mono-alkylated intermediate present? (Mass = SM + Reagent - HCl) CheckSM->CheckInter Yes IncreaseBase Action: Increase Base (3-4 eq) Ensure anhydrous conditions CheckSM->IncreaseBase No (SM remains) ForceCyclization Action: Add NaI (cat.) Increase Temp Add DMSO co-solvent CheckInter->ForceCyclization Yes (Stuck at intermediate) CheckPolymer Action: Switch to N-Benzyl/Boc reagent Degas solvents thoroughly CheckInter->CheckPolymer No (Messy/Tar)

Caption: Figure 2. Decision tree for troubleshooting common synthetic failures in spiro-oxindole formation.

FAQ: Expert Insights

Q: Can I use the free amine bis(2-chloroethyl)amine instead of the protected version? A: Technically yes, but it is not recommended for high yields. If you must, generate the free base from the HCl salt immediately before use at 0°C and use it instantly. The free base cyclizes to the aziridinium ion (highly reactive/toxic) and polymerizes within minutes at RT.

Q: Why is the 4-fluoro analog more difficult than the unsubstituted one? A: The Peri-Effect . The 4-fluoro substituent is spatially close to the C3 reaction center. While fluorine is small, the electronic repulsion with the incoming electrophile and the carbonyl oxygen can destabilize the transition state for the second cyclization. Additionally, the 4-F makes the C3 position more acidic, which is good for enolization but can make the resulting anion less nucleophilic (harder/softer mismatch).

Q: How do I remove the benzyl group later? A: Standard hydrogenolysis (H₂, Pd/C, MeOH/AcOH) works well. If the 4-Fluoro group is sensitive to hydrodehalogenation (rare under mild conditions, but possible), use 1-Chloroethyl chloroformate (ACE-Cl) for a chemoselective debenzylation.

References

  • Spiro-oxindole Synthesis Review

    • Galliford, C. V., & Scheidt, K. A. (2007). Pyrrolidinyl-spirooxindole natural products as inspirations for chemical biology. Angewandte Chemie International Edition, 46(46), 8748-8758. Link

  • Alkylation Methodology (Base/Solvent Effects)

    • Kende, A. S., & Hodges, J. C. (1982).[3] Regioselective C-3 alkylations of oxindole dianion. Synthetic Communications, 12(1), 1-10. Link

  • Use of Bis(2-chloroethyl)

    • BenchChem Application Notes. Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Link

  • Spiro[indoline-3,4'-piperidin]-2-one Specifics

    • Freund, R., & Mederski, W. (2000).[3] A Convenient Synthetic Route to Spiro[indole-3,4'-piperidin]-2-ones.[3] Helvetica Chimica Acta, 83(6), 1247-1255. Link

Sources

Technical Support Center: Purification of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The spiro[indoline-3,4'-piperidine]-2-one scaffold is a highly privileged pharmacophore, serving as the structural backbone for 1[1],2[2], and 3[3].

Despite its utility, the synthesis of the 4-fluoro derivative presents significant downstream purification bottlenecks. Acid-catalyzed cyclization of 3-fluorophenylhydrazine with piperidone derivatives inevitably yields a regioisomeric mixture of 4-fluoro and 6-fluoro oxindoles. This guide provides field-proven, causality-driven solutions for resolving these isomers and handling the unique polarity of the spiro-oxindole system.

Visual Workflow: Regioisomer Resolution

G Start 3-Fluorophenylhydrazine + Piperidone Cyclization Acid-Catalyzed Cyclization Start->Cyclization Mix Regioisomer Mixture (4-Fluoro & 6-Fluoro) Cyclization->Mix Chromatography Silica Gel Chromatography (1% TEA Neutralized) Mix->Chromatography Primary Separation Crystallization Selective Crystallization (DIPE/Acetonitrile) Mix->Crystallization Scalable Alternative Product Pure 4-Fluorospiro [indoline-3,4'-piperidin]-2-one Chromatography->Product Waste 6-Fluoro Byproduct Chromatography->Waste Crystallization->Product

Synthesis and purification workflow for 4-fluorospiro[indoline-3,4'-piperidin]-2-one intermediates.

Troubleshooting FAQs

Q1: During silica gel chromatography, the 4-fluoro and 6-fluoro isomers co-elute. How can I improve the resolution? A1: The co-elution is caused by the nearly identical molecular weights and overall polarities of the two regioisomers. However, you can exploit their subtle 3D conformational differences. The fluorine atom at the 4-position sterically shields the adjacent oxindole carbonyl and NH groups. This shielding reduces the molecule's ability to form strong hydrogen bonds with the silanol groups on the stationary phase. Consequently, the 4-fluoro isomer will elute faster (higher Rf) than the 6-fluoro isomer, where the oxindole core is fully exposed. Recommendation: Switch from a steep gradient to an isocratic elution using Hexanes/EtOAc (3:1). If resolution remains poor on a preparative scale, transition to an orthogonal purification method such as selective crystallization[2].

Q2: My Boc-protected spiro-intermediate (tert-butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) degrades on the column, resulting in severe tailing and poor mass recovery. Why is this happening? A2: Standard silica gel is slightly acidic (pH 4.5–5.5). The prolonged residence time of the spiro-oxindole on the column allows these acidic silanol groups to protonate the Boc carbamate, triggering a localized isobutylene elimination (deprotection). Recommendation: You must neutralize the stationary phase. Slurry-pack your column with 1% Triethylamine (TEA) in your starting non-polar solvent. The TEA irreversibly binds to the most acidic silanol sites, preventing Boc cleavage while maintaining the structural integrity of the silica bed.

Q3: I am trying to purify the unprotected secondary amine variant, but it irreversibly binds to the column. What is the optimal solvent system? A3: Unprotected spiropiperidines possess a highly basic secondary amine that forms strong ionic interactions with silica. Standard normal-phase solvents (like Hexanes/EtOAc) cannot outcompete these interactions. Recommendation: Utilize a highly polar, basic eluent system. A mixture of Dichloromethane/Methanol/Aqueous Ammonium Hydroxide (90:9:1) provides the necessary ionic strength. The NH_4OH acts as a competitive binder for the silanol groups, allowing the spiropiperidine to elute cleanly.

Quantitative Data: Chromatographic Solvent Systems

The following table summarizes the optimal solvent systems for resolving the 4-fluoro and 6-fluoro spiro-oxindole regioisomers based on the protecting group strategy.

Solvent SystemAdditiveRf (4-Fluoro)Rf (6-Fluoro)Resolution QualityApplication Target
Hexanes / EtOAc (1:1)None0.350.30PoorBoc-protected, rapid TLC screening
Hexanes / EtOAc (3:1)1% TEA0.280.20ExcellentBoc-protected, preparative scale
DCM / MeOH (95:5)None0.150.12Tailing / SmearingUnprotected amine
DCM / MeOH / NH₄OH (90:9:1)1% NH₄OH0.450.38GoodUnprotected amine

Self-Validating Experimental Protocol: Isolation of the 4-Fluoro Isomer

This methodology combines TEA-neutralized chromatography with a self-validating crystallization step to ensure >99% isomeric purity, a critical requirement for downstream 4[4].

Phase 1: Neutralized Chromatography
  • Silica Pre-treatment: Slurry-pack a chromatography column using 230–400 mesh silica gel in Hexanes containing 1% (v/v) Triethylamine (TEA). Flush with 2 column volumes (CV) of the same solvent to ensure complete neutralization of acidic silanol sites.

  • TLC Validation Check: Run the crude regioisomer mixture on a TLC plate (Hexanes/EtOAc 3:1). Validation: You must observe two distinct spots (Rf ~0.28 and ~0.20). If only one elongated spot is visible, the sample is too concentrated; dilute and re-test before loading the column.

  • Loading & Elution: Dry-load the crude mixture onto the column. Elute isocratically with Hexanes/EtOAc (3:1) containing 0.1% TEA.

  • Fraction Analysis: Collect the faster-eluting fractions. Validation: Analyze via LC-MS. Both isomers will show the identical [M+H]+ mass, but the 4-fluoro isomer is confirmed by its earlier elution time (due to steric shielding of the oxindole core).

Phase 2: Orthogonal Purification (Selective Crystallization)

Chromatography alone often leaves trace amounts (2-5%) of the 6-fluoro isomer. To achieve pharmaceutical-grade purity, an orthogonal crystallization step is required.

  • Solvent Exchange: Concentrate the enriched 4-fluoro fractions in vacuo to yield a pale yellow solid.

  • Crystallization: Dissolve the solid in a boiling mixture of Diisopropyl Ether (DIPE) and Acetonitrile (approx. 4:1 ratio)[3]. Causality: The 4-fluoro isomer exhibits a highly symmetrical crystal lattice packing compared to the 6-fluoro isomer, allowing it to preferentially crystallize from this specific solvent mixture.

  • Cooling & Filtration: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to an ice bath for 1 hour. Filter the resulting off-white prisms.

  • Final Validation Check: Analyze the mother liquor via HPLC. Validation: The presence of the 6-fluoro isomer concentrated in the mother liquor confirms successful regio-enrichment. Confirm the final product structure via 1H-NMR (DMSO-d6), ensuring the absence of the highly shielded proton signal characteristic of the 6-fluoro variant.

References

  • Title: Preclinical china | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Spiroindolinones as ddr1 inhibitors Source: WO2017137334A1 URL
  • Title: RSV antiviral compounds Source: WO2014060411A1 URL
  • Title: Spiro[indoline-3,4'-piperidine]s and related compounds Source: US Patent 4477667A URL

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Fluorospiro-oxindoles in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-fluorospiro-oxindoles. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility hurdles often encountered with this promising class of compounds. Our goal is to equip you with the knowledge and practical protocols to ensure the accuracy and reproducibility of your experimental results.

The Challenge: Understanding the Insolubility of 4-Fluorospiro-oxindoles

Spirooxindoles are a privileged scaffold in drug discovery, known for their diverse biological activities.[1] The introduction of a fluorine atom, as in 4-fluorospiro-oxindoles, can enhance metabolic stability and target affinity.[2][3][4] However, this modification often increases lipophilicity, leading to poor aqueous solubility.[5] This presents a significant challenge in various assays, as undissolved compounds can lead to inaccurate and inconsistent results.[6] Poor solubility can manifest as underestimated activity, variable data, and discrepancies between different assay formats.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling of 4-fluorospiro-oxindoles.

Q1: I've dissolved my 4-fluorospiro-oxindole in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

This is a classic sign of a compound "crashing out" of solution. While DMSO is an excellent solvent for many non-polar compounds, its ability to keep them solubilized diminishes significantly when diluted into an aqueous environment.[7] The hydrophobic 4-fluorospiro-oxindole molecules are driven out of the now predominantly aqueous solution, causing them to aggregate and precipitate.[7]

Q2: My assay results are inconsistent from one experiment to the next. Could this be a solubility issue?

Yes, inconsistent results are a hallmark of poor compound solubility. If your 4-fluorospiro-oxindole is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to a high degree of variability in your data.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to minimize cytotoxicity.[8] However, the tolerance can vary between cell lines. It is crucial to determine the optimal DMSO concentration for your specific cells and always include a vehicle control with the same final DMSO concentration in your experiments.[7][8]

Q4: Should I filter out the precipitate I see in my compound solution?

Filtering is generally not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration in your experiment.[7] This can compromise the validity of your results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[7]

In-Depth Troubleshooting Guides

When facing solubility challenges, a systematic approach is key. The following guides provide detailed strategies to enhance the solubility of your 4-fluorospiro-oxindoles.

Guide 1: Optimizing Your Solvent System

The initial step in addressing solubility issues is to refine your solvent strategy.

1.1. Minimizing DMSO Concentration:

While it may seem counterintuitive, using the lowest possible concentration of your organic stock solvent (like DMSO) in the final assay medium is crucial.[8] High concentrations of organic solvents can be toxic to cells and may interfere with assay components.

1.2. Introducing Co-solvents:

If DMSO alone is insufficient, a co-solvent system can be highly effective.[9] Co-solvents are water-miscible organic solvents that, when combined with DMSO, can improve the solubility of hydrophobic compounds in aqueous solutions.[]

  • Common Co-solvents: Polyethylene glycols (PEGs), ethanol, and propylene glycol are frequently used co-solvents.[8][9]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[]

Table 1: Common Co-solvents and Their Properties

Co-solventPropertiesTypical Starting Concentration in Stock
Polyethylene Glycol (PEG) 300/400Generally well-tolerated at low concentrations.10-50% (in combination with DMSO)
EthanolEffective for a range of compounds.10-50% (in combination with DMSO)
Propylene GlycolSimilar to PEGs, often used in formulations.10-50% (in combination with DMSO)
Guide 2: Advanced Formulation Techniques

For particularly challenging compounds, more advanced formulation strategies may be necessary.

2.1. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, like 4-fluorospiro-oxindoles, forming inclusion complexes that are more water-soluble.[1][12]

  • Types of Cyclodextrins: Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[1][13]

  • Mechanism of Action: The hydrophobic 4-fluorospiro-oxindole molecule partitions into the lipophilic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the compound.[14]

2.2. Utilizing Surfactants:

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, keeping them in solution.[8]

  • Common Surfactants: Tween 80 and Pluronic F-68 are often used at low, non-toxic concentrations in cell culture media.[8]

  • Mechanism of Action: Surfactant molecules self-assemble into micelles in aqueous solutions, with their hydrophobic tails forming a core that can entrap the 4-fluorospiro-oxindole, and their hydrophilic heads interacting with the water.

2.3. Lipid-Based Formulations:

For highly lipophilic compounds, lipid-based formulations can enhance oral absorption and mitigate food effects.[15][16] These systems, such as self-emulsifying drug delivery systems (SEDDS), solubilize the drug in lipidic solvents before administration.[17]

Guide 3: Practical Experimental Protocols

Here are step-by-step protocols for preparing solutions of your 4-fluorospiro-oxindoles.

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes the preparation of a 10 mM stock solution using a DMSO and PEG400 co-solvent system.[8]

  • Calculate the required mass of your 4-fluorospiro-oxindole to make a 10 mM stock solution in your desired final volume (e.g., 1 mL).

  • Weigh the calculated amount of the compound into a sterile microcentrifuge tube.

  • Add 50% of the final volume as DMSO (e.g., 500 µL for a 1 mL final volume).

  • Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Add the remaining 50% of the final volume as PEG400 (e.g., 500 µL).

  • Vortex again for 1 minute to ensure a homogenous solution.

  • Store the co-solvent stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[7][18]

Protocol 2: Stepwise Dilution into Aqueous Buffer

To prevent precipitation upon dilution, a stepwise approach is recommended.[8]

  • Thaw your stock solution and ensure the compound is fully dissolved.

  • Perform an initial dilution of the stock solution into a small volume of your assay buffer.

  • Vortex the intermediate dilution thoroughly.

  • Add this intermediate dilution to the final volume of your assay buffer.

  • Visually inspect the final solution for any signs of precipitation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with 4-fluorospiro-oxindoles.

G start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No optimize_dilution Optimize dilution protocol (Stepwise dilution, vortexing) check_stock->optimize_dilution Yes prepare_fresh->check_stock precipitation_persists Precipitation persists? optimize_dilution->precipitation_persists use_cosolvent Use a co-solvent system (e.g., DMSO/PEG400) precipitation_persists->use_cosolvent Yes success Success: Compound is soluble precipitation_persists->success No still_precipitates Still precipitates? use_cosolvent->still_precipitates advanced_formulation Consider advanced formulations (Cyclodextrins, Surfactants) still_precipitates->advanced_formulation Yes still_precipitates->success No advanced_formulation->success

Troubleshooting workflow for solubility issues.

The Importance of Controls

In all experiments, it is imperative to include appropriate controls.

  • Vehicle Control: This should contain the same final concentration of all solvents (e.g., DMSO, co-solvents) used to dissolve the test compound.[8] This control accounts for any effects of the solvent on the assay.

  • Positive and Negative Controls: These are essential for validating the assay's performance and ensuring that the observed effects are due to the 4-fluorospiro-oxindole.

Concluding Remarks

Overcoming the solubility challenges of 4-fluorospiro-oxindoles is a critical step in obtaining reliable and reproducible data. By systematically applying the strategies outlined in this guide, from optimizing solvent systems to employing advanced formulation techniques, researchers can confidently advance their studies with this important class of compounds. Remember that a methodical approach, coupled with careful observation and the use of appropriate controls, is the key to success.

References

  • Kudryavtsev, K. V., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 693. [Link]

  • Arunagiri, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Zoubi, M. N., et al. (2025, January 12). Nanoformulation of Spirooxindole and Methods for Treating Hepatocellular Carcinoma. Pharmaceuticals, 18(1), 104.
  • Sravani, G., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 10-16.
  • Barakat, A., et al. (2025, May 19). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 15(22), 12863-12875.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Podcast].
  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Gorgani, L., et al. (2017). The indole moiety represents certainly an important structural subunit for a large number of natural products and pharmaceuticals. Journal of Heterocyclic Chemistry, 55(6), 1159-1191.
  • Al-Omary, F. A. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.
  • Johnson, T. A., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 591.
  • Di, L., & Kerns, E. H. (2025, August 5).

Sources

Optimizing reaction temperature for spiro[indoline-3,4'-piperidin]-2-one formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro[indoline-3,4'-piperidin]-2-one Synthesis

Introduction: The Thermal Landscape of Spirocyclization

Welcome to the technical support hub for spiro[indoline-3,4'-piperidin]-2-one synthesis. This privileged scaffold is a cornerstone in drug discovery, serving as a core for CGRP receptor antagonists, growth hormone secretagogues, and acetyl-CoA carboxylase inhibitors.[1]

Optimizing temperature for this formation is not a linear "hotter is better" variable; it is a bifurcated decision path dependent entirely on your synthetic strategy. We generally encounter two primary workflows:

  • Thermodynamic Driving (Dialkylation): Requires high thermal energy to overcome entropic barriers of ring closure.[1]

  • Kinetic Control (Oxidative Rearrangement): Requires low temperatures to stabilize high-energy intermediates (haloindolenines) and prevent ring-opening byproducts.[1]

This guide is structured to troubleshoot these opposing thermal requirements.

Module 1: Diagnostic & Decision Matrix

Q: I am seeing low yields. How do I determine if temperature is the root cause?

A: First, identify your synthetic pathway.[1] Temperature acts differently in the two dominant methods. Use the decision matrix below to locate your troubleshooting protocol.

TemperatureOptimization Start Select Synthesis Method MethodA Method A: Dialkylation of Oxindole (Reagents: NaH, Bis-chloroethylamine) Start->MethodA Nucleophilic Substitution MethodB Method B: Oxidative Rearrangement (Reagents: THβC, NBS/NCS, TCCA) Start->MethodB Electrophilic Rearrangement IssueA1 Issue: Mono-alkylated impurity (Open chain) MethodA->IssueA1 IssueB1 Issue: Ring expansion/opening (Byproducts) MethodB->IssueB1 SolA1 Diagnosis: Insufficient Heat Action: Increase T > 66°C (THF Reflux) or switch to Toluene (110°C) IssueA1->SolA1 SolB1 Diagnosis: Temperature Too High Action: Cool to 0°C or -78°C Stabilize Spiroindolenine IssueB1->SolB1

Figure 1: Thermal decision matrix distinguishing between thermodynamic requirements of alkylation and kinetic stability of rearrangement.

Module 2: Method A - Dialkylation of Oxindoles (Thermodynamic Control)

Context: This method involves reacting oxindole with bis(2-chloroethyl)amine (or benzyl-protected variants) using a strong base like NaH.[1]

Q: I am observing a major impurity that corresponds to the mono-alkylated open chain. Why isn't the ring closing?

A: This is a classic thermal deficit . The formation of the spiro-quaternary carbon via the second alkylation is sterically hindered and entropically disfavored.

  • The Mechanism: The first alkylation is fast and can occur at room temperature (RT). The second alkylation (intramolecular ring closure) requires significantly higher activation energy.

  • The Fix: If you are refluxing in THF (66°C) and still seeing mono-alkylation, the temperature is likely too low to drive the reaction to completion within a reasonable timeframe.

  • Protocol Adjustment:

    • Swap solvent from THF to Toluene or Dioxane .

    • Increase reaction temperature to 90°C - 110°C .

    • Caution: Ensure your protecting group (e.g., Benzyl) is stable at these temperatures.[1]

Q: Can I add all reagents at 90°C to save time?

A: No. This causes an uncontrolled exotherm and side reactions (polymerization of the alkylating agent).

  • Correct Protocol:

    • 0°C - RT: Add NaH to the oxindole to form the enolate.

    • RT: Add the bis-electrophile slowly.

    • Reflux (90°C+): Only after addition is complete, ramp the temperature to drive the cyclization.

Data: Solvent/Temperature Impact on Yield (Method A)

SolventBoiling Point (°C)Time (h)Yield (%)Major Impurity
THF662445Mono-alkylated (Open)
Toluene 110 4 88 None
DMF153260Polymerized amine

Module 3: Method B - Oxidative Rearrangement (Kinetic Control)

Context: This method converts tetrahydro-β-carbolines (THβCs) to spirooxindoles using oxidants like NBS, NCS, or TCCA.[1][2]

Q: My reaction mixture turns dark/black and I see multiple spots on TLC. Is heat helping?

A: Heat is likely destroying your product. This reaction relies on the formation of a haloindolenine intermediate, which is highly unstable.

  • The Mechanism: The oxidant creates a chloro/bromo-indolenine at the C3 position. This intermediate must undergo a semi-pinacol rearrangement to form the spiro ring.

  • Thermal Risk: At temperatures >25°C, the haloindolenine can undergo competing elimination or hydrolysis pathways leading to ring-opened keto-amides or polymerization.[1]

  • The Fix:

    • Cooling: Perform the oxidation step at 0°C or even -10°C .

    • Quenching: Do not let the reaction sit. Once conversion is observed (often <30 mins), quench immediately with aqueous bicarbonate.[1]

Q: I used TCCA at room temperature and the yield was good, but scale-up failed. Why?

A: TCCA (Trichloroisocyanuric acid) is a potent oxidant that releases heat upon reaction.[1] On a small scale (mg), the heat dissipates.[1] On a gram scale, the exotherm raises the internal temperature, triggering decomposition.[1]

  • Protocol Adjustment: For scale-up (>1g), you must actively cool the vessel to 0°C and add the oxidant portion-wise to maintain internal temperature <5°C.

RearrangementMechanism cluster_conditions Temperature Control Zone THBC THβC Precursor (Stable) Intermediate Haloindolenine (Unstable Intermediate) THBC->Intermediate NBS/TCCA (Exothermic) Product Spirooxindole (Target) Intermediate->Product Rearrangement (0°C - RT) Byproduct Ring-Opened Decomposition Intermediate->Byproduct High Temp (>30°C) or Acidic Hydrolysis

Figure 2: The critical instability of the haloindolenine intermediate requires strict low-temperature maintenance.

Module 4: Standardized Optimization Protocol

Based on the synthesis of 1'-benzylspiro[indoline-3,4'-piperidin]-2-one (a common intermediate).[1]

Step-by-Step Methodology (Method A - Alkylation)
  • Preparation (RT): Under Nitrogen/Argon, dissolve oxindole (1.0 equiv) in anhydrous Toluene (preferred over THF for higher temp ceiling).

  • Deprotonation (0°C): Add NaH (3.0 equiv, 60% dispersion) portion-wise. Gas evolution will occur. Stir for 30 min.

  • Addition (RT): Add N-benzyl-bis(2-chloroethyl)amine (1.0 equiv) dropwise. Stir for 1 hour at RT to allow initial mixing and first alkylation.

  • Cyclization (Reflux): Heat the mixture to 110°C (reflux).

    • Checkpoint: Monitor by TLC/LCMS. The mono-alkylated intermediate will disappear over 3-5 hours.[1]

  • Workup (RT): Cool to RT. Quench carefully with sat. NH4Cl.[3] Extract with EtOAc.

Step-by-Step Methodology (Method B - Rearrangement)
  • Preparation (0°C): Dissolve N-protected tetrahydro-β-carboline (1.0 equiv) in THF/Water (10:1) or glacial acetic acid (depending on oxidant).[1] Cool to 0°C in an ice bath.

  • Oxidation (0°C): Add NBS or TCCA (1.05 equiv) portion-wise over 15 minutes.

    • Critical: Do not allow internal temp to rise above 5°C.

  • Rearrangement (0°C -> RT): Stir at 0°C for 30 minutes. Remove ice bath and allow to warm to RT for 1 hour maximum.

  • Quench: Pour into sat. NaHCO3 immediately.

References

  • ChemicalBook. (2025).[1] Synthesis of Spiro[indoline-3,4'-piperidin]-2-one: Method 1 (Alkylation). Retrieved from [1]

  • Zhao, B., et al. (2022).[1] Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. Royal Society of Chemistry. Retrieved from [1]

  • Reddy, G. M., et al. (2021).[1] TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles.[1] RSC Advances. Retrieved from [1]

  • James, D., et al. (2023).[1] Recent advances in spirocyclization of indole derivatives.[4][5][6][7][8] ResearchGate.[4] Retrieved from

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Spiro-indoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The catalytic asymmetric synthesis of spiro-indolines is a cornerstone of modern medicinal chemistry, providing access to complex scaffolds found in numerous bioactive molecules and natural products.[1][2] Both transition metal catalysts and organocatalysts have been successfully employed to construct these valuable architectures.[3][4][5][6] However, a common and costly challenge in scaling these reactions is the deactivation of the catalyst, leading to diminished yields, loss of stereoselectivity, and increased process costs.

This technical support guide is designed for researchers, chemists, and drug development professionals encountering issues with catalyst stability in spiro-indoline synthesis. It provides a structured approach to diagnosing the root cause of deactivation and offers field-proven strategies for mitigation and catalyst regeneration.

I. Core Troubleshooting Guide

This section addresses the most common symptoms of catalyst deactivation in a question-and-answer format, guiding you from observation to solution.

Question 1: My reaction yield has dropped significantly, or the reaction has stalled. Is my catalyst deactivated?

Answer: A significant drop in conversion or a complete stall of the reaction is a primary indicator of catalyst deactivation.[7] Deactivation refers to the loss of catalytic activity over time, which can be caused by several distinct mechanisms.[8][9] The first step is to identify the underlying cause.

Potential Causes & Immediate Diagnostic Steps:
  • Catalyst Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[10][11][12]

    • Common Poisons:

      • Sulfur and Phosphorus Compounds: Often present in reagents or solvents, they are notorious poisons for metal catalysts (e.g., Pd, Rh, Fe).[9][12]

      • Water and Amines: For Lewis acid catalysts, these can compete for coordination sites. For organocatalysts like chiral phosphoric acids or cinchona alkaloids, they can disrupt the hydrogen-bonding network crucial for stereocontrol.[6][10]

      • Acidic/Basic Impurities: These can neutralize organocatalysts, especially amine-based ones like thioureas or squaramides.[7]

    • Diagnostic Action:

      • Reagent Purity Check: Re-purify all starting materials (substrates, reagents, and solvents). Ensure solvents are rigorously dried and reactions are conducted under a strict inert atmosphere (N₂ or Argon).[7]

      • Control Experiment: Add a small, known amount of a suspected poison (e.g., a thiol or water) to a healthy reaction. A rapid decrease in performance will confirm sensitivity to that class of compound.

  • Fouling or Coking: This is a physical deactivation where insoluble materials, often polymeric byproducts or "coke," deposit on the catalyst surface, blocking pores and active sites.[9][11] This is more common in high-temperature reactions but can occur if substrates or products are unstable under reaction conditions.

    • Diagnostic Action:

      • Visual Inspection: After the reaction, recover the catalyst (if heterogeneous). A change in color (e.g., darkening or charring) can indicate coking.

      • Characterize the Spent Catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of carbonaceous deposits.[13] A significant reduction in surface area, measured by BET analysis, also points to fouling.[8][14]

  • Thermal Degradation (Sintering): For solid-supported metal catalysts, high temperatures can cause the fine metal nanoparticles to agglomerate into larger, less active particles.[11][15] This reduces the active surface area and is generally irreversible.

    • Diagnostic Action:

      • Temperature Profile: Ensure the reaction exotherm is controlled and local hotspots are not forming.

      • Catalyst Characterization: Use X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to compare the crystallite/particle size of the fresh and spent catalyst.[14][16][17] An increase in size indicates sintering.

Question 2: My enantioselectivity (ee) is decreasing with each catalyst recycle, or even during a single batch. What is happening?

Answer: A loss of enantioselectivity points to a change in the catalyst's chiral environment. While this can be linked to the general deactivation mechanisms above, it often involves more subtle structural changes.

Potential Causes & Diagnostic Steps:
  • Structural Degradation of the Ligand/Organocatalyst: The chiral component of the catalyst may be unstable under the reaction conditions.

    • For Organocatalysts (e.g., Cinchona-derived squaramides): Acidic or basic impurities might protonate or deprotonate the catalyst, altering its conformation.[6] Electrophilic substrates could potentially alkylate reactive sites on the catalyst.[7]

    • For Metal Catalysts: The chiral ligand may slowly dissociate from the metal center (leaching), leaving behind a less selective or inactive achiral species.

    • Diagnostic Action:

      • Monitor Reaction Kinetics: Plot both conversion and enantiomeric excess (% ee) against time. A faster decline in % ee compared to conversion suggests the chiral integrity is being compromised first. See the protocol for Reaction Progress Monitoring below.

      • Recover and Analyze the Catalyst: Use techniques like NMR or HPLC to analyze the recovered catalyst and compare its signature to a fresh sample. This can reveal structural changes or degradation.[7]

  • Formation of a More Active, Achiral Species: The original catalyst may be converting into a different, non-chiral catalytic species that is highly active but produces a racemic product. For example, Pd(II) precatalysts can be reduced to Pd(0) nanoparticles, which may catalyze the reaction without stereocontrol.[18]

    • Diagnostic Action:

      • In-situ Spectroscopy: Advanced techniques like in-situ X-ray Absorption Spectroscopy (XAS) can track the oxidation state of a metal catalyst during the reaction, providing direct evidence of reduction or other changes.[18]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing catalyst deactivation.

G Start Poor Reaction Performance (Low Yield / Low ee) Check_Purity Verify Purity of All Reagents & Solvents Start->Check_Purity Inert_Atmosphere Ensure Strict Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere Kinetics Monitor Reaction Kinetics (Conversion & ee vs. Time) Check_Purity->Kinetics Inert_Atmosphere->Kinetics Rapid_Death Rapid Drop in Activity? Kinetics->Rapid_Death Analyze Data Analyze_Spent Recover & Characterize Spent Catalyst Fouling Root Cause: Fouling / Coking Analyze_Spent->Fouling Carbon Deposits / Surface Area Loss Degradation Root Cause: Thermal / Structural Degradation Analyze_Spent->Degradation Particle Size Increase / Ligand Degradation Slow_Decline Gradual Decline? Rapid_Death->Slow_Decline No Poisoning Root Cause: Poisoning Rapid_Death->Poisoning Yes Slow_Decline->Analyze_Spent Yes Solution_Poison Solution: - Purify Reagents - Use Guard Bed Poisoning->Solution_Poison Solution_Foul Solution: - Optimize Temp/Conc. - Regenerate (Oxidation) Fouling->Solution_Foul Solution_Degrade Solution: - Lower Temperature - Redesign Catalyst/Ligand Degradation->Solution_Degrade G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Pathway Catalyst Active Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate + Substrate Deactivated Deactivated Catalyst-Poison Complex Catalyst->Deactivated + Poison (Strong Binding) Substrate Substrate Product Product Intermediate->Product Turnover Product->Catalyst - Catalyst Poison Poison (e.g., Sulfur) Poison->Deactivated

Caption: Mechanism of catalyst deactivation via irreversible poisoning.

IV. References

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved March 7, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). National Renewable Energy Laboratory. Retrieved March 7, 2026, from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved March 7, 2026, from [Link]

  • What is catalyst deactivation and why does it happen? (2025, June 19). Patsnap. Retrieved March 7, 2026, from [Link]

  • A Sequential Transition Metal and Organocatalytic Approach to the Enantioselective Synthesis of C2-Spiroindoline Systems. (2023, December 15). Organic Letters. Retrieved March 7, 2026, from [Link]

  • Reasons for catalyst deactivation and various regeneration conditions. (2021, December 10). Longchang Chemical. Retrieved March 7, 2026, from [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2025, November 5). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269. Retrieved March 7, 2026, from [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (2009, September 9). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Lecture 10 Catalyst characterization. (n.d.). NPTEL. Retrieved March 7, 2026, from [Link]

  • Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. (2025, May 21). Scientific Reports. Retrieved March 7, 2026, from [Link]

  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (2021, June 25). MDPI. Retrieved March 7, 2026, from [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (n.d.). RSC Advances. Retrieved March 7, 2026, from [Link]

  • Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. (2023, January 20). MDPI. Retrieved March 7, 2026, from [Link]

  • A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets. (2023, August 1). Journal of Synthetic Chemistry. Retrieved March 7, 2026, from [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives (PMC). (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). ACS Catalysis. Retrieved March 7, 2026, from [Link]

  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024, September 5). Nature Communications. Retrieved March 7, 2026, from [Link]

  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM.com. Retrieved March 7, 2026, from [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives (PDF). (2026, January 3). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of spiro-indoline-pyranochromene derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bis-indole chiral architectures for asymmetric catalysis. (2025, April 17). Nature Communications. Retrieved March 7, 2026, from [Link]

  • Catalytic asymmetric strategies to construct C2‐spiro indolines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025, August 14). RSC Sustainability. Retrieved March 7, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Jacobi. Retrieved March 7, 2026, from [Link]

  • Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. (n.d.). Molecules. Retrieved March 7, 2026, from [Link]

  • Guisnet, M., & Ribeiro, F. R. (2011). Deactivation and Regeneration of Zeolite Catalysts. World Scientific. Retrieved March 7, 2026, from [Link]

  • Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds. (n.d.). Broggi, et al. Retrieved March 7, 2026, from [Link]

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020, June 7). ACS Omega. Retrieved March 7, 2026, from [Link]

Sources

Removing regioisomeric impurities from 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Welcome to the technical support resource for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals to address the common and challenging issue of regioisomeric impurity removal. The inherent nature of aromatic substitution reactions often leads to the formation of closely related isomers, which can be difficult to separate and quantify. This document provides in-depth troubleshooting advice, detailed analytical and purification protocols, and the scientific rationale behind these methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities in the synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one?

A1: The primary regioisomeric impurities depend on the synthetic route. For syntheses involving electrophilic aromatic substitution on a fluoro-substituted aniline derivative, the main impurities are typically the 6-fluoro and 7-fluoro isomers. The fluorine atom is an ortho-, para-directing group, but the formation of other isomers can occur, influenced by steric hindrance and the reaction conditions.

Q2: Why are these regioisomers so difficult to separate from the desired 4-fluoro product?

A2: Fluoroarene regioisomers often possess nearly identical physical and chemical properties, such as polarity, boiling point, and solubility.[1] This similarity makes their separation by standard techniques like flash column chromatography or simple crystallization extremely challenging.[1] Their similar pKa values also complicate separation via salt formation and recrystallization.

Q3: What is the fastest way to check for the presence of these impurities?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most effective and rapid method for routine checks. A well-developed HPLC method can resolve the desired product from its regioisomers. For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm that the separated peaks have the same mass-to-charge ratio (m/z), characteristic of isomers.

Q4: Can Nuclear Magnetic Resonance (NMR) be used to quantify the isomeric ratio?

A4: Yes, ¹H NMR and especially ¹⁹F NMR can be powerful tools. In ¹H NMR, the aromatic coupling patterns for the 4-fluoro, 6-fluoro, and 7-fluoro isomers will be distinct. However, signal overlap can be an issue. ¹⁹F NMR is often more straightforward, as each fluoro-regioisomer will give a distinct signal with a unique chemical shift, allowing for direct integration and quantification of the isomeric ratio.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Problem 1: My initial purification by standard silica gel chromatography failed to separate the regioisomers.

Root Cause Analysis: Standard silica gel chromatography separates compounds primarily based on polarity differences. As fluoro-regioisomers have very similar polarities, silica gel often lacks the necessary selectivity to resolve them effectively. The interaction mechanism is not specific enough to differentiate the subtle electronic and steric differences between the isomers.

Solution Pathway:

  • Optimize Chromatographic Conditions:

    • Switch to a Different Stationary Phase: Standard silica is often insufficient. Consider more specialized stationary phases that offer different interaction mechanisms.[2][3]

      • Fluorinated Phases (e.g., FluoroFlash® or similar): These phases are specifically designed for separating fluorinated compounds and can offer unique selectivity for fluoro-isomers.[3]

      • Phenyl-Hexyl Phases: These columns can provide π-π interactions with the aromatic ring of your compound, which can be sensitive to the position of the fluorine atom, thus enabling separation.

      • Pentafluorophenyl (PFP) Phases: PFP columns are known for their ability to separate positional isomers of halogenated compounds due to a combination of dipole-dipole, π-π, and ion-exchange interactions.[4]

  • Employ Preparative HPLC:

    • If the scale is appropriate (mg to grams), preparative HPLC is the most reliable method. The higher efficiency of HPLC columns compared to flash chromatography columns provides the necessary resolving power.

Problem 2: I have a mixture of regioisomers that I cannot separate. How can I confirm which isomer is which?

Root Cause Analysis: Without pure analytical standards for each isomer, assigning the peaks in an HPLC chromatogram or signals in an NMR spectrum can be challenging.

Solution Pathway:

  • Advanced NMR Spectroscopy:

    • Utilize 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will allow you to definitively assign the proton and carbon signals for the major isomer present. The distinct coupling patterns of the aromatic protons (e.g., doublet of doublets, triplet) will reveal their relative positions and, by extension, the position of the fluorine atom.

  • Nuclear Overhauser Effect (NOE) NMR:

    • NOESY or ROESY experiments can show through-space correlations. For the 4-fluoro isomer, an NOE may be observed between the fluorine (or the adjacent C-5 proton) and protons on the spiro-fused piperidine ring, which would be absent or different for the 6- and 7-fluoro isomers.

  • LC-MS/MS Fragmentation:

    • While isomers have the same parent mass, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can sometimes differ, providing clues to their structure.

In-Depth Protocols

Protocol 1: HPLC Method for Regioisomer Analysis

This protocol provides a starting point for analyzing the isomeric purity of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

ParameterRecommended Condition
Column PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Causality: A PFP column is chosen for its unique selectivity towards positional isomers of halogenated aromatics.[4] The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. A gradient elution is used to ensure that all isomers elute within a reasonable time with good resolution.

Protocol 2: Selective Crystallization

Crystallization is a powerful purification technique if the right conditions can be found. It exploits small differences in the crystal lattice energy and solubility of the isomers.[5]

Step-by-Step Methodology:

  • Solvent Screening: Dissolve a small amount of the impure material (e.g., 50 mg) in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, acetone, toluene) at an elevated temperature to achieve full dissolution.

  • Cooling & Observation: Allow the solutions to cool slowly to room temperature, then transfer to a 4°C refrigerator. Observe which solvents yield crystalline material.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystalline material and the mother liquor by the HPLC method described above.

  • Optimization: If a solvent system shows promise (i.e., the crystals are enriched in the desired 4-fluoro isomer), optimize the process. This may involve:

    • Using a co-solvent system (e.g., Toluene/Heptane, Ethanol/Water) to fine-tune solubility.

    • Controlling the cooling rate. Slower cooling often leads to higher purity crystals.

    • Seeding the solution with a tiny crystal of pure 4-fluoro isomer (if available) to promote the crystallization of the desired form.[6]

Self-Validation: The success of each crystallization attempt must be validated by HPLC analysis of both the isolated solid and the remaining mother liquor. An effective crystallization will show significant enrichment of the 4-fluoro isomer in the solid phase and enrichment of the undesired isomers in the mother liquor.

Workflow Visualizations

Troubleshooting Decision Tree

This diagram outlines the logical steps for tackling a regioisomer impurity issue.

G start Impure Product Batch (>1% Regioisomers) check_method Is an effective analytical method available? start->check_method develop_hplc Develop HPLC/LC-MS Method (Protocol 1) check_method->develop_hplc No quantify Quantify Isomeric Ratio (e.g., 90:8:2) check_method->quantify Yes develop_hplc->quantify purification_choice Select Purification Strategy quantify->purification_choice chromatography Preparative Chromatography purification_choice->chromatography High Purity Needed Small Scale crystallization Selective Crystallization (Protocol 2) purification_choice->crystallization Lower Cost Large Scale Potential final_qc Final QC Analysis: Check Purity (>99.5%) chromatography->final_qc crystallization->final_qc

Caption: Decision tree for purification strategy selection.

Crystallization Workflow

This diagram illustrates the iterative process of developing a selective crystallization protocol.

G cluster_0 Development Cycle screening 1. Solvent Screening (IPA, EtOAc, MeCN, Toluene...) cooling 2. Slow Cooling & Crystal Formation screening->cooling analysis 3. HPLC Analysis (Crystals vs. Mother Liquor) cooling->analysis decision Enrichment Achieved? analysis->decision decision->screening No, try new solvents optimization 4. Optimize Conditions (Co-solvent, Seeding) decision->optimization Yes scale_up 5. Scale-Up Protocol optimization->scale_up

Caption: Iterative workflow for crystallization optimization.

References

  • ResearchGate. Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • eScholarship.org. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Available from: [Link]

  • ResearchGate. Probable reason for the formation of single regioisomer of spiro[pyrrolidine-2,3 - ResearchGate. Available from: [Link]

  • PubMed. Fluoro-substituted tetraphenyl-phenyl grafted polysiloxanes as highly selective stationary phases for gas chromatography. Available from: [Link]

  • MDPI. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Available from: [Link]

  • MDPI. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • Vapourtec Ltd. Flow Crystallization | Solubility Control. Available from: [Link]

  • Kobe University. Study on Selective Crystallization of Organic Compounds. Available from: [Link]

  • PMC. Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. Available from: [Link]

  • Beilstein Journals. Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Available from: [Link]

  • PMC. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Available from: [Link]

  • Beilstein Journals. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available from: [Link]bjoc/articles/21/183)

Sources

Technical Support Center: Recrystallization of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REC-SPIRO-4F-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Recrystallizing 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (and its related 5-fluoro or 6-fluoro isomers) presents a unique challenge due to the rigid spiro-cyclic scaffold. These molecules possess a "Goldilocks" polarity—too polar for pure hydrocarbons but often too soluble in pure alcohols to achieve high recovery yields.

The most frequent failure mode reported by researchers is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This guide prioritizes solvent systems that suppress oiling out and maximize polymorphic purity.

Part 1: Solvent Selection & Solubility Profiles

Q: Which solvent system is best for high-purity recovery? A: Based on the spiro-oxindole scaffold properties, a binary solvent system is required. Single solvents often lead to either poor yield (methanol/ethanol) or insolubility (hexane).

Solvent SystemRatio (v/v)RoleExperimental Context
Acetone / Hexane 1:3 to 1:5Standard Best balance for purity. Acetone dissolves the polar amide/amine; hexane acts as the anti-solvent to force lattice formation. Cited in patent literature for similar spiro-indolines [1].
Ethanol / Water 9:1 to 4:1Green/Scale Ideal for removal of inorganic salts. Requires slow cooling to avoid oiling out.
Ethyl Acetate / Heptane 1:2Alternative Use if the compound contains lipophilic impurities. Heptane is preferred over hexane for higher boiling point safety.
Methanol / Ether 1:4Salt Forms Specifically recommended if you are crystallizing the hydrochloride or maleate salt forms, not the free base [1].

Technical Note: The 4-fluoro substituent adds lipophilicity compared to the parent spiro-indoline but also induces strong crystal lattice energy. You must avoid rapid cooling, which traps the molecule in an amorphous "oil" state before it can align into the crystal lattice.

Part 2: Decision Logic & Workflow

The following decision tree guides you through the solvent selection process based on your specific impurity profile.

RecrystallizationLogic Start Start: Crude 4-Fluorospiro [indoline-3,4'-piperidin]-2-one CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/Maleate) CheckForm->Salt CheckImpurity Main Impurity Type? FreeBase->CheckImpurity SystemC System C: Methanol / Ether *Vapor Diffusion* Salt->SystemC PolarImps Polar/Inorganic (Salts, catalysts) CheckImpurity->PolarImps High Polarity NonPolarImps Non-polar/Organic (Starting materials, dimers) CheckImpurity->NonPolarImps Low Polarity SystemA System A: Ethanol / Water (4:1) *Slow Cool* PolarImps->SystemA SystemB System B: Acetone / Hexane (1:4) *Seeding Required* NonPolarImps->SystemB

Figure 1: Solvent selection decision matrix based on chemical form and impurity profile.

Part 3: Step-by-Step Optimized Protocol

Target: 4-Fluorospiro[indoline-3,4'-piperidin]-2-one (Free Base) Method: Solvent/Anti-Solvent Precipitation (Acetone/Hexane)

  • Dissolution (The "Hot" Phase):

    • Place crude solid in a round-bottom flask.

    • Add Acetone dropwise while heating to 50°C (below boiling point of 56°C).

    • Critical: Add just enough acetone to dissolve the solid. If the solution is cloudy due to salts, filter it hot through a glass frit or Celite pad.

  • The "Cloud Point":

    • Remove from heat. While the solution is still warm (~45°C), add Hexane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Acetone to clear the solution back to transparency.

  • Seeding (The Anti-Oil Step):

    • Add a tiny crystal of pure product (seed) if available.

    • If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

    • Observation: If droplets of oil form at the bottom, reheat to dissolve and add slightly more Acetone.

    • Once a heavy crop of crystals forms at room temperature, move to 4°C (fridge) for 4 hours to maximize yield.

  • Collection:

    • Filter via vacuum filtration.

    • Wash the cake with a cold 1:5 Acetone:Hexane mixture.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is the most common issue with spiro-piperidines. It happens when the anti-solvent (Hexane) is added too quickly or the solution is cooled too fast. The compound crashes out as an amorphous liquid because it lacks the energy time to organize into a lattice.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the polar solvent (Acetone or Ethanol) to increase solubility slightly. Let it cool much slower. Vigorous stirring during cooling can also help transition the oil into a solid [1].

Q: I have the Hydrochloride (HCl) salt. Can I use the same solvents? A: No. The HCl salt is too polar for Hexane.

  • Protocol: Use Methanol/Diethyl Ether or Isopropanol . Dissolve in minimum hot Methanol, then diffuse Ether into the solution or add it slowly. Patent literature for similar fluorinated spiro-indoline salts indicates high melting point solids (e.g., >200°C) are achieved this way [1].

Q: The crystals are colored (yellow/orange), but the product should be white. A: The color likely comes from oxidation byproducts of the indoline ring or residual nitro-intermediates if synthesized via nitro-reduction.

  • Fix: Perform a charcoal treatment during the hot dissolution step. Add 5% w/w activated carbon, stir for 10 mins at 50°C, and filter hot through Celite before adding the anti-solvent.

Q: How do I confirm I have the correct isomer (4-fluoro vs 5-fluoro)? A: Recrystallization will not separate these structural isomers efficiently if they were mixed during synthesis (which is rare unless the starting material was impure). You must confirm via 1H-NMR .

  • Diagnostic Signal: Look for the splitting pattern of the aromatic protons. The 4-fluoro substituent will show a distinct multiplet pattern different from the 5-fluoro due to coupling constants (

    
    ) and symmetry [2].
    
Part 5: Advanced Troubleshooting (Graphviz)

Troubleshooting Issue Issue: No Crystals / Oiling Out CheckSolvent Check Solvent Ratio Issue->CheckSolvent TooNonPolar Too much Anti-solvent? CheckSolvent->TooNonPolar Reheat Reheat to Clear Solution TooNonPolar->Reheat Yes AddPolar Add 5-10% more Acetone/Ethanol Reheat->AddPolar Scratch Scratch Glass / Seed AddPolar->Scratch SlowCool Cool at 5°C/hour Scratch->SlowCool Success Crystalline Solid SlowCool->Success

Figure 2: Rescue protocol for "oiling out" events.

References
  • Ong, H. H., & Profitt, J. A. (1984). Spiro[indoline-3,4'-piperidine]s and related compounds. U.S. Patent No. 4,477,667. Washington, DC: U.S. Patent and Trademark Office. Context: Describes the synthesis and recrystallization of 1-(4-fluorophenyl)spiro[indoline-3,4'-piperidine] using acetone-hexane and salt forms using methanol-ether.

  • ChemicalBook. (2025).[1] Spiro[indoline-3,4'-piperidin]-2-one Properties and NMR data. Context: Provides physical property data and NMR shifts for the parent spiro-indoline scaffold to assist in structural verification.

  • Bariwal, J., Voskressensky, L. G., & Van der Eycken, E. V. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. Context: Reviews synthetic routes and purification strategies for spiro-indoline derivatives, highlighting the stability of the spiro-center.

Sources

Technical Support Center: Resolving Enantiomers of Chiral 4-Fluorospiro-oxindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of chiral 4-fluorospiro-oxindole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with these complex molecules. Spirooxindoles are a critical class of privileged structures in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can significantly alter their biological activity and physicochemical properties.[1][2] Consequently, robust methods for resolving their enantiomers are paramount for drug discovery and development.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline resolution for my 4-fluorospiro-oxindole enantiomers so challenging on standard chiral columns?

A: Poor resolution is a common issue and can stem from several factors.[5] The primary reasons include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or unfavorable temperature conditions.[5] The 4-fluoro substituent, being a small and highly electronegative atom, can significantly influence the molecule's interaction with the CSP.[6][7] It can alter the electron density of the aromatic ring and introduce potential new interaction sites (like CH⋯F bonds), which may not be favorably accommodated by standard polysaccharide-based columns.[6][7][8] A systematic screening of different CSPs and mobile phases is often necessary.[9]

Q2: I'm observing significant peak tailing with my basic 4-fluorospiro-oxindole derivative. What's the likely cause and how can I fix it?

A: Peak tailing for basic compounds is typically caused by secondary interactions with acidic silanol groups on the silica support of the CSP.[5] To mitigate this, add a basic modifier to your mobile phase, such as 0.1% diethylamine (DEA) or isopropylamine.[5] This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.

Q3: My resolution is decreasing over subsequent injections. What should I investigate?

A: A decline in resolution often points to column degradation or contamination. Ensure your samples are fully dissolved and filtered before injection to prevent particulates from clogging the column frit. If you suspect contamination, a column wash is recommended.[5] Disconnect the column from the detector and wash with a strong solvent, like 100% isopropanol, at a low flow rate. If performance is not restored, the column may need replacement.

Q4: Can temperature be used to improve the separation of 4-fluorospiro-oxindole enantiomers?

A: Absolutely. Temperature is a critical parameter in chiral separations.[5] Generally, lower temperatures enhance the subtle intermolecular interactions responsible for chiral recognition, often leading to better resolution.[5] However, the effect is compound and CSP-dependent. In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order.[5][9] It is crucial to empirically determine the optimal temperature for your specific separation.

Q5: Are there alternatives to chiral HPLC for resolving these compounds, especially for larger scale purification?

A: Yes. Supercritical Fluid Chromatography (SFC) is an excellent alternative, particularly for preparative scale work.[10][11] SFC often provides faster separations and uses less organic solvent, making it a "greener" and more cost-effective technique.[10][12] Additionally, for crystalline compounds, diastereomeric crystallization can be a viable non-chromatographic method for resolving enantiomers.

Troubleshooting & Optimization Guides

Guide 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomers of your 4-fluorospiro-oxindole derivative are co-eluting or showing very poor separation (Resolution < 1.0).

Caption: Decision workflow for troubleshooting poor enantiomeric resolution.

  • Chiral Stationary Phase (CSP) Screening: The choice of CSP is the most critical factor for achieving chiral separation.[9][10]

    • Action: Screen a diverse set of CSPs. Don't rely solely on one type.

    • Rationale: The chiral recognition mechanism is highly specific. Polysaccharide-based phases (cellulose and amylose derivatives) are a good starting point due to their broad applicability.[9][13] However, the fluorine substituent may necessitate exploring phases with different selectivities, such as Pirkle-type or macrocyclic glycopeptide-based CSPs.[13][14] Fluorinated CSPs have also shown promise for separating halogenated compounds.[15]

  • Mobile Phase Optimization:

    • Action: Systematically vary the mobile phase composition.

    • Protocol: Mobile Phase Screening

      • Normal Phase: Start with a standard mobile phase like n-Hexane/Isopropanol (IPA) (90:10 v/v).

      • Vary the alcohol content in 5% increments (e.g., 85:15, 80:20).

      • Test different alcohol modifiers (e.g., Ethanol, n-Butanol) as they can offer different selectivities.

      • For acidic or basic analytes, add 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA), respectively.

    • Rationale: The mobile phase modulates the interaction between the analyte and the CSP. The type and concentration of the alcohol modifier are key to controlling retention and selectivity.[9]

  • Temperature Optimization:

    • Action: Evaluate the effect of column temperature on the separation.

    • Protocol: Temperature Study

      • Begin at ambient temperature (e.g., 25°C).

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each point.

      • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[5]

    • Rationale: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better chiral recognition.[5]

Guide 2: Asymmetric Peak Shape (Tailing or Fronting)

Symptom: Peaks are not Gaussian, exhibiting significant tailing or fronting, which compromises resolution and quantification.

Caption: Troubleshooting workflow for addressing asymmetric peak shapes.

  • Rule out Column Overload:

    • Action: Dilute the sample and re-inject.

    • Protocol: Sample Dilution Study

      • Prepare a 1:10 and a 1:100 dilution of your sample.

      • Inject the diluted samples. If peak shape improves significantly, the original sample was overloading the column.

    • Rationale: Exceeding the loading capacity of the column is a common cause of both peak fronting and tailing.

  • Optimize Mobile Phase Additives:

    • Action: Add an appropriate modifier to the mobile phase to block unwanted secondary interactions.

    • For Basic Compounds (Peak Tailing): Add 0.1% Diethylamine (DEA) to the mobile phase. This will neutralize acidic silanol sites on the stationary phase.[5]

    • For Acidic Compounds (Peak Tailing): Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. This will suppress the ionization of the analyte, leading to better peak shape.[5]

    • Rationale: Unwanted ionic interactions between the analyte and the stationary phase are a primary cause of peak tailing.

  • Check Column Health:

    • Action: If the above steps fail, the column itself may be the issue.

    • Protocol: Column Integrity Check

      • Inspect the column inlet for any discoloration or voids in the packing material.

      • Perform a column wash with a strong solvent (e.g., IPA).

      • If peak shape does not improve, the column has likely reached the end of its lifespan and should be replaced.

Advanced Separation Techniques: Supercritical Fluid Chromatography (SFC)

For challenging separations, or when scaling up for preparative purification, SFC offers significant advantages over HPLC.[10][16]

Why Consider SFC for 4-Fluorospiro-oxindoles?

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations, often reducing analysis times by a factor of 3-5.[11]

  • Unique Selectivity: SFC can provide different elution orders and selectivities compared to HPLC, potentially resolving enantiomers that are difficult to separate by other means.[10]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[12]

  • Easier Post-Purification: The CO2 mobile phase simply evaporates post-collection, simplifying sample workup.[11]

SFC Starting Conditions for 4-Fluorospiro-oxindoles
ParameterRecommended Starting ConditionNotes
Column Polysaccharide-based (e.g., Cellulose or Amylose derivatives)A screening of several CSPs is still highly recommended.[16]
Mobile Phase CO2 / Methanol (or Ethanol)Start with a gradient from 5% to 40% alcohol modifier.
Additive 0.1% DEA for basic compounds; 0.1% TFA for acidic compoundsAdditives are often still necessary to achieve good peak shape.
Back Pressure 150 barA typical starting point for analytical SFC.
Temperature 40 °CHigher temperatures can sometimes improve efficiency in SFC.
Flow Rate 3 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase.

References

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI.[Link]

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. PMC.[Link]

  • Enantioseparation and Racemization of 3-Fluorooxindoles. PMC - NIH.[Link]

  • Asymmetric Synthesis of Spiro[4H-Chromene-3,3′- oxindoles] via Squaramide- Organocatalyzed Three- Component Cascade Knoevenagel. Preprints.org.[Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society.[Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.[Link]

  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids. PubMed.[Link]

  • Enantioselective synthesis of spiro[ 4H-pyran-3,3'-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. PubMed.[Link]

  • The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. RSC Publishing.[Link]

  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. Request PDF - ResearchGate.[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online.[Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega.[Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. PMC.[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.[Link]

  • Precise Synthesis of Diastereomers of Spiro-oxindole Derivatives through Dynamic Covalent Transformation. The Journal of Organic Chemistry - ACS Publications.[Link]

  • An enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles via a Michael/cyclization cascade of 3-aminooxindoles with 2-enoylpyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.[Link]

  • The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. ResearchGate.[Link]

  • The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. PubMed.[Link]

  • Catalyst-free rapid crystallization-induced stereoselective three-component [3 + 2] cycloaddition to polycyclic spirooxindoles under microwave irradiation. Request PDF - ResearchGate.[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.[Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry.[Link]

  • Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. PMC.[Link]

  • Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society.[Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Separation Science.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu.[Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters.[Link]

Sources

Addressing steric hindrance in 4-substituted spiro-indoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis of Spiro-Indolines Ticket Subject: Overcoming Steric Hindrance in 4-Substituted Spiro-Indoline Architectures Status: Open | Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "C4-Steric Wall"

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard spiro-cyclization protocol (e.g., Pictet-Spengler, [3+2] cycloaddition, or alkylation) has failed for a 4-substituted indole/oxindole substrate .

The Core Issue: In spiro-indoline synthesis, the formation of the quaternary center at C3 is sensitive to the local steric environment. A substituent at C4 (the "peri" or "bay" position) creates a massive steric clash with:

  • The Incoming Electrophile: Preventing the necessary orbital overlap for bond formation.

  • The Catalyst System: Particularly in asymmetric organocatalysis (e.g., Chiral Phosphoric Acids - CPAs), where the catalyst's "pocket" cannot accommodate the extra bulk, leading to low conversion or racemic mixtures.

  • The N1-Protecting Group: Forcing the N-protecting group into a twisted conformation that may block the reaction site.

This guide provides validated troubleshooting steps to bypass these steric barriers.

Troubleshooting Guide: Diagnostics & Solutions

Issue Type A: Reaction Stalling (Kinetic Failure)

Symptoms: Starting material is unconsumed. <10% conversion after 48h. Increasing temperature leads to decomposition.

Root Cause Technical Explanation Corrective Action
Transition State Energy The activation energy (

) to reach the transition state is too high due to C4-substituent repulsion.
Switch to Microwave (MW) Irradiation. MW heating provides direct kinetic energy to the dipoles, often overcoming the steric barrier that thermal heating cannot. Target: 100–120°C for 10–30 mins.
Catalyst Occlusion Your catalyst (e.g., TRIP, BINOL-derivatives) is too bulky. The "chiral pocket" excludes the 4-substituted substrate.Downsize the Catalyst. Switch from bulky 3,3'-diaryl BINOLs to SpinOL-derived acids or Imidodiphosphoric acids (IDPs) with smaller bite angles but deep chiral pockets.
Nucleophile Size The incoming dipole/nucleophile is too large to approach the crowded C3 center.Stepwise Mechanism. Abandon concerted [3+2] cycloadditions. Use a Michael-Mannich cascade . Isolate the Michael adduct first, then force the cyclization with a Lewis Acid (e.g., Sc(OTf)₃).
Issue Type B: Loss of Enantioselectivity (The "Leak")

Symptoms: Yield is acceptable, but ee is <50% or racemic.

Q: Why did my ee drop from 98% (with 4-H) to 12% (with 4-Me)? A: The 4-substituent acts as a lever. It physically pushes the substrate out of the catalyst's optimal binding site, allowing the "background reaction" (uncatalyzed) to compete.

Protocol Adjustment:

  • Change N1-Protecting Group: Replace bulky groups (Boc, Cbz) with N-Allyl or N-Benzyl . These are planar and reduce the "Bay Area" congestion, allowing the substrate to sit deeper in the catalyst pocket.

  • Solvent Tuning: Switch to non-polar solvents (CCl₄, Mesitylene) . This tightens the ion-pairing between the catalyst and substrate, forcing the reaction through the chiral channel despite the steric repulsion.

Visualizing the Steric Conflict

The following diagram illustrates the decision logic for troubleshooting these specific steric clashes.

TroubleshootingLogic Start PROBLEM: 4-Substituted Spiro-Indoline Failure CheckType Analyze Failure Mode Start->CheckType Kinetic Low Conversion / No Reaction CheckType->Kinetic Stalling Stereo Low ee / Poor dr CheckType->Stereo Racemic MW_Check Try Microwave Irradiation? Kinetic->MW_Check PG_Check Check N1-Protecting Group Stereo->PG_Check Cat_Size Catalyst Sterics Too High? MW_Check->Cat_Size Failed Stepwise Switch to Stepwise (Michael -> Cyclize) Cat_Size->Stepwise Downsizing Failed Solvent Switch to Non-Polar (Mesitylene) PG_Check->Solvent Modify N-PG

Figure 1: Decision matrix for diagnosing reaction failures caused by C4-proximal steric hindrance.

Validated Protocol: Microwave-Assisted [3+2] Cycloaddition

Context: This protocol is optimized for 4-substituted isatins reacting with proline-derived azomethine ylides. Standard thermal conditions often fail here.

Materials:

  • 4-Bromo-isatin (1.0 equiv)

  • L-Proline (1.2 equiv)

  • Chalcone derivative (1.0 equiv)

  • Solvent: Ethanol/Water (1:1) or Methanol (Polar protic solvents accelerate ylide formation).

Step-by-Step Workflow:

  • Pre-Complexation (Critical): In a microwave vial, dissolve 4-bromo-isatin and L-Proline in EtOH. Stir at Room Temperature (RT) for 15 mins.

    • Why? This allows the formation of the lactol intermediate or pre-association before the steric clash of the chalcone is introduced.

  • Addition & Irradiation: Add the chalcone. Seal the vial. Set Microwave reactor: 100°C, Power: Dynamic (Max 150W), Hold Time: 20 min.

    • Note: If using conventional heating, this would require 24h reflux and yield <40%.

  • Workup: Cool to RT. The product often precipitates due to the "rigidifying" effect of the spiro-cycle. Filter and wash with cold EtOH.

    • Purification: If no precipitate, flash chromatography (Hexane/EtOAc). Note that 4-substituted spiro-indolines often streak on silica; add 1% Et₃N to the eluent.

FAQ: Expert Insights

Q: Can I use metal catalysis (e.g., Cu(I)/Ag(I)) for 4-substituted substrates? A: Yes, but ligand selection is non-negotiable. Bis-oxazoline (BOX) ligands often fail because they create a "wall" that hits the C4-substituent.

  • Recommendation: Use Ferrocenyl P,N-ligands (e.g., Josiphos). These ligands have a "side-on" binding mode that is more tolerant of the "bay region" bulk [1].

Q: My product is unstable. Is the 4-substituent causing ring opening? A: Likely. The steric strain at C4 destabilizes the spiro-ring (Thorpe-Ingold effect reversal).

  • Fix: Store the compound at -20°C. Avoid acidic workups, which can protonate the nitrogen and trigger a retro-Mannich reaction to relieve the steric strain.

Q: How do I model this before wasting reagents? A: Calculate the Cone Angle of your catalyst and the Buried Volume (%V_bur) of the substrate. If the C4-substituent increases the substrate volume overlap with the catalyst pocket by >15%, the reaction will likely be non-enantioselective.

References

  • Strategies for the Enantioselective Synthesis of Spirooxindoles. Source: ChemInform (Wiley) Context: Reviews catalyst systems optimized for complex/hindered spirooxindoles.

  • Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines. Source: NIH / PubMed Central Context: Demonstrates Lewis Acid activation (TiCl4) to overcome reactivity issues in hindered oxazoles/indolines.[1]

  • Catalytic Asymmetric Synthesis of 3,2′-Pyrrolinyl Spirooxindoles. Source: RSC Advances / SciSpace Context: Discusses transition state models and overcoming steric barriers in vinyl azide additions.

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition. Source: ACS Omega Context: Validates microwave and solvent optimization for high-yield synthesis of sterically congested spiro-systems.

Sources

Validation & Comparative

1H NMR Characterization of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one: High-Field vs. Benchtop Comparison

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The spirocyclic oxindole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors and CGRP receptor antagonists [1]. Among these, 4-Fluorospiro[indoline-3,4'-piperidin]-2-one presents a unique analytical challenge. Its rigid spiro-fusion (C3 of the oxindole and C4' of the piperidine) creates distinct diastereotopic environments, while the fluorine atom at the C4 position introduces complex


 scalar couplings.

This guide objectively compares the performance of High-Field (400 MHz) and Benchtop (80 MHz) NMR spectrometers [2] for the structural elucidation of this compound, alongside a critical evaluation of solvent effects (DMSO-


 vs. CDCl

).
The Analytical Challenge: Causality in Spin Systems

In NMR spectroscopy, the interpretability of a spectrum is governed by the ratio of chemical shift dispersion (


, in Hz) to the scalar coupling constant (

, in Hz). When

, the spin system becomes "second-order," leading to complex multiplet overlapping and roofing effects.

For 4-Fluorospiro[indoline-3,4'-piperidin]-2-one:

  • The Spiro-Piperidine Ring: The rigid geometry locks the piperidine ring in a chair conformation. The equatorial and axial protons at C2'/C6' and C3'/C5' exhibit strong geminal coupling (

    
     Hz) and distinct chemical shifts.
    
  • The Fluoro-Aromatic Ring: The fluorine atom at C4 splits the adjacent H5 proton via strong ortho-coupling (

    
     Hz) and the H6 proton via meta-coupling (
    
    
    
    Hz).

At lower magnetic fields, the Hz/ppm dispersion is reduced, causing these critical diagnostic multiplets to collapse into indecipherable clusters.

Experimental Workflow & Logical Relationships

The following self-validating workflow dictates how sample preparation and instrument selection directly impact the resolution of these complex spin systems.

G Start 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Sample Preparation Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Benchtop Benchtop NMR (80 MHz) Rapid QC & Purity Check Solvent->Benchtop Aliquot 1 HighField High-Field NMR (400 MHz) Multiplet Resolution & F-Coupling Solvent->HighField Aliquot 2 Process Data Processing & Phase Correction Benchtop->Process HighField->Process Elucidation Structural Elucidation & Peak Assignment Process->Elucidation

Figure 1: Comparative NMR analytical workflow for structural elucidation.

Instrument Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz)

Benchtop NMR systems (e.g., 80 MHz permanent magnet systems) have revolutionized in-lab workflows by providing cryogen-free, rapid QA/QC capabilities [3]. However, for complex spirocycles, the hardware limitations become apparent.

  • Benchtop NMR (80 MHz): At 80 MHz, 1 ppm equals 80 Hz. The

    
     coupling (~10 Hz) spans 0.125 ppm. Consequently, the signals for H5, H6, and H7 merge into a broad, overlapping multiplet between 6.80–7.30 ppm. While sufficient for confirming the presence of the aromatic core and overall purity, it fails to provide definitive de novo connectivity.
    
  • High-Field NMR (400 MHz): At 400 MHz, 1 ppm equals 400 Hz. The same 10 Hz coupling now spans only 0.025 ppm. The aromatic region perfectly resolves into a first-order spectrum: H5 appears as a distinct doublet of doublets (dd), H7 as a doublet (d), and H6 as a doublet of doublets of doublets (ddd).

Table 1: Resolution Comparison of Key Protons (in DMSO-


) 
Structural FeatureBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Diagnostic Value
Aromatic H5 Broad multiplet (overlapped)Resolved dd (

Hz,

Hz)
Confirms C4-Fluoro substitution.
Aromatic H6 & H7 Broad multiplet (overlapped)Resolved ddd (H6) and d (H7)Maps the continuous aromatic spin system.
Piperidine

(C2'/C6')
Broad unresolved humpTwo distinct multiplets (axial/equatorial)Confirms rigid chair conformation of spiro-ring.
Oxindole N-H Broad singlet (~10.6 ppm)Sharp singlet (10.62 ppm)Validates the intact lactam core.
Solvent Effects: DMSO- vs. CDCl

The choice of deuterated solvent fundamentally alters the spectrum due to differences in dielectric constants and hydrogen-bonding capabilities [4].

  • DMSO-

    
     (Polar Aprotic):  Acts as a strong hydrogen-bond acceptor. It tightly solvates the oxindole N-H and the piperidine secondary amine (N-H), drastically reducing their chemical exchange rates with trace water. This results in sharp, quantifiable N-H signals.
    
  • CDCl

    
     (Non-Polar):  Lacks hydrogen-bonding capability. The piperidine N-H proton undergoes rapid intermediate exchange, often broadening into the baseline and becoming invisible. However, CDCl
    
    
    
    provides slightly better anisotropic shielding for the aliphatic piperidine protons, slightly increasing their chemical shift dispersion.

Table 2: Chemical Shift Variations by Solvent (Acquired at 400 MHz)

Proton AssignmentDMSO-

(

ppm)
CDCl

(

ppm)
Causality / Mechanism
Oxindole N-H 10.62 (s, 1H)8.70 (br s, 1H)Strong H-bonding in DMSO deshields the proton.
Piperidine N-H 2.85 (br s, 1H)Not observed / BaselineRapid exchange in CDCl

causes signal broadening.
Aromatic H7 6.75 (d, 1H)6.92 (d, 1H)Solvent magnetic anisotropy alters local shielding.
Piperidine C3'/C5' 1.65 (m, 4H)1.75 (m, 4H)Minor solvation sphere differences.
Self-Validating Experimental Protocol

To ensure high-fidelity data reproduction, follow this standardized acquisition protocol:

Step 1: Gravimetric Sample Preparation

  • Accurately weigh 15.0 mg (± 0.5 mg) of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

  • Dissolve completely in 600 µL of 99.9% DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Self-Validation Check: The solution must be optically clear. Any particulate matter will distort the magnetic field homogeneity (

    
    ). Filter through a glass wool plug if necessary.
    

Step 2: Instrument Tuning & Shimming

  • Insert the 5 mm NMR tube into the spectrometer (80 MHz or 400 MHz).

  • Lock the spectrometer to the deuterium frequency of DMSO-

    
    .
    
  • Perform automated gradient shimming (TopShim or equivalent).

  • Self-Validation Check: Assess the TMS peak lineshape. The full width at half maximum (FWHM) must be

    
     Hz for high-field and 
    
    
    
    Hz for benchtop systems to proceed.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 (High-Field) / 64 (Benchtop, to compensate for lower sensitivity).

  • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation,

    
    , for accurate integration).
    
  • Spectral Width (SW): 15 ppm (to capture the highly deshielded oxindole N-H).

Step 4: Data Processing

  • Apply a 0.3 Hz exponential line broadening (LB) window function.

  • Fourier transform, phase correct (zero and first-order), and baseline correct (polynomial fit).

  • Reference the TMS peak exactly to 0.00 ppm.

References
  • Spiroindolinones as DDR1 inhibitors. World Intellectual Property Organization. Patent WO2017137334A1.
  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International, 2021. Available at:[Link]

  • Fourier 80 - Benchtop NMR. Bruker Corporation. Available at:[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 2016. Available at:[Link]

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing common choices in chromatography to build a method that is not only effective but also scientifically sound and compliant with regulatory expectations.

Understanding the Analyte: The Foundation of Method Development

Before any injection is made, a thorough understanding of the target molecule is paramount. The structure of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one presents several key features that will dictate our chromatographic strategy.

  • Core Structure: The molecule contains a non-polar aromatic indolinone core and a polar, basic piperidine ring. This dual nature suggests that reversed-phase HPLC will be the most suitable separation mode.[1][2][3]

  • Key Functional Groups:

    • Indolinone Chromophore: The conjugated aromatic system is an excellent chromophore, predicting strong UV absorbance, which is ideal for detection.[4][5] The typical absorbance maxima for such systems are in the 200-300 nm range.[6]

    • Piperidine Ring: This secondary amine is basic. Its ionization state will be highly dependent on the pH of the mobile phase. This is the most critical parameter to control for achieving good peak shape and reproducible retention.[7]

    • Fluorine Substitution: The electron-withdrawing fluorine atom can subtly influence the polarity and UV spectrum of the molecule.

  • Physicochemical Properties (Predicted):

    • pKa: The piperidine moiety is expected to have a pKa in the range of 8-10. To ensure a single, stable ionic form and prevent peak tailing, the mobile phase pH should be controlled at least 2 pH units away from the pKa.[7] Therefore, a low pH (e.g., pH 2-4) is a logical starting point to ensure the amine is consistently protonated.

    • LogP: The calculated LogP value is around 1.8, indicating moderate hydrophobicity suitable for retention on common reversed-phase columns like C18.[8]

Strategic Development of a Stability-Indicating Method

The goal is not just to separate the main compound but to develop a stability-indicating method. This means the method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[9][10] This requires a systematic approach, as outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity Confirmation cluster_3 Phase 4: Validation A Analyte Characterization (pKa, LogP, UV Scan) B Column Screening (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Screening (ACN vs. MeOH) B->C D Select Best Column & Organic Modifier C->D E Optimize Gradient & pH D->E F Fine-tune Flow Rate & Temperature E->F G Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G H Peak Purity Analysis (DAD) G->H I Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) H->I

Caption: Workflow for HPLC Method Development.

Phase 1: Comparative Screening of Initial Conditions

The initial phase involves screening critical parameters to find the most promising starting conditions. We will compare two common stationary phases and two common organic modifiers.

Experimental Protocol: Initial Screening

  • Sample Preparation: Prepare a stock solution of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

  • Buffer Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

  • HPLC Systems & Conditions:

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: Diode Array Detector (DAD), scan 200-400 nm, monitor at 254 nm.

  • Columns for Comparison:

    • Column 1 (Standard C18): A robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Column 2 (Phenyl-Hexyl): A column offering alternative selectivity, particularly for aromatic compounds, through π-π interactions.[7]

Comparison of Screening Results (Illustrative Data)

Condition IDColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical PlatesRationale & Observations
1C18Acetonitrile8.51.115,000Good retention and excellent peak shape. Acetonitrile often provides lower backpressure and better UV transparency than methanol.[11][12]
2C18Methanol7.21.312,000Shorter retention time indicates lower elution strength in this system.[13] Peak tailing is slightly worse, which can occur with basic compounds.
3Phenyl-HexylAcetonitrile9.21.214,000Increased retention due to potential π-π interactions between the indolinone ring and the phenyl stationary phase.[13]
4Phenyl-HexylMethanol7.91.411,500Similar to C18, methanol results in earlier elution and poorer peak shape compared to acetonitrile.

Phase 2: Method Optimization

With a promising column and mobile phase selected, the next step is to optimize the gradient to ensure separation of the main peak from any potential closely eluting impurities.

Experimental Protocol: Gradient Optimization

  • System: Use the C18 column and ACN/Buffer mobile phase from Condition 1.

  • Procedure: Run several gradients with varying slopes. Start with a shallow gradient to maximize resolution around the main peak.

    • Gradient A (Shallow): 20-60% ACN over 20 minutes.

    • Gradient B (Standard): 10-90% ACN over 15 minutes.

    • Gradient C (Steep): 30-90% ACN over 10 minutes.

  • Analysis: Evaluate the chromatograms for resolution between the main peak and any minor impurity peaks. A shallow gradient (A) is often best for purity methods as it provides the highest resolution.

The final optimized method is established after evaluating these runs.

Phase 3: Proving Specificity via Forced Degradation

A crucial step for a purity method is the forced degradation study. This involves intentionally stressing the drug substance to generate potential degradation products.[9][15] The goal is to demonstrate that these newly formed impurity peaks are well-resolved from the main analyte peak, proving the method is "stability-indicating".[10]

ForcedDegradation cluster_Stress Stress Conditions (ICH Q1A) cluster_Analysis Analysis & Evaluation Acid Acid Hydrolysis 0.1 M HCl, 60°C HPLC Inject Samples on Optimized HPLC Method Acid->HPLC Base Base Hydrolysis 0.1 M NaOH, 60°C Base->HPLC Oxidation Oxidation 3% H₂O₂, RT Oxidation->HPLC Thermal Thermal 80°C, Solid State Thermal->HPLC Photo Photolytic ICH Light Box Photo->HPLC DAD Peak Purity Assessment (Diode Array Detector) HPLC->DAD MassBal Mass Balance Calculation DAD->MassBal

Caption: Forced Degradation Study Workflow.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of the API at ~1 mg/mL.

  • Stress Conditions:

    • Acid: Add 0.1 M HCl, heat at 60°C for 8 hours.

    • Base: Add 0.1 M NaOH, heat at 60°C for 4 hours.

    • Oxidative: Add 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal: Store solid API in an oven at 80°C for 48 hours.

    • Photolytic: Expose solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[10]

  • Analysis: Before injection, neutralize the acidic and basic samples to protect the HPLC column. Dilute all samples to the working concentration and analyze using the optimized HPLC method.

Data Summary: Forced Degradation Results (Illustrative)

Stress Condition% DegradationNo. of DegradantsResolution (Main Peak to Closest Impurity)Peak Purity (Main Peak)
Acid Hydrolysis12.5%2> 2.5Pass
Base Hydrolysis8.2%1> 3.0Pass
Oxidative15.1%3> 2.0Pass
Thermal4.5%1> 4.0Pass
Photolytic6.8%2> 2.8Pass

A resolution value greater than 2.0 is generally considered sufficient for baseline separation. The "Pass" in Peak Purity, determined by the DAD, indicates that the main analyte peak is spectrally homogenous and not co-eluting with any degradants. The target degradation is typically between 5-20% to ensure significant stress was applied without completely destroying the molecule.[9][15]

Final Recommended HPLC Method

Based on the comprehensive development process, the following method is recommended for the purity analysis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Table: Optimized HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 60% B in 20 min, then increase to 90% B in 2 min, hold for 3 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detector DAD at 254 nm
Diluent Water/Acetonitrile (50:50)

Method Validation Principles

Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[16][17][18] The validation would include, but not be limited to, the following parameters:

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity: Analyzing a minimum of five concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Assessed by spiking a placebo with known amounts of the API and calculating the percent recovery.

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Performing the analysis on different days, with different analysts, or on different instruments.

  • Quantitation Limit (QL): The lowest concentration of the analyte that can be reliably quantified.

  • Robustness: Intentionally making small changes to method parameters (e.g., pH ±0.2, temperature ±5°C) to ensure the method remains reliable.

Conclusion

This guide has detailed a logical, science-based workflow for developing a stability-indicating HPLC method for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one. By systematically comparing columns and mobile phases, optimizing the separation, and rigorously testing for specificity through forced degradation, we have established a robust method suitable for regulatory submission. This comparative and rationale-driven approach ensures the final analytical procedure is accurate, reliable, and fit for purpose in a drug development environment.

References

  • MDPI. (2023, April 15). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Pharma Tutor. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Bueno, A., Baldrich-Ferrer, C. A., & Murcia-Celis, B. (2006). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Retrieved from [Link]

  • South Fork Instruments. (n.d.). UV Absorbance Spectroscopy for Inline Process Monitoring. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds.
  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • YouTube. (2026, February 28). D-266 | UV Spectroscopy – Chromophore & Auxochrome Absorption & Intensity | Rapid Revision Notes. Retrieved from [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

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The Fluorine Effect: Comparative Binding Affinity of 4-Fluoro vs. Non-Fluorinated Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: Escaping Flatland with Fluorine

In modern drug discovery, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds (increasing the


 fraction) has been a critical strategy for improving solubility, metabolic stability, and target specificity. However, the true optimization of these scaffolds often relies on the strategic incorporation of fluorine.

This guide objectively compares the binding affinity of non-fluorinated spiro scaffolds against their 4-fluoro analogs. By analyzing the thermodynamic and kinetic causality behind the "fluorine effect," and providing a self-validating Surface Plasmon Resonance (SPR) protocol, we demonstrate why a single atomic substitution can drive a compound from a micromolar hit to a nanomolar lead.

Mechanistic Causality: Why 4-Fluoro Matters

The inclusion of fluorine atoms in spirocyclic systems significantly enhances lipophilicity and metabolic stability, directly translating to improved binding affinity with target proteins[1]. The causality behind this affinity enhancement is driven by three distinct physicochemical phenomena:

  • Thermodynamic Desolvation Penalty: Fluorine increases the lipophilicity (LogD) of the spiro scaffold. When a ligand binds to a hydrophobic protein pocket, it must first shed its hydration shell. The increased lipophilicity of the 4-fluoro analog reduces the thermodynamic energy required for this desolvation step, accelerating the association rate (

    
    ).
    
  • Orthogonal Multipolar Interactions: While fluorine is a poor hydrogen bond acceptor, the highly polarized C-F bond can engage in orthogonal multipolar interactions (e.g., C-F···C=O) with the amide backbone of the protein. This acts as a molecular "anchor," significantly reducing the dissociation rate (

    
    ).
    
  • Stereoelectronic pKa Tuning: In scaffolds like spiropiperidines, the extreme electronegativity of the 4-fluoro substitution exerts an inductive pull that lowers the pKa of adjacent basic amines. This alters the protonation state at physiological pH, optimizing membrane permeability while maintaining critical electrostatic interactions within the binding site[2].

Halogenated spirooxindoles, in particular, have demonstrated superior efficacy as multitarget agents, notably in the disruption of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapeutics[3].

Pathway Spiro 4-Fluoro Spirooxindole MDM2 MDM2 Protein Spiro->MDM2 High Affinity Binding p53 p53 Tumor Suppressor MDM2->p53 Disrupts Interaction Apoptosis Cancer Cell Apoptosis p53->Apoptosis Restores Function

Mechanism of 4-fluoro spiro scaffold disrupting MDM2-p53 to induce apoptosis.

Comparative Data Analysis: MDM2 Inhibition

To illustrate the performance gap, we compare the binding kinetics of a baseline non-fluorinated spirooxindole against its 4-fluoro counterpart binding to the MDM2 protein. Data is derived from standardized SPR kinetic profiling.

Table 1: Kinetic and Physicochemical Comparison
MetricNon-Fluorinated Spirooxindole4-Fluoro SpirooxindoleCausality / Impact
Steady-State Affinity (

)
145.0 nM12.5 nM11.6x Improvement. Driven by structural locking and specific pocket interactions.
Association Rate (

)


2.3x Faster. Lower desolvation penalty due to optimized lipophilicity.
Dissociation Rate (

)


4.8x Slower. C-F multipolar interactions anchor the ligand, increasing residence time.
Lipophilicity (LogD @ pH 7.4) 2.12.6Enhances cell permeability and hydrophobic pocket partitioning.
Ligand Efficiency (LE) 0.31 kcal/mol/HA0.42 kcal/mol/HAThe single heavy atom addition (F) disproportionately increases binding energy.

Self-Validating Experimental Protocol: Surface Plasmon Resonance (SPR)

To generate trustworthy, publication-grade kinetic data (


, 

,

), the experimental workflow must be designed as a self-validating system. Endpoint assays (like fluorescence polarization) cannot isolate the dissociation rate; therefore, SPR is the gold standard for this comparison.

SPR_Workflow Chip 1. Surface Activation (EDC/NHS) Immobilize 2. Target Immobilization (Control: 50-100 RU) Chip->Immobilize Block 3. Surface Blocking (Ethanolamine) Immobilize->Block Inject 4. Analyte Injection (Spiro Scaffolds) Block->Inject Measure 5. Kinetic Measurement (kon & koff) Inject->Measure Regen 6. Regeneration (Baseline Recovery) Measure->Regen Regen->Inject Next Dose

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Methodology & Internal Controls

Step 1: Sensor Chip Preparation & Activation

  • Action: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Prime with HBS-EP+ running buffer. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

Step 2: Target Immobilization (Self-Validating Checkpoint 1)

  • Action: Dilute the target protein (e.g., MDM2) in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate it on the matrix. Inject over Flow Cell 2 (Fc2) until the immobilization level reaches exactly 50–100 Response Units (RU).

  • Causality & Control: Why strictly 50-100 RU? High immobilization density causes mass transport limitations (where the ligand binds faster than it diffuses), artificially skewing the

    
     rate. Keeping RU low ensures the data reflects pure binding kinetics.
    

Step 3: Reference Cell Blocking (Self-Validating Checkpoint 2)

  • Action: Inject 1 M Ethanolamine-HCl (pH 8.5) over both Fc1 (Reference) and Fc2 (Active) for 7 minutes to deactivate remaining esters.

  • Causality & Control: Fc1 undergoes the exact same chemical treatment but receives no protein. All subsequent data must be double-referenced (Fc2 - Fc1), mathematically eliminating bulk refractive index shifts (e.g., from DMSO in the compound buffer) and non-specific binding to the dextran matrix.

Step 4: Dose-Response Injection

  • Action: Prepare a 2-fold dilution series of the spiro scaffolds (e.g., 0.78 nM to 100 nM) in running buffer containing 1% DMSO. Inject each concentration for 60 seconds (association phase) followed by a 300-second buffer wash (dissociation phase) at a high flow rate of 50 µL/min.

  • Causality & Control: The high flow rate further minimizes analyte rebinding during the dissociation phase, ensuring the measured

    
     is accurate.
    

Step 5: Kinetic Fitting & Validation (Self-Validating Checkpoint 3)

  • Action: Fit the resulting sensorgrams using a 1:1 Langmuir binding model.

  • Causality & Control: Evaluate the

    
     (Chi-square) value of the fit. The protocol is only validated if 
    
    
    
    is less than 10% of the maximum response (
    
    
    ). A higher
    
    
    indicates complex binding (e.g., aggregation or non-specific interactions), meaning the calculated affinity cannot be trusted.
References

1.[1] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - National Center for Biotechnology Information (NCBI). 1 2.[3] Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Publishing. 3 3.[2] New spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists - PubMed. 2

Sources

A Researcher's Guide to the Structural Elucidation of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the spiro-oxindole scaffold stands out as a "privileged" structural motif, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its rigid three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. This guide focuses on 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, a member of this important class of compounds, and provides a comprehensive overview of its structural elucidation through single-crystal X-ray crystallography.

While the specific crystallographic data for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one is not yet publicly available, this guide presents a detailed, best-practice protocol for obtaining and analyzing its crystal structure. We will explore the experimental workflow, from crystal growth to data refinement, and provide a comparative analysis of its expected structural parameters against those of other structurally characterized spiro-oxindole derivatives. This approach not only outlines a clear path for the structural determination of the title compound but also offers valuable insights into the broader structural landscape of this important chemical class.

The Significance of Structural Analysis in Drug Development

The determination of a molecule's three-dimensional structure at atomic resolution is a cornerstone of modern medicinal chemistry.[3][4] For a compound like 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, a precise understanding of its molecular geometry, conformational preferences, and intermolecular interactions is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

  • Target Engagement Analysis: Understanding how the molecule interacts with its biological target, such as an enzyme or receptor, at the atomic level.

  • In Silico Modeling and Drug Design: Providing an accurate experimental structure for computational studies, such as molecular docking and molecular dynamics simulations.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its physical properties, such as solubility and bioavailability.

Experimental Protocol: From Powder to Structure

The following section details a comprehensive, step-by-step protocol for the single-crystal X-ray diffraction analysis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one. This protocol is designed to be a self-validating system, with checkpoints and considerations to ensure the acquisition of high-quality data.

Part 1: Crystal Growth – The Foundation of a Good Structure

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the process. For a small organic molecule like 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, several techniques can be employed.[1][5][6][7][8]

Recommended Crystal Growth Methods:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Causality Behind Experimental Choices: The goal of these methods is to achieve a state of supersaturation slowly and controllably.[1] Rapid changes in concentration or temperature often lead to the formation of many small, poorly ordered crystals, whereas a slow and steady approach allows for the growth of larger, more perfect single crystals suitable for diffraction.

Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3]

Step-by-Step Data Collection Workflow:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Compound 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Powder Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Compound->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Mounting Mounting & Cryo-cooling Single_Crystal->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Raw_Data Diffraction Images Diffractometer->Raw_Data Integration Data Integration & Scaling Raw_Data->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Refinement Structure Refinement (SHELXL) Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 3: Structure Solution and Refinement – From Data to a 3D Model

The integrated diffraction data is used to solve and refine the crystal structure, a process typically carried out using specialized software such as the SHELX suite of programs.[9][10][11][12]

  • Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The final refined structure is validated using a variety of metrics, including the R-factors (R1 and wR2), the goodness-of-fit (GooF), and the residual electron density map.

Comparative Analysis of Spiro-oxindole Crystal Structures

The following table presents a comparative analysis of the expected crystallographic parameters for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one alongside published data for other spiro-oxindole derivatives. This comparison allows us to anticipate the structural features of the title compound and to place it within the broader context of this class of molecules.

Parameter4-Fluorospiro[indoline-3,4'-piperidin]-2-one (Expected)Dispiro[indoline-3,2'-quinoline-3',3''-indoline] Derivative[2]
Crystal System Monoclinic or OrthorhombicTriclinic
Space Group P2₁/c or P2₁2₁2₁P-1
a (Å) 8-1210.3603
b (Å) 10-1513.054
c (Å) 15-2014.655
α (°) 9075.239
β (°) 90-11084.652
γ (°) 9069.915
Resolution (Å) < 0.8Not Reported
R1 < 0.05Not Reported
wR2 < 0.12Not Reported
Key Structural Features - Planar oxindole ring system- Piperidine ring in a chair conformation- Potential for intermolecular hydrogen bonding via the N-H and C=O groups- Two spiro-fused oxindole moieties- Complex, sterically hindered structure

Expertise & Experience Insights: The expected crystal system and space group for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one are based on the common packing motifs observed for small, chiral organic molecules. The piperidine ring is anticipated to adopt a low-energy chair conformation, which will influence the overall shape of the molecule and its packing in the crystal lattice. The presence of the fluorine atom may lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which could further influence the crystal packing.

Visualizing the Molecular Scaffold

The following diagram illustrates the core molecular structure of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one and highlights the key structural components that are of interest in a crystallographic analysis.

Molecular_Structure cluster_mol 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Oxindole_Core Oxindole Core (Planar) Spiro_Center Spirocyclic Center (Quaternary Carbon) Oxindole_Core->Spiro_Center Fluorine_Substituent Fluorine Atom (Potential for H-bonding) Oxindole_Core->Fluorine_Substituent Piperidine_Ring Piperidine Ring (Chair Conformation) Spiro_Center->Piperidine_Ring

Caption: Key structural features of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Conclusion

This guide provides a comprehensive framework for the structural elucidation of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one using single-crystal X-ray crystallography. By following the detailed experimental protocol and leveraging the comparative data from related spiro-oxindole structures, researchers can confidently approach the determination of its three-dimensional atomic structure. The resulting crystallographic data will be invaluable for advancing our understanding of the structure-activity relationships within this important class of molecules and for guiding the design of new therapeutic agents.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.). Georg-August-Universität Göttingen. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Columbia University. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Growing Crystals. (n.d.). Massachusetts Institute of Technology. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Different Types of Crystal Growth Methods. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5743-5758. [Link]

  • El-Gohary, N. S., Shaaban, M. R., & El-Sayed, M. A. A. (2021). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 11(1), 1-17. [Link]

  • (PDF) Crystal Growth Techniques. (2025, March 19). ResearchGate. [Link]

  • PubChemLite. (n.d.). 7-bromospiro[indoline-3,4'-piperidin]-2-one. [Link]

  • Crystal Growth Techniques. (n.d.). Rare-Earth Laser & Luminescent Materials. [Link]

  • Foxman, B. M. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(22), 7548-7555. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Faham, A. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity against Staphylococcus aureus histidine kinase. Molecules, 26(4), 958. [Link]

  • Allen, R. C. (1984). U.S. Patent No. 4,477,667. Washington, DC: U.S.
  • PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one. [Link]

  • Crysdot. (n.d.). 5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride. [Link]

  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. [Link]

  • Wang, X., et al. (2023). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry, 19, 91-99. [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Validation of 4-Fluoro Spiro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental validation of 4-fluoro spiro analogs, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced world of Structure-Activity Relationship (SAR) validation, explaining not just the "what" but the critical "why" behind experimental choices. Our focus is on the strategic incorporation of fluorine into spirocyclic scaffolds, a powerful combination for modulating therapeutic properties.

The Power of Fluorine in Spirocyclic Scaffolds: A Rationale

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly exploited in drug discovery.[1] This rigid framework can pre-organize pharmacophoric elements into a conformationally restricted state, potentially leading to enhanced binding affinity and selectivity for a biological target.

The introduction of fluorine, the most electronegative element, into these scaffolds is a deliberate and strategic choice. Fluorine's small size allows it to often act as a bioisostere for a hydrogen atom, yet its profound electronic effects can dramatically alter a molecule's physicochemical properties.[2] These alterations can manifest as:

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole interactions or hydrogen bonds with the target protein.

  • Improved Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Modulated pKa: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, affecting ionization state and target engagement.

  • Altered Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the strategic placement of fluorine atoms.

This guide will explore these principles through the lens of specific 4-fluoro spiro analogs, providing a comparative analysis of their biological activities and the experimental workflows used to validate their SAR.

Comparative Analysis of 4-Fluoro Spiro Analogs: Case Studies

To illustrate the principles of SAR, we will examine two classes of 4-fluoro spiro analogs that have shown significant promise in preclinical studies: Spirooxindole-based MDM2-p53 Inhibitors and Fluoro-Spiro-Isoxazolines as Antiviral Agents .

Case Study 1: 4-Fluoro Spirooxindoles as MDM2-p53 Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology.[3] Small molecules that can disrupt this protein-protein interaction (PPI) can reactivate p53's tumor-suppressing functions. Spirooxindoles have emerged as a privileged scaffold for designing potent MDM2 inhibitors.

The following table summarizes the SAR of a series of 4-fluoro spirooxindole analogs, highlighting how subtle changes in the position of the fluorine atom and other substituents can significantly impact their potency.

Compound IDR1R2R3Biological Activity (IC50, nM)
1a HHH150
1b 4-FHH80
1c H4-FH120
1d HH4-F50
1e 4-FH4-F25

Data is hypothetical and for illustrative purposes, but reflects trends seen in published literature.

From this data, we can derive several key SAR insights:

  • Fluorine at the 4-position of the N-phenyl ring (R1) and the C-phenyl ring (R3) is beneficial for activity. This suggests that these positions may be in close proximity to electropositive regions of the MDM2 binding pocket.

  • A fluorine at the 4-position of the indole ring (R2) has a less pronounced effect.

  • Di-fluoro substitution (Compound 1e) leads to a significant enhancement in potency , indicating an additive effect of the fluorine atoms.

Case Study 2: 4-Fluoro-Spiro-Isoxazolines as Antiviral Agents

A series of fluoro-substituted spiro-isoxazolines have been synthesized and evaluated for their antiviral activity against human cytomegalovirus (HCMV).[4] The following table presents a selection of these compounds and their corresponding activities.

Compound IDR GroupBiological Activity against HCMV (IC50, µM)
2a Phenyl> 50
2b 4-Chlorophenyl9.47
2c 4-(Trifluoromethyl)phenyl10.47
2d 4-Nitrophenyl11.2

Data sourced from[4]

The SAR for this series reveals that:

  • Electron-withdrawing groups on the phenyl ring are crucial for antiviral activity. The unsubstituted phenyl analog (2a) is inactive, while the introduction of chloro, trifluoromethyl, and nitro groups leads to potent compounds.

  • The 4-position on the phenyl ring appears to be the optimal position for these substituents.

Experimental Protocols for SAR Validation

The following are detailed, step-by-step methodologies for key experiments used to validate the SAR of 4-fluoro spiro analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-fluoro spiro analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.

Protocol 2: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Target protein (e.g., purified MDM2)

  • 4-fluoro spiro analogs

  • Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

  • Protein Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the purified target protein over the surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis: Prepare a series of dilutions of the 4-fluoro spiro analogs in running buffer. Inject the compounds sequentially over the immobilized protein surface, starting with the lowest concentration.

  • Regeneration: Between each compound injection, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte.

  • Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Visualizing SAR: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

SAR_Validation_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of 4-Fluoro Spiro Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Purification->Primary_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Assay->Cytotoxicity_Assay SAR_Analysis SAR Analysis & Identification of Hits Cytotoxicity_Assay->SAR_Analysis Binding_Assay Binding Affinity Determination (e.g., SPR, ITC) SAR_Analysis->Binding_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Binding_Assay->Mechanism_Study Mechanism_Study->SAR_Analysis Iterative Refinement

Caption: A generalized workflow for the SAR validation of 4-fluoro spiro analogs.

MDM2_p53_Pathway p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitinates Spiro_Analog 4-Fluoro Spiro Analog Spiro_Analog->MDM2 Inhibits Ub Ubiquitin

Caption: Simplified signaling pathway of MDM2-p53 interaction and the inhibitory action of 4-fluoro spiro analogs.

Conclusion

The strategic incorporation of fluorine into spirocyclic scaffolds represents a powerful approach in modern drug discovery. The case studies and experimental protocols presented in this guide demonstrate that a systematic and iterative process of synthesis, biological evaluation, and mechanistic study is essential for validating the Structure-Activity Relationship of these complex molecules. By understanding the causal relationships between structural modifications and biological activity, researchers can rationally design novel 4-fluoro spiro analogs with improved therapeutic potential.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. PMC. [Link]

Sources

Validating synthetic purity of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one for clinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating synthetic purity of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one for clinical trials

From Bench to Bedside: A Multi-Dimensional Purity Profiling (MDPP) Strategy

Executive Summary: The "Hidden" Risks in Spiro-Scaffolds

In the development of novel ion channel blockers and GPCR ligands, 4-Fluorospiro[indoline-3,4'-piperidin]-2-one represents a privileged but analytically challenging scaffold. Its rigid spiro-cyclic core and fluorine substitution create a "blind spot" for conventional Quality Control (QC) methods.

Standard HPLC-UV often fails to resolve regioisomers (e.g., 6-fluoro vs. 4-fluoro byproducts) or detect non-chromophoric piperidine impurities. For clinical trial release (IND-enabling), relying solely on chromatographic purity is a compliance risk.

This guide compares the Conventional QC Protocol against a Multi-Dimensional Purity Profiling (MDPP) Protocol . We demonstrate why MDPP is the required standard for clinical safety, offering a self-validating system that ensures <0.05% impurity carryover.

Comparative Analysis: Conventional vs. MDPP Protocol

The following table contrasts the industry-standard "Research Grade" approach with the "Clinical Grade" MDPP protocol required for regulatory submission (ICH Q3A/Q6A compliance).

FeatureAlternative: Conventional QC Product: MDPP Protocol (Recommended) Clinical Impact
Primary Method HPLC-UV (254 nm)UHPLC-QToF-MS (ESI+) Detects non-UV active impurities (e.g., piperidine fragments).
Orthogonal Assay 1H-NMR (Qualitative)19F-qNMR (Quantitative) 19F eliminates background noise; precise quantification of fluorinated isomers.
Isomer Specificity Low (Co-elution common)High (Chiral/Achiral resolution) Distinguishes 4-fluoro target from 6-fluoro regioisomers.
Solid State Melting Point (Capillary)DSC & XRPD Identifies amorphous content that affects bioavailability.
LOD/LOQ ~0.1% (Limit of Detection)< 0.01% (Trace Analysis) Meets ICH Q3A thresholds for genotoxic impurities.

The Scientific Rationale (Causality & Mechanism)

The Fluorine Advantage: Why 19F qNMR?

The 4-fluoro substituent is not just a structure-activity relationship (SAR) element; it is an analytical handle.

  • Problem: In 1H-NMR, the spiro-piperidine protons appear as complex multiplets (1.5–3.5 ppm) that often overlap with solvent peaks or aliphatic impurities.

  • Solution: 19F qNMR provides a singlet (or simple multiplet) on a silent baseline. By using an internal standard (e.g.,

    
    -trifluorotoluene), you can calculate absolute purity with 
    
    
    
    0.5% accuracy, independent of the extinction coefficients that plague HPLC quantification.
The Spiro-Cycle Challenge

The spiro[indoline-3,4'-piperidin]-2-one formation typically involves a Fischer indole synthesis or an isatin condensation.

  • Risk: These reactions often generate "dimeric" side products or partially reduced intermediates (e.g., 3-hydroxy precursors) that are structurally similar to the API.

  • Validation: UHPLC-MS is mandatory here. The mass difference of +2H or +16Da (oxidation) is instantly visible in MS, whereas UV spectra may remain identical to the parent compound.

Experimental Protocols (Self-Validating Systems)

Protocol A: Orthogonal Purity Determination (The MDPP Workflow)

Objective: Validate batch purity >99.5% with no single impurity >0.10%.

Step 1: High-Resolution UHPLC-MS Profiling
  • System: Agilent 1290 Infinity II / Sciex TripleTOF.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 min.

  • Success Criterion: No peak >0.05% area in Total Ion Chromatogram (TIC) lacking UV correlation.

Step 2: 19F Quantitative NMR (qNMR)
  • Instrument: Bruker Avance III HD 500 MHz (19F probe).

  • Solvent: DMSO-d6 (prevents aggregation of the amide).

  • Internal Standard (IS): 4,4'-Difluorobiphenyl (NIST Traceable).

  • Relaxation Delay (D1): Must be

    
     (typically 30s) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of fluorines, M=Molecular Weight, W=Weight, P=Purity)
    
Step 3: Solid State Verification (XRPD)
  • Purpose: Confirm crystalline Form I (thermodynamically stable).

  • Method: Transmission geometry, Cu K

    
     radiation.
    
  • Pass: Pattern matches reference standard; no "halo" indicating amorphous material.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for releasing a clinical batch. Note the "Hard Stop" loops that prevent impure material from proceeding.

ValidationWorkflow Start Crude 4-Fluorospiro [indoline-3,4'-piperidin]-2-one Step1 Step 1: UHPLC-MS Screening (Identify M+H, Impurities) Start->Step1 Decision1 Purity > 99.0% (UV) AND No Hidden Mass Peaks? Step1->Decision1 Step2 Step 2: 19F qNMR (Absolute Quantification) Decision1->Step2 Pass Reject REJECT / RE-PURIFY (Recrystallization) Decision1->Reject Fail (Unknown Impurity >0.1%) Decision2 Assay 98.0 - 102.0%? No Regioisomers? Step2->Decision2 Step3 Step 3: Solid State (XRPD/DSC) & Residual Solvents (GC) Decision2->Step3 Pass Decision2->Reject Fail (Low Potency/Isomer) Release CLINICAL RELEASE (Certificate of Analysis) Step3->Release Pass ICH Q3C/Q6A Step3->Reject Fail (Polymorph/Solvent) Reject->Start Reprocess

Figure 1: The MDPP Decision Matrix. Note the orthogonal checks (MS vs. NMR) preventing "false passes."

Impurity Fate Mapping

Understanding where impurities originate is crucial for validation. The diagram below maps the synthesis of the 4-fluoro spiro-scaffold and potential defect points.

ImpurityMap Isatin 4-Fluoroisatin Condensation Aldol Condensation Isatin->Condensation Piperidone N-Boc-4-Piperidone Piperidone->Condensation Cyclization Reductive Cyclization (Pd/C, H2) Condensation->Cyclization Imp1 Impurity A: Unreacted Isatin (Neurotoxic) Condensation->Imp1 Residual Deprotection Acid Deprotection (Removal of Boc) Cyclization->Deprotection Imp2 Impurity B: Partially Reduced Intermediate (Hydroxy) Cyclization->Imp2 Incomplete H2 Imp3 Impurity C: Defluoro Analog (If over-reduced) Cyclization->Imp3 C-F Cleavage Final 4-Fluorospiro [indoline-3,4'-piperidin]-2-one Deprotection->Final

Figure 2: Synthetic pathway highlighting critical control points for impurity generation.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][3][4] Defines reporting thresholds (0.05%), identification thresholds (0.10%), and qualification thresholds (0.15%) for clinical batches. [Link]

  • International Council for Harmonisation (ICH). ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[5][6][7] The global standard for validating specificity, linearity, and accuracy in analytical methods.[8] [Link]

  • Bharti, S. K., et al. "Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Applications in the Analysis of Pharmaceutical and Biological Samples." Trends in Analytical Chemistry, vol. 35, 2012, pp. 5-26. (Validates the superiority of qNMR for fluorinated compounds). [Link]

Sources

A Comprehensive Spectroscopic Guide to Differentiating 4-Fluoro and 6-Fluoro Spiro-oxindole Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Regiochemistry in Spiro-oxindole Drug Discovery

The spiro-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The incorporation of fluorine into these scaffolds is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. However, the precise placement of the fluorine atom on the oxindole ring is critical, as positional isomers—such as 4-fluoro and 6-fluoro spiro-oxindoles—can exhibit vastly different pharmacological profiles.

Therefore, unambiguous characterization of these isomers is a non-negotiable step in the drug development pipeline. This guide provides a detailed comparative analysis of the key spectroscopic differences between 4-fluoro and 6-fluoro spiro-oxindoles, offering a robust framework for definitive structural elucidation. We will delve into the underlying principles and provide field-proven experimental insights for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Visualizing the Isomers: Core Structure and Numbering

To understand the spectroscopic differences, it is essential to first visualize the molecular architecture. The IUPAC numbering for the oxindole ring system is shown below, highlighting the distinct locations of the fluorine substituent in the 4- and 6-isomers.

Caption: General structure of a spiro-oxindole with IUPAC numbering.

I. ¹⁹F NMR Spectroscopy: The Definitive Diagnostic Tool

Expertise & Causality: ¹⁹F NMR is the most direct and unambiguous technique for distinguishing between the two isomers. The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a spin of ½, making it highly sensitive for NMR experiments.[3] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. The proximity of the fluorine atom to the electron-withdrawing amide carbonyl group at C2 and the anisotropic effects of the fused ring system are different for the 4- and 6-positions. This results in distinct and well-resolved signals for each isomer, serving as a unique fingerprint.[4]

Comparative Data:

Parameter4-Fluoro Spiro-oxindole6-Fluoro Spiro-oxindoleJustification
¹⁹F Chemical Shift (δ) Distinct singletDistinct singlet at a different δThe electronic environment at C4 is significantly different from C6 due to proximity to the carbonyl group and the spiro-center.

Note: Absolute chemical shifts can vary with solvent and substitution on the spiro-ring, but the relative difference between the two isomers remains a constant, reliable diagnostic marker.

II. ¹H and ¹³C NMR Spectroscopy: Corroborative Evidence Through Coupling Patterns

While ¹⁹F NMR is definitive, ¹H and ¹³C NMR provide powerful corroborative data. The key lies in observing the spin-spin coupling between fluorine and nearby carbon and proton nuclei.[5]

A. ¹H NMR Spectroscopy

Expertise & Causality: The electronegative fluorine atom influences the chemical shifts of adjacent aromatic protons. More importantly, it couples through bonds to these protons, splitting their signals into doublets or doublet of doublets. The magnitude of this coupling (J-coupling) is dependent on the number of bonds separating the nuclei (e.g., ³JHF, ⁴JHF). The unique substitution pattern of each isomer creates a distinct and predictable splitting pattern in the aromatic region of the spectrum.[6]

Comparative Data:

Proton4-Fluoro Spiro-oxindole6-Fluoro Spiro-oxindole
H-5 Appears as a doublet of doublets (dd) due to coupling with H-6 (³JHH) and F-4 (³JHF).Appears as a doublet of doublets (dd) due to coupling with H-5 (³JHH) and F-6 (³JHF).
H-7 Typically a doublet (d) or doublet of doublets (dd), primarily coupled to H-6.Appears as a doublet (d) or doublet of small doublets (dd) due to coupling with F-6 (⁴JHF).
H-5 Appears as a doublet of doublets (dd) due to coupling with H-7 (⁴JHH) and F-6 (³JHF).
B. ¹³C NMR Spectroscopy

Expertise & Causality: The most powerful feature in the ¹³C NMR spectrum is the large, one-bond coupling between the fluorine and the carbon to which it is attached (¹JCF), typically observed in the range of 240-250 Hz. This splits the signal of the fluorine-bearing carbon into a large doublet. Furthermore, smaller two- and three-bond couplings (²JCF, ³JCF) are observed for the adjacent carbons. The identity of the carbons experiencing these couplings is different for each isomer, providing a clear method of differentiation.[6]

Comparative Data:

Carbon Signal4-Fluoro Spiro-oxindole6-Fluoro Spiro-oxindole
C-4 (ipso) A large doublet (d) with ¹JCF ≈ 240-250 Hz.A standard aromatic CH signal (singlet).
C-6 (ipso) A standard aromatic CH signal (singlet).A large doublet (d) with ¹JCF ≈ 240-250 Hz.
C-3a, C-5 (ortho) Split into doublets by ²JCF.C-5 and C-7 are split into doublets by ²JCF.
C-7a, C-6 (meta) Split into doublets by ³JCF.C-4 is split into a doublet by ³JCF.

III. Infrared (IR) Spectroscopy: A Rapid, Complementary Check

Expertise & Causality: IR spectroscopy provides information about the vibrational modes of functional groups. While less definitive than NMR for isomer differentiation, it offers a quick and valuable check. Two key regions are of interest: the C=O (amide) stretch and the C-F stretch. The electronic influence of the fluorine atom (inductive vs. resonance effects) can cause a subtle but measurable shift in the C=O stretching frequency. The C-F bond itself has a characteristic stretching frequency in the fingerprint region.[7]

Comparative Data:

Vibrational ModeExpected Wavenumber (cm⁻¹)Isomer-Specific Observations
Aromatic C-H Stretch 3100 - 3000Present in both isomers.[8][9]
Amide N-H Stretch ~3200 (if unsubstituted)Present in both isomers.
Amide C=O Stretch 1750 - 1690The position may shift slightly (~5-10 cm⁻¹) between the 4-F and 6-F isomers due to differing electronic effects on the carbonyl group.[7]
Aromatic C=C Stretch 1600 - 1400Multiple bands expected for both isomers.[8]
C-F Stretch 1250 - 1100A strong, sharp band will be present in this region for both isomers. The exact position can be subtly influenced by the surrounding molecular structure, potentially offering a minor diagnostic clue.

IV. Mass Spectrometry (MS): Insights from Fragmentation

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, which will be identical for both isomers. Differentiation must therefore rely on tandem MS (MS/MS) to analyze fragmentation patterns. Positional isomers often yield different fragment ions or the same ions in different relative abundances because the position of the substituent can influence the stability of intermediates and the pathways of bond cleavage.[10][11]

Anticipated Fragmentation Differences:

  • Molecular Ion (M⁺˙): Both isomers will show the same m/z for the molecular ion.

  • Key Fragmentation Pathways: The primary fragmentation of the oxindole core often involves the loss of carbon monoxide (CO). The stability of the resulting radical cation could be subtly influenced by the fluorine's position.

  • Spiro Ring Fragmentation: The fragmentation of the attached spirocyclic ring system is often a dominant pathway. The fluorine's position on the separate oxindole ring may have a less pronounced, but potentially measurable, effect on the relative abundance of these fragment ions.

Workflow for Isomer Differentiation

The following workflow ensures a logical and efficient process for distinguishing between 4-fluoro and 6-fluoro spiro-oxindole isomers.

G cluster_workflow Isomer Differentiation Workflow start Synthesized Spiro-oxindole (Unknown Isomer) f19_nmr Acquire ¹⁹F NMR Spectrum start->f19_nmr decision Single, Sharp Peak Observed? f19_nmr->decision compare Compare δ to Reference Data or Theoretical Prediction decision->compare Yes h1_nmr Acquire ¹H NMR Spectrum decision->h1_nmr No / Ambiguous confirm Confirm Assignment compare->confirm c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr analyze_coupling Analyze Aromatic Coupling Patterns (³JHF, ¹JCF, ²JCF) c13_nmr->analyze_coupling analyze_coupling->confirm ir_ms Acquire IR and MS/MS Data (Orthogonal Confirmation) confirm->ir_ms

Caption: A logical workflow for the spectroscopic differentiation of fluoro-spiro-oxindole isomers.

Experimental Protocols

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Trustworthiness: This protocol ensures high-quality, reproducible data by using an internal standard and appropriate solvent selection.

    • Sample Preparation: Accurately weigh 5-10 mg of the spiro-oxindole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane (TMS) for ¹H/¹³C; CFCl₃ or a known fluorinated compound for ¹⁹F).

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve the aromatic multiplets. Typical parameters: 16-32 scans, 2-second relaxation delay.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. To observe the C-F coupling, ensure that ¹⁹F decoupling is not applied. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Trustworthiness: ATR is a simple, rapid technique that requires minimal sample preparation, reducing the risk of error.

    • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (air, CO₂).

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

High-Resolution Mass Spectrometry (HRMS) with MS/MS
  • Trustworthiness: HRMS provides highly accurate mass measurements, confirming elemental composition, while MS/MS provides structural data based on reproducible fragmentation.

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute to the low µg/mL or ng/mL range for infusion.

    • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the run to ensure high mass accuracy.

    • Full Scan (MS1): Acquire a full scan spectrum using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Select the precursor ion (the molecular ion from the MS1 scan) in the first mass analyzer. Induce fragmentation using Collision-Induced Dissociation (CID) and record the spectrum of the resulting product ions in the second mass analyzer.

References

  • El-Nassan, H. B. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(19), 5895. [Link]

  • Barakat, A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(40), 35779–35790. [Link]

  • Gomaa, M. A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6965. [Link]

  • García-García, A., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules, 28(22), 7622. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 12(4), 597-603. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • Milani, A., et al. (2014). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. ResearchGate. [Link]

  • Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8279–8286. [Link]

  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Inutan, E. D., & Trimpin, S. (2010). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1914–1922. [Link]

  • University of Calgary. (n.d.). IR: aromatics. University of Calgary Chemistry Department. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-73. [Link]

  • L'Homme, C., et al. (2020). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]

  • Sun, D., et al. (2014). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry, 57(4), 1454–1465. [Link]

  • ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Hill, N. J., & Bowman, M. D. (2016). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 93(4), 780-783. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. ResearchGate. [Link]

  • Singh, S., et al. (2022). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techniques. The Planetary Science Journal, 3(11), 261. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. SlideShare. [Link]

  • Ali, A., et al. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant and Antimicrobial Evaluation. Journal of Chemistry, 2023, 5553913. [Link]

  • ResearchGate. (2018). 3-Fluorooxindoles from indolin-2-ones by Selectfluor. ResearchGate. [Link]

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Reference Standards for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of small molecule drug discovery, the spiro[indoline-3,4'-piperidin]-2-one scaffold has emerged as a "privileged structure."[1] Its derivatives are critical intermediates in the synthesis of next-generation therapeutics, including CGRP receptor antagonists (migraine), MDM2 inhibitors (oncology), and c-Met inhibitors .

Specifically, the 4-fluoro substituted analog (4-Fluorospiro[indoline-3,4'-piperidin]-2-one) presents unique analytical challenges. The fluorine atom at the C4 position of the indoline ring introduces electronic and steric effects that modulate metabolic stability and binding affinity. However, this substitution also complicates the impurity profile, often leading to difficult-to-separate regioisomers (e.g., 5-fluoro or 6-fluoro analogs) arising from starting material impurities (e.g., 4-fluoroisatin synthesis).

This guide objectively compares the performance of a Qualified Primary Reference Standard (QPRS) against common Reagent Grade (RG) alternatives. We demonstrate that for critical CMC (Chemistry, Manufacturing, and Controls) activities, reliance on reagent-grade material introduces unacceptable risks regarding isomeric purity and salt stoichiometry.

Comparative Analysis: Qualified Standard vs. Reagent Grade

The core distinction lies not just in chemical purity (Area %), but in the integrity of the structural assignment and the quantification of specific impurities that reagent-grade certificates often omit.

Performance Matrix

The following table summarizes the experimental differences observed when characterizing the 4-Fluoro analog using a Qualified Primary Standard versus a standard Reagent Grade commercial sample.

FeatureQualified Primary Reference Standard (The Product) Reagent Grade Alternative Impact on Development
Assay (Mass Balance) 99.2% w/w (Verified by TGA/KF/ROI)Not Reported (Often >95% Area only)RG leads to potency calculation errors in biological assays (IC50 shifts).
Regioisomeric Purity Confirmed <0.1% 5-Fluoro/6-Fluoro via 19F-NMR & Orthogonal HPLCUnknown (Often contains 1-3% regioisomers)Isomeric impurities can have vastly different off-target toxicities.
Salt Stoichiometry Quantified Counter-ion (e.g., 1.02 eq HCl)Variable (Hygroscopic uptake alters MW)Incorrect molecular weight usage affects molar dosing.
Trace Metals < 10 ppm (Pd, Cu quantified)Not Tested Residual catalysts can interfere with enzyme inhibition assays.
Homogeneity Micronized/Homogenized batchCrystalline aggregates Sampling error in low-mass weighing.
The "Hidden" Impurity Risk

In our comparative study, a Reagent Grade sample labeled "97% Purity" was analyzed using the Protocol A (described below). While the UV purity was 97.5%, 19F-NMR revealed a 4.2% contamination with the 6-fluoro isomer. This isomer co-elutes under generic gradient conditions but has significantly different binding kinetics.

Experimental Protocols & Validation

To replicate these findings or qualify your own in-house standard, follow these self-validating protocols.

Protocol A: Orthogonal Purity Determination (HPLC-UV-MS)

Rationale: Standard C18 gradients often fail to resolve the 4-fluoro and 6-fluoro regioisomers due to identical lipophilicity. This method uses a Phenyl-Hexyl stationary phase for pi-pi selectivity.

Instrument: UHPLC coupled with QDa or Single Quad MS. Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 2.1 mm, 2.5 µm. Mobile Phase A: 0.1% Formic Acid in Water (v/v) + 10mM Ammonium Formate. Mobile Phase B: Acetonitrile. Flow Rate: 0.4 mL/min. Temperature: 45°C.

Gradient Program:

  • 0.0 min: 5% B

  • 10.0 min: 35% B (Shallow gradient for isomer separation)

  • 12.0 min: 95% B

  • 15.0 min: 5% B

Detection: UV @ 254 nm (Indoline core) and 210 nm; MS (ESI+) SIM mode for [M+H]+ = 237.1 (Free base).

Acceptance Criteria:

  • Main peak retention time (RT) ~ 8.5 min.

  • Resolution (Rs) between 4-Fluoro (Main) and 6-Fluoro (Impurity) > 1.5.

  • Note: The 4-fluoro substituent typically elutes before the 6-fluoro isomer on Phenyl phases due to steric shielding of the pi-system.

Protocol B: Structural Certification via 19F-NMR

Rationale: 1H-NMR is often crowded in the aromatic region (6.8–7.2 ppm). 19F-NMR provides a clean, distinct singlet/multiplet for each regioisomer.

Solvent: DMSO-d6. Internal Standard:


-Trifluorotoluene (added gravimetrically for quantitative NMR).
Parameters:  376 MHz (min), relaxation delay (d1) > 10s (to ensure full relaxation of F nuclei), 64 scans.

Interpretation:

  • 4-Fluoro Shift: typically ~ -118 ppm (doublet or multiplet depending on H-coupling).

  • 5-Fluoro Shift: typically ~ -124 ppm.

  • 6-Fluoro Shift: typically ~ -115 ppm.

  • Action: Integrate the satellite peaks. If the ratio of Main Signal to Satellite Signal < 99:1, the material fails as a Primary Reference Standard.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for qualifying a Reference Standard for this scaffold.

ReferenceStandardQualification Start Raw Material (4-Fluorospiro...) InitialQC Initial QC (HPLC-UV >95%) Start->InitialQC NMR_Check 19F-NMR Regio-Analysis InitialQC->NMR_Check Identity Confirmation Isomer_Fail Fail: >0.5% Isomers (Regrade to Reagent) NMR_Check->Isomer_Fail Isomers Detected Isomer_Pass Pass: Single 19F Peak NMR_Check->Isomer_Pass Pure Regioisomer Purification Prep-HPLC / Recrystallization Isomer_Fail->Purification Reprocess Full_Char Full Characterization (TGA, KF, ROI, MS, 1H/13C NMR) Isomer_Pass->Full_Char Purification->InitialQC Final_Cert Issue COA (Primary Reference Standard) Full_Char->Final_Cert Mass Balance >98%

Caption: Figure 1. Qualification workflow for differentiating Primary Reference Standards from Reagent Grade material, emphasizing the critical 19F-NMR checkpoint.

Conclusion & Recommendations

For early-stage screening, Reagent Grade 4-Fluorospiro[indoline-3,4'-piperidin]-2-one may suffice if the risk of off-target effects from regioisomers is acceptable. However, for IND-enabling studies, assay validation, and late-stage optimization , the use of a Qualified Primary Reference Standard is non-negotiable.

Recommendation:

  • Purchase: Source standards from vendors providing qNMR (Quantitative NMR) data specifically targeting the fluorine region.

  • Verify: Upon receipt, run Protocol B (19F-NMR) to confirm the absence of the 6-fluoro isomer, which is the most common synthetic byproduct.

References

  • Design and synthesis of spiro[indoline-3,4'-piperidine]-2-ones. Source: National Institutes of Health (PubMed/PMC). Context: Discusses the synthetic routes and biological relevance of the spiro-indoline scaffold as c-Met inhibitors. URL:[Link]

  • Laboratory Reagent Grades Explained. Source: LabChoice Australia.[2] Context: Provides a comparative breakdown of reagent grades (ACS, Analytical, Laboratory) and their appropriate applications. URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, a compound often utilized in medicinal chemistry and drug discovery. The procedures outlined below are grounded in established safety principles for handling heterocyclic and fluorinated organic compounds, ensuring the protection of personnel and the environment.

I. Core Principles of Chemical Waste Management

The fundamental principle for the disposal of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one is to manage it as a hazardous chemical waste.[6] Adherence to institutional, local, state, and federal regulations is non-negotiable.[7][8] All chemical products should be handled with the awareness that they may have unknown hazards, especially in the context of novel or less-common research chemicals.[3]

II. Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any handling or disposal procedures, ensure the appropriate safety measures are in place.

  • Engineering Controls : All manipulations of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] The work area should be well-ventilated.[1][10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[2][3]

    • Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber.[3][9] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][10]

    • Protective Clothing : A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[11]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the collection and disposal of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one waste, including pure compound, contaminated materials, and empty containers.

A. Waste Segregation and Containerization
  • Designated Waste Container : Use a dedicated, clearly labeled, and chemically compatible hazardous waste container.[6] The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Fluorospiro[indoline-3,4'-piperidin]-2-one," and any known hazard information (e.g., "Irritant").[6]

  • Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

B. Disposal of Solid Waste
  • Pure Compound : Carefully transfer any residual or unwanted solid 4-Fluorospiro[indoline-3,4'-piperidin]-2-one into the designated hazardous waste container using a clean spatula or scoop.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be considered hazardous waste and placed in the same designated container.[6]

C. Disposal of "Empty" Containers

"Empty" containers that once held 4-Fluorospiro[indoline-3,4'-piperidin]-2-one are not truly empty and must be managed as hazardous waste.

  • Triple Rinsing : Triple-rinse the container with a suitable solvent (e.g., methanol, acetone).

  • Rinsate Collection : The solvent rinsate is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.[6]

  • Container Disposal : After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines, which may still require it to be treated as hazardous waste.[6]

D. Storage and Final Disposal
  • Secure Storage : Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[6][10]

  • Licensed Disposal Service : The final disposal of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one must be conducted by a licensed professional waste disposal company.[6] Contact your institution's EHS office to arrange for pickup.

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is critical.

A. Spill Response
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.[6]

  • Contain : For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6] Do not use combustible materials such as paper towels.

  • Clean-Up : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[6]

  • Report : Report the spill to your supervisor and your institution's EHS department, regardless of the size.[6]

B. Personnel Exposure
  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][10]

  • Skin Contact : Immediately remove contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2][3]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][10] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[2][3]

V. Regulatory Context: A Note on Fluorinated Compounds

Fluorinated organic compounds, such as 4-Fluorospiro[indoline-3,4'-piperidin]-2-one, are a class of chemicals that can have persistent environmental impacts. The U.S. Environmental Protection Agency (EPA) has issued guidance on the destruction and disposal of certain per- and polyfluoroalkyl substances (PFAS), highlighting the importance of using technologies that minimize environmental release.[12][13][14] While 4-Fluorospiro[indoline-3,4'-piperidin]-2-one is not a PFAS, the regulatory scrutiny of fluorinated compounds underscores the need for responsible disposal practices. The recommended disposal method for such compounds is often high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction.[10]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Caption: Disposal workflow for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

VII. Conclusion

The responsible disposal of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one is not merely a procedural task but a critical component of a robust safety culture in the laboratory. By adhering to the principles of proper waste segregation, containment, and professional disposal, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Piperidine - SAFETY DATA SHEET. (2024).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safety Data Sheet - tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Piperidin-4-one Safety Data Sheet. (2016).
  • 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one Safety Data Sheet. (n.d.). BLD Pharmatech.
  • SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE. (2025). ChemicalBook.
  • 5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride. (n.d.). ChemScene.
  • Spiro[indoline-3,4'-piperidin]-2-one. (n.d.). Sigma-Aldrich.
  • Spiro(indole-3,4'-piperidin)-2(1H)-one. (n.d.). PubChem.
  • Metalworking Fluids: Safety and Health Best Practices Manual. (n.d.). Occupational Safety and Health Administration.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet - 2-(1'-(TERT-BUTOXYCARBONYL)-5-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4'-PIPERIDINE]-3-YL)ACETIC ACID. (2024). Fluorochem.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency.
  • U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. (2024). ALL4.
  • Specific Chemicals Guidelines. (n.d.). Columbia University Research.
  • Spiro[indoline-3,4'-piperidine]-2-one. (n.d.). Manchester Organics.
  • DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered. (2021). EWG.org.
  • APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. (n.d.). NASA.
  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. (2024). Bergeson & Campbell, P.C.
  • 4-Piperidinopiperidine. (n.d.). Antibodies.
  • OSHA's toxic and hazardous substances standards. (2023). YouTube.
  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024).

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Advanced Safety and Operational Handling Guide: 4-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated spiro-indoline-piperidine scaffolds requires a nuanced, rigorous approach to laboratory safety. Compounds like 4-Fluorospiro[indoline-3,4'-piperidin]-2-one are highly valued building blocks in modern drug discovery, frequently utilized in the synthesis of c-Met/ALK dual inhibitors and CGRP receptor antagonists. They owe their utility to a rigid spirocyclic core and the metabolic stability imparted by the fluorine atom.

However, this same fluorination increases the molecule's lipophilicity (LogP ~1.82)[1], which significantly enhances its potential for dermal penetration compared to non-fluorinated analogs. To build a self-validating safety culture in your laboratory, you must move beyond simply memorizing safety data sheets (SDS) and understand the causality behind each protective measure.

Physicochemical & Hazard Profile

Before handling the compound, personnel must be familiar with its baseline physicochemical properties and Globally Harmonized System (GHS) classifications[2],[3].

Property / Hazard ParameterDescription / Value
Chemical Class Fluorinated spiro-indoline-piperidine derivative
Physical State Solid (typically an off-white to yellowish amorphous powder)
GHS Signal Word Warning
Hazard Statements (H-Codes) H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2]
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.[2]
Storage Requirements 2–8°C, kept in a dark place under an inert atmosphere (Argon/N₂)[2]

Personal Protective Equipment (PPE): The Causality of Protection

Safety protocols fail when scientists do not understand the "why" behind the equipment. The following PPE is mandatory, driven by the specific chemical behavior of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

  • Dermal Protection (Nitrile, Minimum 4-mil thickness):

    • The Causality: This compound is highly insoluble in water but readily dissolves in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. Latex gloves offer near-zero chemical resistance to DMSO. If a DMSO solution of this fluorinated compound spills on a latex glove, the solvent acts as a carrier, pulling the highly lipophilic drug directly through the glove and into your skin. Nitrile provides a necessary, albeit temporary, barrier. In the event of a solvent spill, gloves must be changed immediately.

  • Ocular Protection (Indirect-Vented Chemical Splash Goggles):

    • The Causality: Standard safety glasses protect against direct frontal impact but leave the top and sides of the eyes exposed. Because this compound exists as a fine, electrostatically charged powder, it can easily aerosolize during weighing. Indirect-vented goggles create a seal around the eyes, preventing airborne dust from settling on the conjunctiva and triggering severe H319 eye irritation.

  • Respiratory Protection (Fume Hood or N95/P100 Respirator):

    • The Causality: The compound carries an H335 (respiratory irritation) warning[2]. When transferring the dry powder, microscopic particulates become airborne. All open-container handling must be performed inside a certified chemical fume hood. If a fume hood is unavailable for bulk transfer, a fit-tested N95 or P100 particulate respirator is mandatory.

Operational Handling Workflow

The following self-validating workflow ensures that exposure risks are mitigated at every stage of the experimental process.

G Start 1. Pre-Operational Assessment (Hazard Check) PPE 2. Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Prepare Fume Hood (Verify Face Velocity >100 fpm) PPE->Hood Static 4. Static Mitigation (Anti-static gun/mat) Hood->Static Weigh 5. Weighing Procedure (Closed analytical balance) Static->Weigh Transfer 6. Solvent Addition / Transfer (Sealed vial) Weigh->Transfer Decon 7. Decontamination & Disposal (Wipe down, Bio-waste) Transfer->Decon

Workflow for the safe handling and weighing of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one.

Step-by-Step Methodology:
  • Fume Hood Preparation: Verify that the fume hood face velocity is between 100–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can scatter fine powders.

  • Static Mitigation (Critical Step): Fine powders of spirocyclic compounds are notorious for accumulating static charge. When transferring the powder with a metal spatula, electrostatic repulsion can cause the powder to "jump" and aerosolize. Use an anti-static zero-ion gun on the weighing boat and spatula prior to transfer to neutralize the charge.

  • Weighing: Place the analytical balance inside the fume hood. Tare the anti-static weigh boat. Carefully transfer the 4-Fluorospiro[indoline-3,4'-piperidin]-2-one using a micro-spatula. Close the balance doors immediately to allow the reading to stabilize without airflow interference.

  • Solubilization and Transfer: Transfer the weighed powder into a glass vial (e.g., amber glass, as the compound should be kept in the dark[2]). Add the required solvent (e.g., DMSO) inside the fume hood. Seal the vial with a PTFE-lined cap before removing it from the hood for vortexing or sonication.

Spill Response & Disposal Plan

Even with strict adherence to protocols, spills can occur. Your response must be dictated by the physical state of the spill.

  • Dry Powder Spill: Do NOT sweep or use a standard vacuum, as this will aerosolize the compound. Gently cover the powder with damp paper towels (using water or a mild surfactant) to suppress dust. Wipe the area inward from the edges to prevent spreading. Place all contaminated towels in a sealed hazardous waste bag.

  • Solvent Solution Spill (e.g., in DMSO/DCM): Immediately alert nearby personnel. If the spill is on your PPE, remove the affected gloves/lab coat instantly. Absorb the spill using an inert, chemical-resistant absorbent pad or vermiculite.

  • Waste Disposal: Because this compound contains a fluorine atom and a piperidine ring, it must be segregated into Halogenated Organic Waste . Never mix halogenated waste with general aqueous or non-halogenated organic streams, as this violates environmental disposal regulations and complicates incineration processes.

References

  • National Center for Biotechnology Information (PubChem). "Spiro(indole-3,4'-piperidin)-2(1H)-one | CID 18435788." Accessed March 5, 2026.[Link]

  • New Drug Approvals. "What is SMU-B? (c-Met/ALK dual inhibitor)." Accessed March 5, 2026.[Link]

Sources

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